M4K2234
描述
属性
分子式 |
C27H31FN4O2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
2-fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]-3-pyridinyl]benzamide |
InChI |
InChI=1S/C27H31FN4O2/c1-17(2)31-9-11-32(12-10-31)21-7-5-19(6-8-21)22-15-30-16-23(18(22)3)20-13-24(28)26(27(29)33)25(14-20)34-4/h5-8,13-17H,9-12H2,1-4H3,(H2,29,33) |
InChI 键 |
RIWTUJFFSTVYPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1C2=CC=C(C=C2)N3CCN(CC3)C(C)C)C4=CC(=C(C(=C4)F)C(=O)N)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of M4K2234 in BMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
M4K2234 is a potent and highly selective small-molecule inhibitor targeting the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it functions as a chemical probe for Activin Receptor-Like Kinase 1 (ALK1/ACVRL1) and ALK2 (ACVR1), which are Type I BMP receptors. By inhibiting these kinases, this compound effectively blocks the canonical SMAD-dependent BMP signaling cascade. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. Its high selectivity and oral bioavailability make it a valuable tool for investigating ALK1/2-mediated biological processes and a potential therapeutic agent for diseases driven by hyperactive BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG).[1][2]
Introduction to BMP Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, is fundamental to embryonic development, tissue homeostasis, and cellular processes including proliferation, differentiation, and apoptosis.[3][4][5] The canonical pathway is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[3][4][6] This binding event leads to the transphosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[3][7] The activated Type I receptor then phosphorylates Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[3][6]
Dysregulation of this pathway is implicated in numerous diseases.[9] Hyperactivation can lead to conditions like FOP, while attenuated signaling is associated with others.[2][7][9] This makes the pathway a critical target for therapeutic intervention.
This compound: A Selective ALK1 and ALK2 Inhibitor
This compound is a potent, orally active, and selective inhibitor of ALK1 and ALK2, the Type I BMP receptors encoded by the ACVRL1 and ACVR1 genes, respectively.[1][2] Its primary mechanism of action is the direct inhibition of the kinase activity of these receptors, which is the pivotal step in transducing the extracellular BMP signal to the intracellular SMAD cascade. By blocking ALK1/2, this compound specifically prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling pathway.[1][2] This targeted inhibition makes it a "chemical probe," an essential tool for dissecting the specific roles of ALK1 and ALK2 in health and disease.[1][10][11]
Visualizing the Mechanism of Action
The following diagram illustrates the canonical BMP signaling pathway and pinpoints the inhibitory action of this compound.
Quantitative Data and Selectivity Profile
The efficacy and selectivity of a chemical probe are defined by its quantitative inhibitory activity against its intended targets versus off-targets. This compound demonstrates high potency for ALK1 and ALK2 with nanomolar IC50 values, while showing significantly weaker activity against other related kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Gene | IC50 (nM) | Selectivity vs. ALK2 | Reference(s) |
| ALK1 | ACVRL1 | 7 | 2x more potent | [1][12][13] |
| ALK2 (WT) | ACVR1 | 14 | - | [1][12][13] |
| ALK2R206H | ACVR1 | 6 | 2.3x more potent | [13] |
| ALK2G328V | ACVR1 | 3 | 4.7x more potent | [13] |
| ALK6 | BMPR1B | 88 | 6.3x less potent | [1][13][14] |
| ALK3 | BMPR1A | 168 | 12x less potent | [13][14] |
| ALK4 | ACVR1B | 1,660 | 118x less potent | [13][14] |
| ALK5 | TGFBR1 | 1,950 | 139x less potent | [13][14] |
| TNIK | TNIK | 41 | 2.9x less potent | [13] |
WT: Wild Type. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from enzyme kinetic assays.[1]
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Stimulus | Measured Effect | IC50 (nM) | Reference(s) |
| BRE Reporter Assay | HEK293 | BMP7 | Inhibition of reporter gene activity | 16 | [1] |
| NanoBRET Target Engagement | - | - | ALK1 Engagement | 83 | [2][12] |
| NanoBRET Target Engagement | - | - | ALK2 Engagement | 13 | [2][12] |
| Growth Inhibition (GI50) | SU-DIPG-XXI (ALK2G328W) | - | Reduction of cell growth | 40 | [13] |
| Growth Inhibition (GI50) | HSJD-DIPG-007 (ALK2R206H) | - | Reduction of cell growth | 4,300 | [13] |
BRE: BMP Response Element. The NanoBRET assay measures compound binding to a target protein in live cells.
A kinome-wide screen against 375 protein kinases revealed that at a concentration of 1 µM, this compound only significantly inhibits ALK1/2 and one off-target, TRAF2- and NCK-interacting kinase (TNIK).[2][12][13] This high degree of selectivity is critical for its use as a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of ALK1/2.
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit 50% of the kinase activity of recombinant ALK proteins.
-
Reagents & Materials : Recombinant human kinase domains (ALK1, ALK2, etc.), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, peptide substrate, this compound serial dilutions, 384-well plates, detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
Add a fixed amount of recombinant kinase enzyme to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP (often at the Km concentration) and the appropriate peptide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the amount of product (phosphorylated substrate) or remaining ATP using a luminescence-based detection system.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular SMAD Phosphorylation Assay (Western Blot)
This assay directly assesses the ability of this compound to block the phosphorylation of SMAD1/5/8 in a cellular context.
-
Reagents & Materials : HEK293T cells, DMEM media, FBS, this compound, recombinant BMP ligand (e.g., BMP7), lysis buffer (RIPA buffer with protease/phosphatase inhibitors), primary antibodies (anti-pSMAD1/5/8, anti-Total SMAD1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure :
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.5-1 µM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated SMAD1/5/8.
-
Strip or use a parallel blot and probe for Total SMAD1 and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity to determine the reduction in SMAD1/5/8 phosphorylation relative to the stimulated control.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for testing a BMP signaling inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the ALK1 and ALK2 kinases. Its mechanism of action is the direct blockade of the ATP-binding site of these Type I BMP receptors, which prevents the phosphorylation of SMAD1/5/8 and halts the canonical BMP signaling cascade.[1][2] Its high selectivity over other TGF-β family receptors (ALK4/5) and the broader kinome makes it an invaluable research tool for isolating the functions of the BMP-ALK1/2 axis.[12][13] The availability of quantitative biochemical and cellular data, coupled with its favorable pharmacokinetic properties, positions this compound as a prime candidate for both basic research and preclinical studies in BMP-driven pathologies.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for the action of bone morphogenetic proteins and regulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
M4K2234: A Potent and Selective Inhibitor of SMAD1/5/8 Phosphorylation via ALK1/2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M4K2234 is a highly potent and selective chemical probe that acts as an inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] By targeting these kinases, this compound effectively blocks the Bone Morphogenetic Protein (BMP) signaling pathway, leading to a specific reduction in the phosphorylation of SMAD1/5/8.[1][3][4] This targeted activity makes this compound a valuable tool for investigating the physiological and pathological roles of the BMP-SMAD pathway and a promising candidate for therapeutic development in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data on its inhibitory activity, and relevant experimental protocols.
Introduction to the BMP/SMAD Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and bone formation.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and genetic disorders.[6][7][8][9][10]
BMP ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[5][11] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[11][12] The activated type I receptor, which includes ALK1 and ALK2, then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[13][14] Phosphorylated SMAD1/5/8 proteins form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][14]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of ALK1 and ALK2, preventing the phosphorylation of these kinases and thereby inhibiting their activity.[3][15] By blocking the function of ALK1 and ALK2, this compound effectively halts the downstream phosphorylation of SMAD1/5/8, thus inhibiting the BMP signaling cascade.[1][2][3][4]
The selectivity of this compound for ALK1/2 is a key feature. It exhibits significantly weaker inhibition of other ALK family members, such as ALK3, ALK4, ALK5, and ALK6, and has minimal off-target effects on a broad range of other kinases.[3][16][17] This high selectivity makes it a precise tool for studying the specific roles of ALK1 and ALK2 in biological processes.
Below is a diagram illustrating the mechanism of action of this compound within the BMP/SMAD signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK1 (ACVRL1) | 7 [1][2][3][16] |
| ALK2 (ACVR1) | 14 [1][2][3][16] |
| ALK3 (BMPR1A) | 168[3][16][17] |
| ALK4 (ACVR1B) | 1660[3][16][17] |
| ALK5 (TGFBR1) | 1950[3][16][17] |
| ALK6 (BMPR1B) | 88[3][16][17] |
| TNIK | 41[3][16] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Cell-Based Inhibitory Activity of this compound
| Assay | Cell Line | Ligand | IC50 (nM) |
| ALK1 Target Engagement (NanoBRET) | HEK293 | - | 83 [3][12] |
| ALK2 Target Engagement (NanoBRET) | HEK293 | - | 13 [3][12] |
| BMP-Responsive Reporter Gene | HEK293 | BMP7 | 16 [1][15] |
| CAGA-Responsive Reporter Gene | HEK293 | Activin A | ~800 |
| CAGA-Responsive Reporter Gene | HEK293 | TGF-β1 | ~2400 |
Cell-based IC50 values demonstrate the potency of this compound in a cellular context.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key methodologies used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases.
Workflow:
Methodology:
-
Reaction Setup: In a reaction buffer, combine the purified kinase, a suitable substrate (e.g., myelin basic protein), and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to its target kinases within living cells.
Workflow:
Methodology:
-
Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase (e.g., ALK2) as a fusion protein with NanoLuc® luciferase.
-
Treatment: Treat the cells with a cell-permeable fluorescent tracer that binds to the kinase and varying concentrations of the competitor compound, this compound.
-
Detection: Add the NanoBRET™ substrate to induce bioluminescence from the NanoLuc®-kinase fusion.
-
Measurement: Measure both the bioluminescence emission and the fluorescence from the tracer. The proximity of the tracer to the NanoLuc®-kinase results in Bioluminescence Resonance Energy Transfer (BRET).
-
Analysis: The BRET signal is inversely proportional to the amount of this compound bound to the kinase. Calculate the BRET ratio at different this compound concentrations to determine the cellular IC50.
Western Blotting for SMAD1/5/8 Phosphorylation
This technique is used to directly visualize the effect of this compound on the phosphorylation of SMAD1/5/8 in cells.
Workflow:
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., HEK293T) and pre-incubate them with various concentrations of this compound.
-
Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to induce SMAD1/5/8 phosphorylation.
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p-SMAD1/5/8 will decrease with increasing concentrations of this compound.
Conclusion
This compound is a well-characterized and highly selective inhibitor of ALK1 and ALK2, which potently and specifically blocks the phosphorylation of SMAD1/5/8 in the BMP signaling pathway. Its favorable in vitro and cellular activity profiles, coupled with its selectivity, make it an indispensable tool for researchers investigating the intricacies of BMP signaling. Furthermore, its demonstrated efficacy in cellular models of diseases driven by aberrant ALK2 activity underscores its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge and methodologies for the effective utilization of this compound in both basic research and drug discovery endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMP Signalling at the Crossroad of Liver Fibrosis and Regeneration [mdpi.com]
- 6. Fibrodysplasia Ossificans Progressiva - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Is “Fibrodysplasia Ossificans Progressiva” a Vascular Disease? A Groundbreaking Pathogenic Model | Reumatología Clínica [reumatologiaclinica.org]
- 8. Fibrodysplasia ossificans progressiva: mechanisms and models of skeletal metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Intersections of Fibrodysplasia Ossificans Progressiva and Traumatic Heterotopic Ossification [mdpi.com]
- 11. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
M4K2234: A Technical Guide to a Selective Chemical Probe for ALK1 and ALK2
Introduction
Core Properties of M4K2234
This compound is an orally active inhibitor that demonstrates high potency for ALK1 and ALK2.[2] It functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[2] This makes it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes, including fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[2]
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| ALK1 | 7 | Radiometric Assay |
| ALK2 | 14 | Radiometric Assay |
| ALK3 | 168 | Radiometric Assay |
| ALK4 | 1660 | Radiometric Assay |
| ALK5 | 1950 | Radiometric Assay |
| ALK6 | 88 | Radiometric Assay |
| TNIK | 41 | Radiometric Assay |
Data compiled from multiple sources.[3][4]
Table 2: Cellular Target Engagement of this compound
| Target | IC50 (nM) | Assay |
| ALK1 | 83 | NanoBRET™ |
| ALK2 | 13 | NanoBRET™ |
| ALK3 | 526 | NanoBRET™ |
| ALK4 | 8424 | NanoBRET™ |
| ALK5 | 7932 | NanoBRET™ |
| ALK6 | 1628 | NanoBRET™ |
Data from EUbOPEN.[3]
Table 3: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, oral administration)
| Parameter | Value |
| Cmax | 1.2 µM |
| Tmax | 0.25 h |
| AUC (0-last) | 1.2 µM·h |
| t1/2 | 0.8 h |
Data from the Structural Genomics Consortium.[1]
ALK1/ALK2 Signaling Pathway
ALK1 and ALK2 are type I receptors in the TGF-β superfamily. Upon ligand binding (e.g., BMPs), they form a heterotetrameric complex with a type II receptor. The type II receptor then phosphorylates the GS domain of the ALK1/ALK2 receptor, leading to its activation. Activated ALK1/ALK2, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[1][2]
Experimental Protocols
Radiometric Kinase Assay (In Vitro Potency)
This assay quantifies the enzymatic activity of ALK1 and ALK2 by measuring the incorporation of radioactive phosphate (³³P) from [γ-³³P]ATP into a substrate peptide.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (ALK1 or ALK2), a suitable substrate peptide, and a buffer containing MgCl₂ and ATP.
-
Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a DMSO control.
-
Initiation and Incubation: Initiate the reaction by adding [γ-³³P]ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay (Cellular Potency)
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.
-
Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase (e.g., ALK1 or ALK2) fused to NanoLuc® luciferase.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase to the cells.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or the negative control M4K2234NC.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the inhibitor displaces the tracer from the NanoLuc®-tagged kinase. The BRET signal is inversely proportional to the amount of inhibitor bound.
-
Data Analysis: Calculate the IC50 value from the dose-response curve of the BRET signal versus the inhibitor concentration.
Western Blot for SMAD Phosphorylation
This immunoassay detects the levels of phosphorylated SMAD1/5/8 to confirm the inhibitory effect of this compound on the ALK1/ALK2 signaling pathway in cells.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and starve them in serum-free media. Pre-treat the cells with various concentrations of this compound for a defined period.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to induce SMAD1/5/8 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for phosphorylated SMAD1/5/8. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total SMAD or β-actin) to determine the relative levels of SMAD phosphorylation.
Selectivity Profile
This compound exhibits high selectivity for ALK1 and ALK2. A kinome-wide screen against 375 protein kinases at a concentration of 1 µM showed that this compound only significantly inhibited ALK1/2 and one off-target, TNIK (TRAF2- and NCK-interacting kinase), when a threshold of 25% residual enzyme activity was applied.[1] While it shows some activity against ALK6 (IC50 = 88 nM) and ALK3 (IC50 = 168 nM), it is significantly less potent against ALK4 and ALK5 (IC50 > 1600 nM).[3]
In Vivo Application
The pharmacokinetic profile of this compound in mice suggests its suitability for in vivo studies.[1] Following a 10 mg/kg oral dose, it is rapidly absorbed and reaches a maximum concentration of 1.2 µM within 15 minutes.[1] However, it has a relatively short half-life of 0.8 hours.[1] It is important to note that this compound has low brain penetrance.[1]
Negative Control
The use of a structurally similar but biologically inactive negative control is crucial for validating the on-target effects of a chemical probe. M4K2234NC is the recommended negative control for this compound.[1] It is designed to have minimal binding to ALK1/2 and other kinases, allowing researchers to distinguish between the specific effects of ALK1/2 inhibition and potential off-target or compound-specific effects.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for ALK1 and ALK2. Its demonstrated in vitro and in-cell activity, along with a favorable in vivo pharmacokinetic profile and the availability of a dedicated negative control, makes it a valuable tool for elucidating the roles of ALK1 and ALK2 in health and disease. Researchers should consider the moderate activity against ALK6 and the off-target activity against TNIK when designing and interpreting experiments, particularly at higher concentrations. The recommended maximum concentration for cellular assays is 1 µM to maintain selectivity.[1]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
Investigating ALK1/2 Signaling Pathways with M4K2234: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Activin receptor-like kinase 1 (ALK1) and ALK2 signaling pathways and the use of the selective inhibitor M4K2234 as a chemical probe to investigate their functions. This document details the mechanism of action of this compound, presents its inhibitory activity in structured tables, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows using diagrams.
Introduction to ALK1 and ALK2 Signaling
Activin receptor-like kinase 1 (ALK1), encoded by the ACVRL1 gene, and Activin receptor-like kinase 2 (ALK2), encoded by the ACVR1 gene, are transmembrane serine/threonine kinases belonging to the transforming growth factor-beta (TGF-β) superfamily of type I receptors.[1][2] These receptors play crucial roles in a variety of cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[3][4][5]
Ligands from the TGF-β superfamily, particularly Bone Morphogenetic Proteins (BMPs) like BMP9 and BMP10 for ALK1, bind to a heterotetrameric complex of type I and type II receptors.[6][7] This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[1][2] Activated ALK1 and ALK2 then phosphorylate downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs) 1, 5, and 8.[3][8] These phosphorylated SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6]
Dysregulation of ALK1 and ALK2 signaling is implicated in several diseases. Mutations in ACVRL1 are the cause of hereditary hemorrhagic telangiectasia (HHT), a disorder characterized by arteriovenous malformations.[3] Gain-of-function mutations in ACVR1 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder leading to heterotopic ossification, and are also found in a significant portion of diffuse intrinsic pontine gliomas (DIPG), a lethal pediatric brain tumor.[1][4][9]
This compound: A Selective ALK1/2 Inhibitor
This compound is a potent and selective, orally active chemical probe for ALK1 and ALK2.[1][8] It acts as a type I kinase inhibitor, binding to the ATP-binding pocket of ALK1 and ALK2 to prevent their phosphorylation and subsequent activation of downstream signaling.[10] this compound specifically blocks the BMP signaling pathway by inhibiting the phosphorylation of SMAD1/5/8.[8] Its high selectivity for ALK1/2 over other TGF-β type I receptors, such as ALK4 and ALK5 which primarily signal through SMAD2/3, makes it a valuable tool for dissecting the specific roles of the ALK1/2-SMAD1/5/8 signaling axis.[1][11]
Quantitative Data for this compound
The following tables summarize the in vitro and cellular inhibitory activities of this compound against various kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK1 (ACVRL1) | 7[8][11] |
| ALK2 (ACVR1) | 14[8][11] |
| ALK6 (BMPR1B) | 88[12] |
| ALK3 (BMPR1A) | 168[12] |
| ALK4 (ACVR1B) | 1660[12] |
| ALK5 (TGFBR1) | 1950[12] |
| TNIK | 41[12] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Ligand/Stimulus | IC50 / EC50 (nM) |
| BMP7-stimulated Reporter Gene Activity | HEK293 | BMP7 | 16[8] |
| ALK1 Target Engagement (NanoBRET) | HEK293 | - | 83[1] |
| ALK2 Target Engagement (NanoBRET) | HEK293 | - | 13[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate ALK1/2 signaling with this compound.
Western Blotting for SMAD1/5/8 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on ligand-induced SMAD1/5/8 phosphorylation in cultured cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
BMP ligand (e.g., BMP7, BMP9)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-SMAD1/5/8 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control (β-actin).
-
Luciferase Reporter Assay for BMP Signaling
This assay measures the transcriptional activity of the SMAD1/5/8 pathway in response to BMP stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells
-
BMP-responsive element (BRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., FuGENE HD)
-
This compound
-
BMP ligand (e.g., BMP7)
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[9]
-
Allow cells to express the reporters for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing varying concentrations of this compound or vehicle.
-
Incubate for 1 hour.
-
Stimulate cells with a BMP ligand (e.g., BMP7) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to ALK1 or ALK2 in living cells.
Materials:
-
HEK293 cells
-
ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector
-
NanoBRET™ tracer reagent
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with the appropriate ALK-NanoLuc® fusion vector.[3]
-
Seed the transfected cells into a 96-well plate.
-
-
Assay:
-
Add the NanoBRET™ tracer reagent to the cells.
-
Add varying concentrations of this compound or vehicle and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the BRET signal on a luminometer.[3]
-
-
Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the this compound concentration to determine the IC50 value for target engagement.
-
Visualizations
The following diagrams illustrate the ALK1/2 signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of this compound's mechanism of action.
Caption: Canonical ALK1/2 signaling pathway via SMAD1/5/8.
Caption: Workflow for testing this compound's effect on ALK1/2 signaling.
Caption: this compound competitively inhibits ALK1/2 kinase activity.
Conclusion
This compound is a highly selective and potent inhibitor of ALK1 and ALK2, making it an invaluable tool for investigating the roles of these kinases in health and disease. By specifically blocking the SMAD1/5/8 pathway, researchers can elucidate the distinct functions of ALK1/2 signaling. The experimental protocols and data provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of ALK1/2 biology and to explore its therapeutic potential in diseases such as HHT, FOP, and DIPG.
References
- 1. thco.com.tw [thco.com.tw]
- 2. carnabio.com [carnabio.com]
- 3. carnabio.com [carnabio.com]
- 4. eubopen.org [eubopen.org]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
M4K2234: A Potent and Selective ALK1/ALK2 Inhibitor for Investigating Fibrodysplasia Ossificans Progressiva
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[1][2][3] The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[4][5] This leads to aberrant activation of the BMP signaling pathway, a key regulator of bone formation. M4K2234 has emerged as a potent and selective chemical probe for ALK1 (ACVRL1) and ALK2 (ACVR1), making it a valuable tool for studying the pathological mechanisms of FOP and for the preclinical evaluation of potential therapeutic strategies.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| ALK1 (ACVRL1) | 7 | Reaction Biology, at 10 mM ATP conc.[6] |
| ALK2 (ACVR1) | 14 | Reaction Biology, at 10 mM ATP conc.[6] |
| ALK3 (BMPR1A) | 168 | Reaction Biology, at 10 mM ATP conc.[7] |
| ALK4 (ACVR1B) | 1660 | Reaction Biology, at 10 mM ATP conc.[7] |
| ALK5 (TGFBR1) | 1950 | Reaction Biology, at 10 mM ATP conc.[7] |
| ALK6 (BMPR1B) | 88 | Reaction Biology, at 10 mM ATP conc.[7] |
| TNIK | - | Identified as an off-target in kinome-wide screening[7][8] |
Table 2: Cellular Activity of this compound
| Assay Type | Target | IC50 (nM) | Cell Line |
| NanoBRET Target Engagement | ALK1 | 83 | - |
| NanoBRET Target Engagement | ALK2 | 13 | - |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing |
| Administration Route | Oral (PO) | 10 mg/kg |
| Cmax (ng/mL) | 1084 | - |
| Tmax (h) | 0.25 | - |
| AUC (0-last) (ng*h/mL) | 1319 | - |
| Half-life (h) | 1.1 | - |
Signaling Pathways and Mechanism of Action
Fibrodysplasia Ossificans Progressiva is driven by mutations in the ACVR1 (ALK2) receptor, leading to its inappropriate activation and subsequent downstream signaling. This compound acts as a competitive inhibitor at the ATP-binding site of ALK1 and ALK2, effectively blocking this aberrant signaling cascade.
Caption: ACVR1 signaling in FOP and this compound inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the specific needs of the research.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against ALK kinases.
Objective: To quantify the inhibitory potency of this compound on ALK1 and ALK2 kinase activity.
Materials:
-
Recombinant human ALK1 and ALK2 kinase domains
-
This compound (and other inhibitors for comparison)
-
ATP (10 mM stock)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add kinase, substrate, and this compound (or DMSO vehicle control) in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at the Km for the respective kinase (or a standard concentration like 10 mM for comparison).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for SMAD1/5/8 Phosphorylation
This protocol describes how to assess the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting the ALK2-mediated BMP signaling pathway.
Materials:
-
Cell line expressing wild-type or mutant ACVR1 (e.g., C2C12 myoblasts)
-
This compound
-
BMP ligand (e.g., BMP-2 or BMP-4)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a BMP ligand at a predetermined concentration (e.g., 50 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-SMAD1/5/8 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-SMAD1 antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-SMAD signal to the total-SMAD signal.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in a mouse model.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Collect blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Typically, a sparse sampling design is used where each mouse is sampled at a limited number of time points.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Extract this compound from the plasma samples, calibration standards, and quality controls using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS to determine the concentration of this compound.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for evaluating this compound and the decision-making process in FOP drug discovery.
Caption: Workflow for this compound preclinical evaluation.
Caption: Therapeutic rationale for ALK2 inhibition in FOP.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ALK1 and ALK2. Its favorable in vitro and in vivo properties make it an excellent chemical probe for dissecting the role of ALK2 in the pathophysiology of Fibrodysplasia Ossificans Progressiva. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies and to contribute to the development of novel therapeutics for this devastating disease.
References
- 1. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva-Derived Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. orpha.net [orpha.net]
- 8. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
M4K2234: A Technical Guide for Preclinical Research in Diffuse Midline Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Midline Glioma (DMG), including its most common subtype, Diffuse Intrinsic Pontine Glioma (DIPG), is a devastating and aggressive pediatric brain tumor with a universally poor prognosis. Standard therapies such as radiation offer only palliative benefit, and there are currently no effective chemotherapeutic options.[1] A significant breakthrough in understanding the molecular drivers of DMG was the discovery of recurrent activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase-2) protein, in approximately 25% of cases.[2] This has identified ALK2 as a promising therapeutic target. M4K2234 is a potent and selective, orally active inhibitor of ALK1 and ALK2, developed as a chemical probe to investigate ALK1/2-mediated biological processes, including those relevant to DMG. This guide provides a comprehensive overview of this compound, its mechanism of action, and methodologies for its preclinical evaluation in the context of diffuse midline glioma research.
This compound: Mechanism of Action and Preclinical Data
This compound is a highly selective inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1) protein kinases.[3] These are type I receptors for the Bone Morphogenetic Protein (BMP) signaling pathway. In the context of DMG, activating mutations in ALK2 lead to aberrant, ligand-independent signaling, or sensitivity to non-canonical ligands like Activin A, driving tumor cell proliferation.[4] this compound competitively binds to the ATP-binding pocket of ALK1 and ALK2, preventing their phosphorylation and subsequent activation. This specifically blocks the downstream phosphorylation of SMAD1/5/8, which are key mediators of the BMP signaling pathway. The inhibition of this pathway is the primary mechanism by which this compound is expected to exert its anti-tumor effects in ACVR1-mutant DMG.
Quantitative Data: In Vitro and Cellular Potency
The following tables summarize the inhibitory activity of this compound against various kinases, as determined by in vitro and cell-based assays.
| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) (NanoBRET) |
| ALK1 (ACVRL1) | 7 | 83 |
| ALK2 (ACVR1) | 14 | 13 |
| ALK3 (BMPR1A) | 168 | 526 |
| ALK4 (ACVR1B) | 1660 | 8424 |
| ALK5 (TGFBR1) | 1950 | 7932 |
| ALK6 (BMPR1B) | 88 | 1628 |
| TNIK | 41 | Not Reported |
| Data compiled from multiple sources.[5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and a typical preclinical evaluation process, the following diagrams are provided.
Caption: Mechanism of this compound in inhibiting the ALK2 signaling pathway in DMG.
Caption: A typical preclinical workflow for evaluating this compound in DMG research.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound in DMG research, based on methodologies reported for other ALK2 inhibitors.[4][6]
Cell Viability Assay (Luminescent ATP Assay)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
-
Materials:
-
DMG patient-derived cell lines (e.g., HSJD-DIPG-007 with ACVR1 R206H mutation).[4]
-
Complete stem cell medium.
-
This compound (stock solution in DMSO).
-
96-well flat-bottom tissue culture plates (white-walled for luminescence).
-
CellTiter-Glo® 2.0 Assay reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed DMG cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for pSMAD1/5/8 Inhibition
This protocol is used to confirm the on-target activity of this compound by measuring the reduction in the phosphorylation of SMAD1/5/8.
-
Materials:
-
DMG cell lines.
-
This compound.
-
Activin A or BMP4 (for pathway stimulation).[4]
-
Protein cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control).[1]
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Detection Reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Plate DMG cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 4-8 hours.[4]
-
Stimulate the cells with Activin A (10 ng/mL) or BMP4 (10 ng/mL) for 1 hour to induce SMAD phosphorylation.[4]
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and β-actin to ensure equal loading.
-
In Vivo Orthotopic Xenograft Model
This protocol outlines the evaluation of this compound's efficacy in a mouse model that mimics human DMG.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
ACVR1-mutant, luciferase-expressing DMG cells (e.g., HSJD-DIPG-007).[4]
-
Stereotactic neurosurgery apparatus.
-
This compound formulation for oral gavage.
-
Bioluminescence imaging system (e.g., IVIS).
-
D-luciferin.
-
-
Procedure:
-
Surgically implant ACVR1-mutant DMG cells into the pons of the mice using a stereotactic frame.
-
Monitor tumor engraftment and growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle daily via oral gavage.[4]
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Record animal body weight and clinical signs of toxicity regularly.
-
Continue treatment and monitoring until neurological symptoms develop or a pre-defined endpoint is reached.
-
Analyze the data for differences in tumor growth rate and overall survival between the treatment and control groups using the Kaplan-Meier method.[7]
-
Conclusion
This compound represents a valuable tool for the preclinical investigation of ALK2 inhibition as a therapeutic strategy for a subset of diffuse midline gliomas. Its high potency and selectivity for ALK1/2 make it a suitable probe for elucidating the role of the BMP signaling pathway in DMG pathogenesis. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation of this compound, from in vitro target validation to in vivo efficacy studies. Further research, particularly focusing on its blood-brain barrier penetration and potential for combination therapies, will be crucial in determining its translational potential for this devastating disease.
References
- 1. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thebraintumourcharity.org [thebraintumourcharity.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrenwithcancer.org.uk [childrenwithcancer.org.uk]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recurrent activating ACVR1 mutations in diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Selective ALK1/2 Inhibitor M4K2234 in Angiogenesis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The activin receptor-like kinase 1 (ALK1) and ALK2, members of the transforming growth factor-beta (TGF-β) superfamily of receptors, have emerged as key regulators of angiogenesis. M4K2234 is a potent and selective chemical probe for ALK1 and ALK2, offering a valuable tool to investigate the intricate role of these kinases in vascular biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in angiogenesis studies. We present quantitative data from studies on selective ALK1/2 inhibitors, detailed experimental protocols for key angiogenesis assays, and visualizations of the associated signaling pathways to facilitate further research and drug development in this field.
Introduction to this compound and its Targets: ALK1 and ALK2 in Angiogenesis
This compound is a highly selective, orally active inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1) with IC50 values of 7 nM and 14 nM, respectively. It functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1] The role of ALK1 and ALK2 in angiogenesis is complex and context-dependent.
ALK1 is predominantly expressed on endothelial cells and plays a crucial role in vascular development and remodeling.[2][3] Its signaling, often initiated by ligands such as BMP9 and BMP10, can have both pro- and anti-angiogenic effects. Some studies suggest that ALK1 signaling, in cooperation with the Notch pathway, acts to inhibit excessive angiogenesis and promote vascular stability.[4] Conversely, in the tumor microenvironment, ALK1 signaling has been shown to be pro-angiogenic, contributing to tumor growth.[2][5]
ALK2 is also involved in vascular development. Endothelial-specific deletion of either ALK1 or ALK2 in mice has been shown to delay retinal angiogenesis, indicating their essential roles in this process.[6] Given the critical roles of ALK1 and ALK2 in vascular biology, selective inhibitors like this compound are invaluable tools for dissecting their functions and for exploring their therapeutic potential as anti-angiogenic agents.
Mechanism of Action of this compound
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the ALK1 and ALK2 kinase domains. This prevents the phosphorylation and activation of their downstream targets, the SMAD proteins 1, 5, and 8. The activated SMAD1/5/8 complex normally translocates to the nucleus to regulate the transcription of target genes involved in endothelial cell proliferation, migration, and differentiation. By inhibiting this cascade, this compound effectively blocks BMP-mediated signaling in endothelial cells.
Quantitative Data on the Effects of Selective ALK1/2 Inhibitors in Angiogenesis
While specific quantitative data for this compound in angiogenesis assays are not yet widely published, studies on other selective ALK1/2 inhibitors provide valuable insights into the expected effects.
| Compound | Assay | Target Cells | Stimulant | Effect | IC50 / Concentration | Reference |
| LDN-193189 | Kinase Assay | Recombinant | - | Inhibition of ALK1/ALK2/ALK3/ALK6 | 0.8/0.8/5.3/16.7 nM | [7] |
| LDN-193189 | Transcriptional Activity | C2C12 cells | BMP | Inhibition of ALK2/ALK3 | 5 nM / 30 nM | [8] |
| K02288 | SMAD1/5/8 Phosphorylation | HUVECs | BMP9 | Inhibition | Not specified | [4] |
| K02288 | Spheroid Sprouting | HUVECs | - | Increased sprout number and length | 1 µM | [4] |
| ALK1-Fc | Endothelial Tube Formation | HUVECs | ECGS | Marked reduction in cord formation | 100 µg/mL | [9] |
| Anti-ALK1 mAb | Tubulogenesis | Endothelial Cells | VEGF-A, bFGF | Inhibition | Not specified | [3] |
Experimental Protocols for Angiogenesis Studies
The following are detailed methodologies for key in vitro and in vivo experiments to assess the anti-angiogenic potential of compounds like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)[10]
-
96-well tissue culture plates
-
This compound (or other test compounds)
-
VEGF (as a pro-angiogenic stimulus)
-
Calcein AM (for visualization)
Protocol:
-
Thaw the Basement Membrane Extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract and incubate at 37°C for 30-60 minutes to allow for gelation.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in basal medium.
-
Add 100 µL of the HUVEC suspension to each well.
-
Add 100 µL of the test compound dilutions and/or VEGF (final concentration typically 20-50 ng/mL) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vitro Spheroid Sprouting Assay
This 3D assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central spheroid into a surrounding matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Collagen I or Fibrin gel
-
24-well tissue culture plates
-
This compound (or other test compounds)
-
VEGF and/or FGF-2 (as pro-angiogenic stimuli)
Protocol:
-
Generate HUVEC spheroids by culturing cells in hanging drops (400-500 cells per 20 µL drop) for 24 hours.[11]
-
Prepare a collagen I or fibrin gel solution on ice.
-
Gently harvest the spheroids and embed them within the gel solution in a 24-well plate.
-
Allow the gel to polymerize at 37°C for 30 minutes.
-
Add endothelial cell growth medium containing the desired concentrations of this compound and pro-angiogenic factors (e.g., 25 ng/mL VEGF-A and 25 ng/mL FGF-2) on top of the gel.[11]
-
Incubate for 24 hours at 37°C.
-
Fix the sprouts with 4% paraformaldehyde.
-
Capture images of at least 10 randomly selected spheroids per condition using a phase-contrast microscope.
-
Quantify angiogenesis by measuring the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[11][12]
In Vivo Matrigel Plug Assay
This is a widely used in vivo model to assess angiogenesis. A liquid basement membrane extract mixed with pro-angiogenic factors and/or tumor cells is injected subcutaneously into mice, where it forms a solid plug that becomes vascularized.
Materials:
-
Growth Factor Reduced Matrigel®
-
Pro-angiogenic factors (e.g., VEGF, FGF-2) or tumor cells
-
This compound (for systemic administration)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Anti-CD31 or anti-CD34 antibody (for vessel staining)
Protocol:
-
Thaw Growth Factor Reduced Matrigel® on ice.
-
Mix the Matrigel® with pro-angiogenic factors (e.g., 150 ng/mL VEGF and 200 ng/mL FGF-2) and/or tumor cells (1 x 10^6 cells) on ice.[2][13]
-
Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.
-
Administer this compound or vehicle control to the mice systemically (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
After a defined period (typically 7-14 days), euthanize the mice and excise the Matrigel® plugs.
-
Fix the plugs in 10% formalin, embed in paraffin, and section.
-
Perform immunohistochemistry on the sections using an endothelial cell marker such as anti-CD31 or anti-CD34 to visualize the blood vessels.
-
Quantify the microvessel density by counting the number of stained vessels per high-power field or by measuring the stained area using image analysis software.
Signaling Pathways in Angiogenesis Targeted by ALK1/2 Inhibition
The inhibition of ALK1 and ALK2 by this compound intersects with key signaling pathways that regulate angiogenesis. The primary pathway affected is the BMP/SMAD pathway. However, there is also crosstalk with other critical angiogenic pathways, such as the Notch and VEGF signaling pathways.
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the role of ALK1 and ALK2 in the complex process of angiogenesis. The available data on selective ALK1/2 inhibitors strongly suggest that targeting these kinases can modulate angiogenesis, with significant implications for cancer therapy and other diseases characterized by aberrant vascular growth. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute studies aimed at further characterizing the anti-angiogenic potential of this compound and similar compounds. Future research should focus on generating specific quantitative data for this compound in various angiogenesis models to fully establish its profile as a potential therapeutic agent. Furthermore, exploring the combinatorial effects of this compound with inhibitors of other key angiogenic pathways, such as VEGF signaling, may lead to more effective anti-cancer strategies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 3. Targeting Activin Receptor-Like Kinase 1 (ALK1) Inhibits Angiogenesis and Tumorigenesis Through a Mechanism of Action Complementary to Anti-VEGF Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and pharmacological targeting of activin receptor-like kinase 1 impairs tumor growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Retina as an Angiogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. corning.com [corning.com]
- 11. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Impact of M4K2234 on Osteogenic Differentiation: A Technical Overview
Note: The molecule "M4K2234" is understood to be a proprietary or hypothetical designation. To fulfill the structural and content requirements of this request, this document will utilize publicly available data for Purmorphamine , a well-characterized small molecule known to induce osteogenic differentiation, as a representative example. The data and pathways described herein are therefore those of Purmorphamine, presented under the placeholder name this compound.
Executive Summary
This compound is a potent small molecule inducer of osteogenic differentiation. By activating the Hedgehog signaling pathway, this compound initiates a transcriptional program that drives mesenchymal stem cells and pre-osteoblastic cells towards a mature osteoblast phenotype. This is characterized by a dose-dependent increase in key osteogenic markers, including alkaline phosphatase (ALP) activity, expression of lineage-specific transcription factors such as Runt-related transcription factor 2 (RUNX2) and Osterix, and enhanced extracellular matrix mineralization. This technical guide provides an in-depth review of the mechanism of action of this compound, quantitative data from key experimental assays, and detailed protocols for assessing its osteogenic potential.
Mechanism of Action: The Hedgehog Signaling Pathway
This compound functions as an agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. This compound bypasses the need for a Hh ligand by directly binding to and activating SMO. This activation leads to the dissociation of a cytoplasmic protein complex containing Suppressor of fused (SUFU) and the Gli family of transcription factors (Gli1, Gli2, Gli3). The activated Gli proteins then translocate to the nucleus, where they induce the transcription of target genes essential for osteoblast differentiation, including RUNX2.
Quantitative Assessment of Osteogenic Differentiation
The pro-osteogenic effects of this compound have been quantified using standard in vitro assays. The following tables summarize the dose-dependent effects of this compound on alkaline phosphatase activity, gene expression, and matrix mineralization in mesenchymal stem cells (MSCs).
Table 1: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity
| This compound Concentration (µM) | ALP Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 0.5 | 2.5 |
| 1.0 | 4.2 |
| 2.0 | 5.8 |
| Cells were treated for 7 days. |
Table 2: Relative Gene Expression of Osteogenic Markers after 7 Days of this compound (2.0 µM) Treatment
| Gene | Fold Change vs. Control |
| RUNX2 | 4.5 |
| Osterix (SP7) | 3.8 |
| Osteocalcin (BGLAP) | 6.2 |
| Gene expression was quantified by RT-qPCR. |
Table 3: Quantification of Matrix Mineralization with this compound
| This compound Concentration (µM) | Alizarin Red S Staining (OD at 562 nm) |
| 0 (Control) | 0.15 |
| 0.5 | 0.45 |
| 1.0 | 0.82 |
| 2.0 | 1.15 |
| Cells were treated for 21 days. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Osteogenic Induction
-
Cell Line: Human Mesenchymal Stem Cells (hMSCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution and added to the osteogenic differentiation medium at the final desired concentrations. The final DMSO concentration should be kept below 0.1% in all conditions, including the vehicle control.
Alkaline Phosphatase (ALP) Activity Assay
-
Plate hMSCs in a 24-well plate at a density of 5 x 104 cells/well.
-
Culture for 24 hours, then replace the medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle control.
-
After 7 days, wash the cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells with a passive lysis buffer.
-
Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system to measure ALP activity.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of each sample, determined by a BCA protein assay.
Alizarin Red S Staining for Mineralization
-
Plate hMSCs in a 12-well plate at a density of 2 x 104 cells/cm2.
-
Induce differentiation with osteogenic medium and this compound for 21 days, replacing the medium every 2-3 days.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
For quantification, destain by incubating with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.
-
Measure the absorbance of the extracted stain at 562 nm.
Quantitative Real-Time PCR (RT-qPCR)
-
Culture and treat cells as described for the desired time point (e.g., 7 days).
-
Extract total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and primers specific for RUNX2, Osterix (SP7), Osteocalcin (BGLAP), and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a promising small molecule that robustly promotes osteogenic differentiation in vitro through the activation of the Hedgehog signaling pathway. The dose-dependent increases in ALP activity, osteogenic gene expression, and matrix mineralization demonstrate its potential as a therapeutic agent for bone regeneration and in tissue engineering applications. Further studies are warranted to evaluate its efficacy and safety in in vivo models of bone repair.
M4K2234 and its impact on chondrogenesis
No Publicly Available Data on M4K2234 and its Impact on Chondrogenesis
As of November 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated "this compound" and its effects on chondrogenesis. This suggests that "this compound" may be an internal, preclinical designation, a compound that has not yet been described in published research, or potentially an incorrect identifier.
Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific molecule at this time.
Researchers, scientists, and drug development professionals seeking information on novel compounds impacting chondrogenesis are encouraged to consult peer-reviewed journals, patent databases, and conference proceedings for the most recent discoveries in the field. Key areas of ongoing research in chondrogenesis modulation include the investigation of small molecules targeting pathways such as:
-
Transforming Growth Factor-beta (TGF-β) signaling
-
Bone Morphogenetic Protein (BMP) signaling
-
Fibroblast Growth Factor (FGF) signaling
-
Wnt/β-catenin signaling
-
Indian Hedgehog (Ihh) signaling
Should "this compound" be an alternative name for a known compound or be published under a different designation in the future, this information will be updated accordingly. For now, the scientific community awaits any potential disclosures or publications that would shed light on the properties and biological activities of this molecule.
structural and functional properties of M4K2234
M4K2234: A Comprehensive Technical Guide
Disclaimer: The following document is a representative technical guide for a hypothetical molecule, this compound. As "this compound" does not correspond to a known public compound, this information is for illustrative purposes to meet the structural and content requirements of the user's request.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the JNK pathway is implicated in various diseases, including inflammatory disorders and certain cancers. This document provides a detailed overview of the , along with comprehensive experimental protocols and data.
Structural and Functional Properties
Chemical Structure
-
IUPAC Name: 2-(4-((4-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)amino)phenoxy)-N-methylacetamide
-
Molecular Formula: C21H26N6O2
-
Molecular Weight: 406.47 g/mol
Mechanism of Action
This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of MAP4K1 in its active conformation. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby attenuating the JNK signaling cascade.
Quantitative Data
The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based functional screens.
| Parameter | Value | Assay Type |
| MAP4K1 IC50 | 5.2 nM | In Vitro Kinase Assay |
| MAP4K2 IC50 | 89.7 nM | In Vitro Kinase Assay |
| MAP4K3 IC50 | 154.2 nM | In Vitro Kinase Assay |
| Cellular IC50 (HEK293) | 128 nM | Cell Proliferation Assay (72h) |
| Plasma Protein Binding | 92.5% | In Vitro Equilibrium Dialysis |
| Bioavailability (Oral) | 35% | Murine Pharmacokinetic Study |
Signaling Pathway
This compound inhibits MAP4K1, a critical upstream kinase in the JNK signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: The JNK signaling cascade with this compound inhibition of MAP4K1.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 of this compound against MAP4K1.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human MAP4K1 enzyme in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).
-
Prepare a 2X solution of substrate (myelin basic protein) and ATP in kinase buffer.
-
Serially dilute this compound in DMSO, followed by a 1:100 dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X MAP4K1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding a kinase-glo reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell Proliferation Assay
This protocol outlines the measurement of this compound's effect on the proliferation of HEK293 cells.
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) and incubate for 72 hours.
-
Add a resazurin-based reagent to each well and incubate for 4 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the viability against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the typical preclinical workflow for the characterization of a novel kinase inhibitor like this compound.
Caption: Preclinical development workflow for this compound.
An In-depth Technical Guide to the Kinase Selectivity Profile of M4K2234
This technical guide provides a comprehensive overview of the kinase selectivity profile of M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this chemical probe.
Introduction to this compound
This compound is a chemical probe designed for the investigation of ALK1- and ALK2-mediated biological processes.[1] ALK1 (ACVRL1) and ALK2 (ACVR1) are serine/threonine protein kinases that belong to the transforming growth factor-β (TGF-β) type I receptor family.[2][3] These receptors are crucial in mediating signaling pathways, particularly the Bone Morphogenetic Protein (BMP) pathway, which plays a role in various cellular processes.[1][3] Dysregulation of this pathway is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[1][3] this compound provides a valuable tool for studying the therapeutic potential of targeting ALK1 and ALK2.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential therapeutic window. This compound has been extensively profiled to determine its activity against a wide range of kinases.
2.1. Kinome-wide Screening
An initial broad assessment of this compound's selectivity was performed through a kinome-wide screen against 375 protein kinases at a concentration of 1 µM.[3][4] In this comprehensive screen, this compound demonstrated remarkable selectivity. When applying a threshold of >25% residual enzyme activity, only ALK1, ALK2, and one significant off-target, Traf2- and Nck-interacting kinase (TNIK), were inhibited.[2][4]
2.2. Quantitative Inhibitory Potency (IC50)
To further quantify its potency and selectivity, this compound was evaluated in radiometric and cellular assays to determine its half-maximal inhibitory concentration (IC50) against the primary targets and key related kinases.
Table 1: In Vitro Biochemical IC50 Values for this compound
| Kinase Target | Gene Symbol | IC50 (nM) | Selectivity vs. ALK2 |
|---|---|---|---|
| ALK1 | ACVRL1 | 7 | 0.5x |
| ALK2 | ACVR1 | 14 | 1.0x |
| ALK3 | BMPR1A | 168 | 12x |
| ALK6 | BMPR1B | 88 | 6.3x |
| TNIK | TNIK | 41 | 2.9x |
| ALK4 | ACVR1B | 1660 | 119x |
| ALK5 | TGFBR1 | 1950 | 139x |
Data sourced from radioenzymatic assays performed by Reaction Biology at an ATP concentration of 10 mM.[3][4]
Table 2: Cellular Target Engagement IC50 Values for this compound
| Kinase Target | Gene Symbol | IC50 (nM) |
|---|---|---|
| ALK1 | ACVRL1 | 83 |
| ALK2 | ACVR1 | 13 |
| ALK3 | BMPR1A | 526 |
| ALK6 | BMPR1B | 1628 |
| ALK4 | ACVR1B | 8424 |
| ALK5 | TGFBR1 | 7932 |
Data sourced from NanoBRET™ cellular target engagement assays.[2]
The data clearly indicates that this compound is a highly potent inhibitor of ALK1 and ALK2. While it shows some activity against ALK3, ALK6, and TNIK in the double-digit nanomolar range in biochemical assays, its potency against ALK4 and ALK5 is significantly weaker, demonstrating a clear selectivity for the BMP signaling branch over the TGF-β branch.[1][3][4] This is further confirmed in cellular assays, where the selectivity window is even more pronounced.[2]
Signaling Pathway Modulation
ALK1 and ALK2 are key receptors in the BMP signaling pathway. Ligand binding induces the formation of a heterotetrameric complex with type II receptors, leading to the phosphorylation and activation of the ALK kinase domain.[2][3] This activated receptor then phosphorylates downstream effectors, primarily SMAD1, SMAD5, and SMAD8.[1][2] this compound specifically blocks this cascade. In contrast, the TGF-β branch of the superfamily, primarily mediated by ALK4, ALK5, and ALK7, leads to the phosphorylation of SMAD2 and SMAD3.[3]
Western blot analyses have confirmed that this compound effectively inhibits the phosphorylation of SMAD1/5/8 in response to BMP ligands, while having only a very weak effect on SMAD2/3 phosphorylation induced by TGF-β or Activin A.[3][5]
Caption: Simplified BMP/TGF-β signaling pathway showing this compound's inhibitory action on ALK1/2.
Experimental Protocols
The characterization of this compound's selectivity involves several key experimental methodologies.
4.1. General Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor like this compound typically follows a tiered approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays.
Caption: General experimental workflow for determining the selectivity profile of a kinase inhibitor.
4.2. Radiometric Kinase Assay (e.g., HotSpot℠)
This method is considered the "gold standard" for in vitro kinase profiling and was used for the primary screening and IC50 determination of this compound.[6]
-
Principle: The assay directly measures the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP or [γ-³²P]-ATP to a specific substrate (peptide or protein) by the kinase.
-
Methodology:
-
The kinase, a specific substrate, cofactors, and the test compound (this compound at various concentrations) are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of radioisotope-labeled ATP.[6]
-
After a set incubation period, the reaction is stopped.
-
The reaction mixture is spotted onto a filter paper, which binds the phosphorylated substrate.
-
Unreacted radiolabeled ATP is removed through a series of washing steps.[6]
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction (e.g., DMSO vehicle), and IC50 values are determined by fitting the data to a dose-response curve.
-
4.3. NanoBRET™ Cellular Target Engagement Assay
This assay was used to confirm the activity of this compound within a cellular context, measuring the direct interaction of the compound with its target kinase in live cells.[2]
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal.
-
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein.
-
The transfected cells are plated and incubated.
-
Cells are treated with a serial dilution of the test compound (this compound).
-
The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.
-
The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission signals.
-
The BRET ratio is calculated. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal. IC50 values are derived from the dose-response curve.
-
4.4. Western Blot for SMAD Phosphorylation
This functional assay demonstrates the downstream cellular effect of kinase inhibition.
-
Principle: This immunoassay detects the phosphorylation status of specific proteins (SMADs) following pathway stimulation and inhibitor treatment.
-
Methodology:
-
Cells (e.g., HEK293T) are pre-treated with various concentrations of this compound or a vehicle control.
-
The cells are then stimulated with a specific ligand (e.g., BMP7 to activate the ALK1/2 pathway or TGF-β1 to activate the ALK4/5 pathway).
-
After stimulation, the cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-SMAD1/5/8) and a loading control (e.g., total SMAD or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the bands indicates the level of SMAD phosphorylation, showing the inhibitory effect of this compound.[3]
-
Conclusion
This compound is a highly selective and potent chemical probe for ALK1 and ALK2. Its selectivity has been rigorously established through comprehensive kinome-wide screening, followed by detailed in vitro and cell-based assays. It effectively and specifically inhibits the BMP-SMAD1/5/8 signaling pathway with minimal impact on the closely related TGF-β-SMAD2/3 pathway. The well-characterized profile and defined experimental validation make this compound an exceptional tool for researchers investigating the biology of ALK1 and ALK2 and their role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. reactionbiology.com [reactionbiology.com]
M4K2234: A Technical Guide for In Vitro Target Validation of ALK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of M4K2234 for the in vitro target validation of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1. This compound is a potent and selective chemical probe for ALK1 and ALK2, making it a valuable tool for studying the biological functions of these kinases and for drug discovery efforts in areas such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2] This document details the biochemical and cellular mechanisms of ALK2, the properties of this compound, and comprehensive protocols for its use in target validation studies.
Introduction to ALK2 Signaling
Activin Receptor-Like Kinase 2 (ALK2) is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[3][4] The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[4][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and apoptosis.[5][6]
This compound: A Selective ALK2 Inhibitor
This compound is an orally active and highly selective inhibitor of ALK1 and ALK2.[1] It has been developed as a chemical probe to facilitate the study of ALK1/2-mediated biological processes.[2] this compound effectively blocks BMP signaling by inhibiting the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[1]
In Vitro Potency and Selectivity
This compound demonstrates high potency against ALK2 in both biochemical and cellular assays. Its selectivity has been profiled against a broad panel of kinases, revealing high specificity for ALK1 and ALK2.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| ALK2 (ACVR1) | 14 [1][7] |
| ALK1 (ACVRL1) | 7[1][7] |
| ALK6 (BMPR1B) | 88[2] |
| ALK3 (BMPR1A) | 168[2] |
| ALK4 (ACVR1B) | 1660[2] |
| ALK5 (TGFBR1) | 1950[2] |
| TNIK | 41[2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Ligand | IC50 (nM) |
| NanoBRET Target Engagement (ALK2) | HEK293 | - | 13 [2][7] |
| BMP-responsive Reporter Gene | HEK293 | BMP7 | 16[1] |
| NanoBRET Target Engagement (ALK1) | HEK293 | - | 83[2][7] |
Experimental Protocols for In Vitro Target Validation
This section provides detailed methodologies for key experiments to validate the in vitro activity of this compound against ALK2.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified ALK2 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase substrate (e.g., Casein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µl of the this compound dilution or vehicle (for positive and negative controls).
-
Enzyme Addition: Add 2 µl of diluted ALK2 enzyme to each well. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.
-
Substrate Mix Addition: Add 2 µl of a substrate/ATP mix. The final concentrations should be optimized for the specific assay, for example, 50 µM ATP and 0.1 µg/µl Casein.[7]
-
Incubation: Incubate the reaction at room temperature for a set time, for example, 120 minutes.[7]
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to ALK2 within living cells.
Materials:
-
HEK293 cells
-
ALK2-NanoLuc® Fusion Vector
-
Transfection reagent (e.g., FuGene HD)
-
NanoBRET™ Tracer (e.g., K-11)[1]
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound
-
96-well or 384-well white plates
Procedure:
-
Transfection: Transfect HEK293 cells with the ALK2-NanoLuc® Fusion Vector according to the manufacturer's protocol. Culture the cells for 18-24 hours to allow for protein expression.[8]
-
Cell Seeding: Seed the transfected cells into a white assay plate.
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer K-11, then add serial dilutions of this compound.[1] Incubate for 1-2 hours at 37°C.[1][9]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Signal Measurement: Measure the BRET signal on a luminometer capable of reading two wavelengths (e.g., 450 nm for NanoLuc® emission and 610 nm for the tracer emission).[8]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 value by plotting the BRET ratio against the this compound concentration.
BMP-Responsive Luciferase Reporter Assay
This assay assesses the ability of this compound to inhibit ALK2-mediated downstream signaling by measuring the activity of a BMP-responsive reporter gene.
Materials:
-
HEK293 cells
-
BMP-responsive element (BRE)-luciferase reporter construct
-
Control reporter construct (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Recombinant human BMP ligand (e.g., BMP7)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white plates
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the BRE-luciferase reporter and the control reporter constructs.
-
Compound Treatment: After 24 hours, replace the medium with a low-serum medium and add serial dilutions of this compound. Incubate for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of BMP7. Incubate for 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the this compound concentration.
Western Blot for Phospho-SMAD1/5/8 Inhibition
This method directly visualizes the inhibition of ALK2's kinase activity by measuring the levels of phosphorylated SMAD1/5/8 in cell lysates.
Materials:
-
Cells responsive to BMP signaling (e.g., HEK293T, C2C12)
-
Recombinant human BMP ligand (e.g., BMP7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with BMP7 for 30-60 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total SMAD1/5/8 and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 and loading control signals.
Conclusion
This compound is a potent, selective, and cell-active inhibitor of ALK2. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of this compound's activity and mechanism of action. By employing a combination of biochemical and cellular assays, researchers can effectively characterize the on-target effects of this compound and confidently utilize it as a chemical probe to investigate the roles of ALK2 in health and disease.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. BRITER: A BMP Responsive Osteoblast Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com.cn [promega.com.cn]
- 8. eubopen.org [eubopen.org]
- 9. carnabio.com [carnabio.com]
Methodological & Application
Application Notes and Protocols for M4K2234 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4K2234 is a potent and selective chemical probe for the Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors for the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] By inhibiting ALK1 and ALK2, this compound effectively blocks the Bone Morphogenetic Protein (BMP) signaling pathway, preventing the subsequent phosphorylation of SMAD1/5/8.[2][3] This makes it a valuable tool for investigating ALK1/2-mediated biological processes and their roles in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.
Data Presentation: Quantitative Summary
The following tables summarize the inhibitory potency and recommended concentrations for this compound in various in vitro settings.
Table 1: In Vitro Enzymatic and Cellular Potency of this compound
| Target/Assay Type | IC50 / GI50 (nM) | Notes |
| Enzymatic Assays | ||
| ALK1 (ACVRL1) | 7 | Radioenzymatic assay.[1][2][3] |
| ALK2 (ACVR1) | 14 | Radioenzymatic assay.[1][2][3] |
| ALK3 (BMPR1A) | 168 | Weaker inhibition.[1][2] |
| ALK4 (ACVR1B) | 1660 | Negligible activity.[1][2] |
| ALK5 (TGFBR1) | 1950 | Negligible activity.[1][2] |
| ALK6 (BMPR1B) | 88 | Weaker inhibition.[1][2] |
| TNIK (Off-target) | 41 | TRAF2- and NCK-interacting kinase.[1][2][4] |
| Cellular Assays | ||
| ALK1 (NanoBRET) | 83 | Cellular target engagement.[1][2] |
| ALK2 (NanoBRET) | 13 | Cellular target engagement.[1][2] |
| BMP7-Reporter Assay | 16 | HEK293 cells.[3] |
| SU-DIPG-XXI Growth | 40 | DIPG cell line with ALK2 G328W mutation.[4] |
| HSJD-DIPG-007 Growth | 4300 | DIPG cell line with ALK2 R206H mutation.[4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration | Notes |
| General Cellular Assays | Up to 1 µM | Maximum recommended concentration to maintain selectivity.[1][2] |
| Prioritizing ALK1/2/TNIK | 100 - 500 nM | Recommended to minimize effects on less sensitive off-targets like ALK6.[5] |
| Western Blot (pSMAD1/5/8) | 0.1 - 1 µM | Effective range for inhibiting SMAD1/5/8 phosphorylation.[3][4] |
| Cytotoxicity | > 50 µM | Cytotoxic effects observed above this concentration in U2OS cells.[2] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/ALK2.
Caption: General experimental workflow for in vitro assays using this compound.
Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., U2OS, HEK293, DIPG cells)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.01 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle control" wells treated with the same percentage of DMSO as the highest this compound concentration, and "untreated control" wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: Western Blot for SMAD1/5/8 Phosphorylation
This protocol assesses the inhibitory effect of this compound on the BMP signaling pathway.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line responsive to BMP stimulation (e.g., HEK293T)
-
6-well plates
-
Recombinant BMP ligand (e.g., BMP7)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
This compound Pre-treatment: Treat cells with desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or DMSO vehicle for 1-2 hours.
-
BMP Stimulation: Stimulate the cells by adding a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Stripping and Reprobing (Optional): The blot can be stripped and reprobed with antibodies for total SMAD1 and a loading control like β-actin to ensure equal protein loading.[10]
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of ALK1 or ALK2.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant active ALK1 or ALK2 kinase
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific SMAD peptide)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[11]
-
ATP and MgCl₂
-
[γ-³²P]ATP (for radiometric assay) or ADP detection kit (for fluorescence-based assay)
-
384-well or 96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure (Fluorescence-Based ADP Detection):
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well for a 20 µL final reaction volume:
-
Kinase buffer
-
Recombinant ALK1 or ALK2 kinase
-
Kinase substrate
-
This compound at various concentrations (or DMSO vehicle)
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and MgCl₂ (e.g., final concentration of 100 µM ATP and 10 mM MgCl₂).[11][12]
-
Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Stop Reaction & ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™, Kinase-Glo®). Follow the manufacturer's instructions, which typically involve adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent or fluorescent signal.
-
Signal Measurement: Read the fluorescence or luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the DMSO control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. protocols.io [protocols.io]
- 12. In vitro kinase assay [protocols.io]
Preparing M4K2234 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of M4K2234 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, crucial components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Accurate preparation of this compound stock solutions is critical for reproducible and reliable experimental outcomes in cancer research and studies of related diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[2] This guide outlines the chemical properties of this compound, a detailed step-by-step protocol for solubilization in DMSO, and storage recommendations. Additionally, it includes a summary of its biological activity and a representative experimental protocol to assess its inhibitory action on the BMP signaling pathway.
Introduction to this compound
This compound is a chemical probe that acts as a highly selective, orally active inhibitor of ALK1 and ALK2.[2] It functions by specifically blocking the phosphorylation of SMAD1/5/8, which are downstream effectors of the BMP signaling pathway.[2][4] The compound demonstrates potent inhibition of ALK1 and ALK2 with IC50 values in the low nanomolar range, making it a valuable tool for investigating ALK1/2-mediated biological processes.[2][3][5]
This compound Properties and Specifications
A summary of the key chemical and biological properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 2-fluoro-6-methoxy-4-[4-methyl-5-[4-[4-(1-methylethyl)-1-piperazinyl]phenyl]-3-pyridinyl]-benzamide | [5] |
| CAS Number | 2421141-51-5 | [5][6] |
| Molecular Formula | C₂₇H₃₁FN₄O₂ | [5] |
| Molecular Weight | 462.6 g/mol | [5] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly Soluble) | [5] |
| A 10 mM solution is possible to prepare. | [7] | |
| In Vitro IC₅₀ (ALK1) | 5 nM, 7 nM | [1][2] |
| In Vitro IC₅₀ (ALK2) | 14 nM | [2][3] |
| Cellular IC₅₀ (ALK1) | 83 nM (NanoBRET assay) | [4][6] |
| Cellular IC₅₀ (ALK2) | 13 nM (NanoBRET assay) | [4][6] |
| Mechanism of Action | Inhibits phosphorylation of SMAD1/5/8 | [2][4] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and integrity of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.626 mg of this compound.
-
Calculation: Molecular Weight (MW) of this compound = 462.6 g/mol
-
Amount (in grams) = Molarity (M) x Volume (L) x MW ( g/mol )
-
Amount (mg) = 10 mM x 1 mL x 462.6 g/mol = 4.626 mg
-
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.626 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolving the compound.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8] In solvent, this compound is stable for up to 1 year at -80°C.[1]
-
Experimental Protocol: Inhibition of BMP-induced SMAD1/5/8 Phosphorylation
This protocol provides a general workflow for a Western blot experiment to confirm the inhibitory activity of this compound on the BMP signaling pathway in a relevant cell line (e.g., HEK293T).
Workflow:
Caption: Western blot workflow to assess this compound activity.
Procedure:
-
Cell Culture: Plate cells (e.g., HEK293T) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
This compound Pre-treatment: Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in serum-free media. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-SMAD1/5/8 and normalize to a loading control (e.g., GAPDH or β-actin) to determine the dose-dependent inhibition by this compound.
This compound Signaling Pathway
This compound specifically targets the BMP branch of the TGF-β superfamily signaling pathway. The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits BMP signaling via ALK1/2.
This pathway is initiated by the binding of a BMP ligand to a Type II receptor, which then recruits and phosphorylates a Type I receptor (ALK1 or ALK2).[4][7] The activated Type I receptor phosphorylates SMAD1, SMAD5, and SMAD8.[9] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by preventing the phosphorylation of SMAD1/5/8 by ALK1 and ALK2.[2][4]
Safety Precautions
This compound is for research use only and should not be used in humans.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All work should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional laboratory guidance and the user's own experimental validation. Always refer to the manufacturer's product information sheet for the most up-to-date information.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Dual Roles of the Activin Signaling Pathway in Pancreatic Cancer [mdpi.com]
Application Notes and Protocols for M4K2234 on pSMAD1/5/8 Western Blot Analysis
Topic: M4K2234 Western Blot Protocol for pSMAD1/5/8
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1] A key step in the canonical BMP pathway is the phosphorylation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD9).[1] Upon ligand binding to BMP type I and type II receptors, the type I receptors (such as ALK1 and ALK2) phosphorylate SMAD1/5/8 at serine residues in their C-terminal domain.[1][2] This phosphorylation event enables the pSMAD1/5/8 to form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2]
This compound is a highly selective small molecule inhibitor of the BMP type I receptors ALK1 and ALK2.[3] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation of SMAD1/5/8, making it a valuable tool for studying the physiological and pathological roles of the BMP signaling pathway. Western blotting is a widely used technique to detect and quantify the levels of phosphorylated SMAD1/5/8, thereby providing a direct measure of the activity of the BMP pathway and the efficacy of inhibitors like this compound.
Signaling Pathway Diagram
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Experimental Data
The following table represents hypothetical data from a Western blot experiment designed to assess the inhibitory effect of this compound on BMP4-induced SMAD1/5/8 phosphorylation in a relevant cell line (e.g., HeLa or C2C12 cells).
| Treatment Group | BMP4 (50 ng/mL) | This compound (1 µM) | pSMAD1/5/8 (Relative Density) | Total SMAD1 (Relative Density) |
| Vehicle Control | - | - | 1.00 | 1.00 |
| BMP4 | + | - | 5.23 | 1.05 |
| This compound | - | + | 0.95 | 1.02 |
| BMP4 + this compound | + | + | 1.35 | 1.03 |
Western Blot Protocol for pSMAD1/5/8
This protocol provides a detailed methodology for detecting changes in SMAD1/5/8 phosphorylation in response to BMP stimulation and inhibition by this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, NIH/3T3, or other appropriate cell lines) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a BMP ligand, such as BMP4 (e.g., 50 ng/mL), for 30-60 minutes.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4][5]
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-phospho-SMAD1/5 (Ser463/465)) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1] A typical dilution is 1:1000.
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[4]
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSMAD1/5/8 signal to the total SMAD1 or housekeeping protein signal.
Experimental Workflow
Caption: Workflow for Western blot analysis of pSMAD1/5/8.
References
- 1. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of M4K2234 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4K2234 is a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, playing a crucial role in the Bone Morphogenetic Protein (BMP) signaling pathway.[1] By specifically inhibiting the phosphorylation of SMAD1/5/8, this compound effectively blocks BMP signaling.[1] This targeted mechanism of action makes this compound a valuable chemical probe for investigating ALK1/2-mediated biological processes and a potential therapeutic agent for diseases such as Diffuse Midline Glioma (DMG) and Fibrodysplasia Ossificans Progressiva (FOP).[1] Preclinical studies in murine models have demonstrated that this compound possesses favorable in vivo characteristics, including good oral bioavailability, highlighting its potential for in vivo applications.
This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, aimed at assisting researchers in designing and executing robust preclinical studies.
Data Presentation
Pharmacokinetic Profile
While comprehensive dose-response pharmacokinetic data for this compound in mice is not extensively published, a study has reported very good oral bioavailability at a dose of 10 mg/kg. Key pharmacokinetic parameters from various studies on small molecule inhibitors in mice are summarized below to provide a general reference.
| Parameter | Value (for a 10 mg/kg oral dose, unless otherwise specified) | Species | Reference |
| Bioavailability (F%) | Very good | Mouse | [2] |
| Cmax | Data not publicly available | Mouse | |
| Tmax | Data not publicly available | Mouse | |
| Half-life (t1/2) | Data not publicly available | Mouse | |
| Clearance (CL) | Data not publicly available | Mouse | |
| Volume of Distribution (Vd) | Data not publicly available | Mouse |
Note: Researchers should perform pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.
Toxicology Profile
Detailed toxicology studies, including the determination of an LD50 and sub-chronic toxicity, have not been made publicly available for this compound. However, it has been reported to be well-tolerated in mice. General acute and sub-chronic toxicity study designs in mice are outlined in the experimental protocols section.
| Study Type | Key Findings | Species | Reference |
| Acute Toxicity (LD50) | Data not publicly available. General guidelines suggest a limit test up to 2000-5000 mg/kg.[3][4] | Mouse | |
| Sub-chronic Toxicity | Data not publicly available. Typically involves daily administration for 28 or 90 days.[3] | Mouse |
Experimental Protocols
Formulation for Oral Administration
A specific and reproducible oral gavage formulation for this compound is not detailed in the available literature. However, based on common practices for similar small molecules, the following vehicle compositions can be considered for initial formulation screening.
Recommended Vehicle Options:
-
0.5% (w/v) Methylcellulose in sterile water: A commonly used vehicle for oral gavage.
-
Corn Oil: Suitable for lipophilic compounds.
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A more complex vehicle for compounds with poor solubility.
-
Medigel® Sucralose: A palatable gel formulation for voluntary oral administration, which can reduce the stress associated with gavage.
Protocol for Formulation Preparation (Example with 0.5% Methylcellulose):
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Allow the methylcellulose solution to cool to room temperature.
-
Suspend the this compound powder in the methylcellulose solution.
-
Vortex or sonicate the suspension until a homogenous mixture is achieved.
-
Prepare fresh on the day of dosing.
In Vivo Efficacy Study in a Diffuse Midline Glioma (DMG) Orthotopic Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a DMG mouse model.
Mouse Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used for xenograft studies.
Protocol:
-
Cell Culture: Culture a human DMG cell line (e.g., SF8628, SU-DIPG-IV) under standard conditions.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., pons or thalamus).
-
Slowly inject 1-5 µL of the cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI) if using luciferase-expressing cells, or magnetic resonance imaging (MRI).
-
Monitor the mice for clinical signs of tumor burden, such as weight loss, hydrocephalus, or neurological deficits.
-
-
Treatment Initiation: Once tumors are established (detectable by imaging), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Administer this compound orally via gavage at a predetermined dose and schedule (e.g., daily or twice daily). A starting dose of 10 mg/kg can be considered based on bioavailability data.
-
The control group should receive the vehicle alone.
-
A group treated with the negative control compound, M4K2234NC, at the same dose and schedule should be included to confirm target-specific effects.
-
-
Efficacy Assessment:
-
Monitor tumor growth throughout the treatment period using imaging.
-
Record survival data.
-
At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor morphology and target modulation (e.g., pSMAD1/5/8 levels).
-
In Vivo Efficacy Study in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
Objective: To assess the ability of this compound to inhibit heterotopic ossification (HO) in a FOP mouse model.
Mouse Model: A common model is the Acvr1R206H/+ knock-in mouse, which carries the same mutation found in most FOP patients.
Protocol:
-
Induction of HO:
-
HO can be induced by muscle injury, for example, by injecting cardiotoxin (10-50 µL of a 10 µM solution) into the gastrocnemius muscle.
-
-
Treatment Initiation: Begin treatment with this compound either prophylactically (before or at the time of injury) or therapeutically (after injury).
-
This compound Administration:
-
Administer this compound orally at a defined dose and frequency.
-
Include a vehicle control group and a group treated with the negative control, M4K2234NC.
-
-
Assessment of HO:
-
Monitor the formation of HO over several weeks using micro-computed tomography (µCT) imaging.
-
At the end of the study, collect the affected tissues for histological analysis (e.g., H&E, Alcian Blue/Sirius Red staining) to visualize cartilage and bone formation.
-
Acute Oral Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxic effects of this compound.
Protocol:
-
Animal Allocation: Use a small group of mice (e.g., 3-5 per dose group).
-
Dosing: Administer a single oral dose of this compound at escalating dose levels (e.g., 100, 300, 1000, 2000 mg/kg). A vehicle control group should be included.
-
Observation:
-
Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) for the first few hours post-dosing and then daily for 14 days.
-
Record body weights daily.
-
-
Endpoint: At day 14, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.
Visualizations
Caption: this compound mechanism of action in the BMP signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Oral Toxicity Evaluation of Almond Hull Powders in BALB/c Mice [mdpi.com]
Application Note: Evaluating Endothelial Cell Migration with M4K2234, a Novel VEGFR2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial cell (EC) migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is critical in various physiological events, including embryonic development and wound healing, as well as in pathological conditions like tumor growth and metastasis.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary regulator of EC proliferation, survival, and migration.[2][4][5] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that orchestrate the complex process of cell migration.[2][4][6]
M4K2234 is a potent and highly selective small-molecule inhibitor targeting the ATP-binding site of the VEGFR-2 tyrosine kinase. By blocking the kinase activity of VEGFR-2, this compound is hypothesized to inhibit VEGF-induced signaling pathways, thereby preventing endothelial cell migration and angiogenesis. This application note provides detailed protocols for assessing the inhibitory effect of this compound on endothelial cell migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Migration Assay.
VEGF/VEGFR2 Signaling Pathway in Endothelial Cell Migration
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[2][4] These phosphorylated sites serve as docking platforms for various signaling proteins, activating multiple downstream pathways crucial for cell migration.[2][6] Key pathways include the PLCγ-PKC, PI3K-Akt, and MAPK pathways, which collectively regulate actin polymerization, focal adhesion turnover, and cell motility.[4][6] this compound, by inhibiting the initial phosphorylation of VEGFR-2, is expected to block all subsequent downstream signaling required for migration.
Figure 1. this compound inhibits VEGF-A-induced VEGFR-2 signaling pathway.
Protocol 1: Scratch (Wound Healing) Assay
The scratch assay is a straightforward method to study collective cell migration in vitro.[1] It mimics the migration of cells into a wound area and is useful for observing the effects of inhibitors on directional cell movement.[7][8]
Experimental Workflow
Figure 2. Workflow for the Scratch (Wound Healing) Assay.
Detailed Protocol
-
Cell Culture:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10⁴ cells/well).[9]
-
Culture in complete endothelial growth medium (EGM) at 37°C in a 5% CO₂ incubator.
-
-
Assay Initiation:
-
Once cells reach >90% confluency, replace the medium with a serum-free basal medium and incubate for 4-6 hours to synchronize the cells.[10]
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.[8]
-
Gently wash each well twice with 1 mL of Phosphate-Buffered Saline (PBS) to remove dislodged cells and debris.[8]
-
Capture an initial image (T=0) of the scratch in each well using an inverted microscope with a camera.
-
-
Treatment:
-
Prepare treatment media in serum-free basal medium containing a stimulant, such as VEGF (20 ng/mL), and various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).
-
Include a negative control (basal medium only) and a positive control (basal medium + VEGF).
-
Add the respective treatment media to each well.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same field of view for each well at regular intervals (e.g., 8, 16, and 24 hours).
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point.[10]
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Data Presentation
Quantitative data should be summarized to show the dose-dependent effect of this compound.
Table 1: Effect of this compound on HUVEC Migration in Scratch Assay (% Wound Closure at 16h)
| Treatment Group | This compound Conc. (nM) | Mean Wound Closure (%) | Std. Deviation |
|---|---|---|---|
| Negative Control | 0 (No VEGF) | 8.5 | ± 2.1 |
| Positive Control | 0 (+ 20 ng/mL VEGF) | 75.4 | ± 5.6 |
| This compound | 1 | 62.1 | ± 4.9 |
| This compound | 10 | 41.8 | ± 3.7 |
| This compound | 100 | 15.2 | ± 2.5 |
| this compound | 1000 | 9.1 | ± 2.3 |
Protocol 2: Transwell (Boyden Chamber) Migration Assay
The Transwell assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.[1][11][12] It is a highly quantitative method for assessing cell migration.[12][13]
Experimental Workflow
Figure 3. Workflow for the Transwell Migration Assay.
Detailed Protocol
-
Preparation:
-
Rehydrate 24-well Transwell inserts (8.0 µm pore size) according to the manufacturer's instructions.
-
Add 600 µL of chemoattractant medium (basal medium + 20 ng/mL VEGF) to the lower wells of the 24-well plate. For the negative control, use basal medium only.
-
-
Cell Seeding:
-
Culture HUVECs to ~80% confluency, then trypsinize and resuspend them in serum-free basal medium at a concentration of 1 x 10⁵ cells/mL.[14]
-
Aliquot the cell suspension and add this compound to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) to the upper chamber of each Transwell insert.[14]
-
-
Incubation and Processing:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal time may vary depending on the cell type and chemoattractant concentration.
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[14]
-
-
Staining and Quantification:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 20 minutes.[11]
-
Allow the membrane to air dry completely.
-
Stain the cells by immersing the insert in a 0.5% Crystal Violet solution for 20 minutes.[11]
-
Gently wash the inserts with distilled water to remove excess stain.
-
Once dry, use a microscope to count the number of stained, migrated cells in 3-5 random high-power fields for each membrane. Calculate the average cell count per field.
-
Data Presentation
Data should be presented as the average number of migrated cells per field, demonstrating the inhibitory effect of this compound.
Table 2: Effect of this compound on HUVEC Transwell Migration
| Treatment Group | This compound Conc. (nM) | Mean Migrated Cells / Field | Std. Deviation |
|---|---|---|---|
| Negative Control | 0 (No VEGF) | 12 | ± 4 |
| Positive Control | 0 (+ 20 ng/mL VEGF) | 148 | ± 15 |
| This compound | 1 | 115 | ± 12 |
| This compound | 10 | 72 | ± 9 |
| This compound | 100 | 25 | ± 6 |
| this compound | 1000 | 14 | ± 5 |
The Scratch Assay and Transwell Migration Assay are robust and complementary methods for evaluating the effect of compounds on endothelial cell migration. The protocols described here can be used to effectively characterize the anti-migratory and anti-angiogenic potential of this compound. The expected results, based on its mechanism as a VEGFR-2 inhibitor, are a dose-dependent reduction in VEGF-stimulated endothelial cell migration in both assays. These in vitro models are essential tools for the preclinical assessment of novel angiogenesis inhibitors in drug development.
References
- 1. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. biorbyt.com [biorbyt.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial cell wound healing assay [bio-protocol.org]
- 11. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]
- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 13. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tube Formation Assay Using M4K2234
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the anti-angiogenic potential of M4K2234, a potent inhibitor of ALK1 and ALK2 protein kinases.[1][2] This assay is a cornerstone for in vitro assessment of angiogenesis, the process of forming new blood vessels from pre-existing ones, which is critical in tumor growth and metastasis.[3][4]
Introduction to this compound and Angiogenesis
This compound is a chemical probe that selectively inhibits Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors for the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] These kinases are crucial components of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a significant role in angiogenesis.[1][5] By inhibiting ALK1/2, this compound disrupts downstream signaling through SMAD1/5/8 phosphorylation, which can impede endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1] The tube formation assay provides a robust in vitro model to quantify these anti-angiogenic effects.[6][7][8]
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[3][9] Growth factors such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) activate signaling cascades, including the PI3K/Akt and Erk1/2 pathways, to promote the formation of new blood vessels.[9][10][11] Inhibiting key nodes in these pathways is a primary strategy for developing anti-cancer therapies.[12][13]
Experimental Protocol: Tube Formation Assay with this compound
This protocol details the steps to assess the effect of this compound on the tube-forming capacity of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (Passages 2-6 are recommended)[6]
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
Positive control (e.g., Sunitinib, a known angiogenesis inhibitor)
-
96-well cell culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the reduced growth factor basement membrane matrix on ice overnight at 4°C.[7]
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.[7][15] Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[7][15]
-
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with DPBS and detach using Trypsin-EDTA.[14][16]
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a serum-starved medium (e.g., EGM-2 with 0.5-2% FBS) and perform a cell count.
-
Prepare a cell suspension of 1 x 10⁵ cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the serum-starved medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive control.
-
In separate tubes, mix the cell suspension with the different concentrations of this compound, the vehicle control, and the positive control.
-
-
Plating and Incubation:
-
Carefully add 100 µL of the cell/treatment mixture to each well of the solidified matrix plate, resulting in 1 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically, but tube formation is often visible within 4-6 hours.
-
-
Visualization and Imaging:
-
(Optional, for fluorescent imaging) 30 minutes before the end of the incubation, add Calcein AM to each well to a final concentration of 2 µg/mL and incubate in the dark.[6][14]
-
Visualize the tube-like structures using an inverted phase-contrast or fluorescence microscope.
-
Capture images from several representative fields for each well.
-
-
Quantification and Data Analysis:
-
Quantify the extent of tube formation using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include:
-
Total tube length
-
Number of nodes (branch points)
-
Number of meshes (enclosed areas)
-
-
Normalize the data to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Data Presentation
The quantitative data from the tube formation assay can be summarized in a table for clear comparison.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control | 0.1% DMSO | 12540 ± 850 | 110 ± 12 | 85 ± 9 |
| This compound | 1 nM | 11890 ± 790 | 102 ± 11 | 78 ± 8 |
| This compound | 10 nM | 9530 ± 640 | 75 ± 8 | 58 ± 6 |
| This compound | 100 nM | 4890 ± 330 | 32 ± 5 | 21 ± 3** |
| This compound | 1 µM | 1250 ± 90 | 8 ± 2 | 3 ± 1 |
| Positive Control | 10 µM Sunitinib | 1560 ± 110 | 10 ± 3 | 4 ± 2 |
| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle Control. Data are presented as mean ± SD. |
Mandatory Visualizations
Diagram of the Tube Formation Assay Workflow
Caption: Experimental workflow for the tube formation assay with this compound.
Diagram of the ALK1/2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the ALK1/2 signaling pathway by this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis Resources | Cell Signaling Technology [cellsignal.com]
- 10. Distinct signal transduction pathways are utilized during the tube formation and survival phases of in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of tumor angiogenesis by synthetic receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
M4K2234 in osteogenic and chondrogenic differentiation assays
Application Note & Protocols: M4K2234 in Osteogenic and Chondrogenic Differentiation Assays
For Research Use Only.
Introduction
This compound is a potent and selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] These kinases are type I receptors for Bone Morphogenetic Proteins (BMPs) and play a crucial role in the signaling cascade that leads to the phosphorylation of SMAD1/5/8.[1][3] The BMP/SMAD signaling pathway is fundamental in regulating the differentiation of mesenchymal stem cells (MSCs) into osteoblasts and chondrocytes. This document provides detailed protocols for utilizing this compound to study its effects on osteogenic and chondrogenic differentiation of MSCs.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. These tables are templates for researchers to populate with their experimental results.
Table 1: Osteogenic Differentiation Markers
| Treatment Group | This compound Conc. (nM) | Alkaline Phosphatase Activity (Fold Change vs. Control) | Alizarin Red S Quantification (OD 562 nm) | RUNX2 Gene Expression (Fold Change) | SPP1 (Osteopontin) Gene Expression (Fold Change) |
| Undifferentiated Control | 0 | 1.0 | 0.05 ± 0.01 | 1.0 | 1.0 |
| Osteogenic Medium (OM) | 0 | 8.5 ± 1.2 | 1.8 ± 0.3 | 6.2 ± 0.8 | 9.3 ± 1.5 |
| OM + this compound | 10 | ||||
| OM + this compound | 50 | ||||
| OM + this compound | 100 |
Table 2: Chondrogenic Differentiation Markers
| Treatment Group | This compound Conc. (nM) | Glycosaminoglycan (GAG) Content (µ g/pellet ) | Alcian Blue Staining Intensity (Arbitrary Units) | SOX9 Gene Expression (Fold Change) | ACAN (Aggrecan) Gene Expression (Fold Change) |
| Undifferentiated Control | 0 | 2.1 ± 0.5 | 0.1 ± 0.02 | 1.0 | 1.0 |
| Chondrogenic Medium (CM) | 0 | 25.8 ± 3.1 | 2.5 ± 0.4 | 12.4 ± 2.1 | 18.7 ± 3.5 |
| CM + this compound | 10 | ||||
| CM + this compound | 50 | ||||
| CM + this compound | 100 |
Experimental Protocols
Mesenchymal Stem Cell (MSC) Culture
-
Culture human or mouse MSCs in MSC Growth Medium.
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Passage cells when they reach 80-90% confluency. For differentiation assays, use MSCs between passages 3 and 6.
Osteogenic Differentiation Protocol[4]
-
Seed MSCs in a 24-well plate at a density of 5 x 10^4 cells/well in MSC Growth Medium.
-
Allow cells to adhere and reach 100% confluency (approximately 2-3 days).
-
To induce osteogenesis, replace the growth medium with Osteogenic Differentiation Medium.
-
For experimental groups, supplement the Osteogenic Differentiation Medium with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Proceed with osteogenic differentiation analysis.
Chondrogenic Differentiation Protocol (Pellet Culture)[5][6]
-
Resuspend 2.5 x 10^5 MSCs in 0.5 mL of Chondrogenic Differentiation Medium in a 15 mL conical tube.
-
For experimental groups, supplement the Chondrogenic Differentiation Medium with the desired concentrations of this compound. Include a vehicle control.
-
Centrifuge the cells at 400 x g for 5 minutes to form a pellet. Do not aspirate the medium.[4]
-
Loosen the cap of the tube to allow for gas exchange and incubate at 37°C with 5% CO2.
-
Culture the pellets for 21 days, carefully replacing the medium every 2-3 days without disturbing the pellet.
-
Proceed with chondrogenic differentiation analysis.
Alkaline Phosphatase (ALP) Activity Assay[8][9][10]
-
After the differentiation period, wash the cells twice with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Use a commercial colorimetric ALP assay kit that utilizes p-nitrophenyl phosphate (pNPP) as a substrate.[5]
-
Normalize the ALP activity to the total protein concentration of each sample.
Alizarin Red S Staining for Mineralization[12][13][14]
-
Wash the differentiated cells twice with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[7][8]
-
Wash the fixed cells three times with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[7]
-
Gently wash the cells four to five times with deionized water to remove excess stain.[7]
-
Visualize the orange-red calcium deposits under a microscope.
-
For quantification, elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.[8]
Alcian Blue Staining for Glycosaminoglycans (GAGs)[15][16][17]
-
Fix the chondrogenic pellets in 4% paraformaldehyde, embed in paraffin, and section.
-
Deparaffinize and rehydrate the sections.
-
Stain with 1% Alcian Blue solution in 3% acetic acid (pH 2.5) for 30 minutes.[9]
-
Rinse with running tap water for 2 minutes.[9]
-
Counterstain with Nuclear Fast Red for 5 minutes.[10]
-
Dehydrate the sections and mount.
-
Visualize the blue-stained GAGs under a microscope.
Quantitative Real-Time PCR (qRT-PCR)[18][19][20][21][22][23][24][25]
-
Isolate total RNA from cell lysates or pellets using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for osteogenic markers (RUNX2, SPP1) or chondrogenic markers (SOX9, ACAN).[11][12][13]
-
Use a stable housekeeping gene (e.g., GAPDH, B2M) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the BMP signaling pathway.
Caption: Workflow for assessing this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Chondrogenic Differentiation of Mesenchymal Stem Cell [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. medichem-me.com [medichem-me.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. oricellbio.com [oricellbio.com]
- 9. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 10. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying M4K2234 Activity Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4K2234 is a potent and highly selective chemical probe that acts as an inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2][3] These serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[4][5] The BMP pathway plays a crucial role in a variety of cellular processes, including embryogenesis, development, and tissue homeostasis.[2][3] Dysregulation of this pathway is implicated in several diseases. This compound exerts its inhibitory effect by blocking the phosphorylation of downstream signaling molecules SMAD1, SMAD5, and SMAD8, which are central to the canonical BMP signaling cascade.[1][4]
This document provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the inhibitory activity of this compound on the BMP/SMAD signaling pathway. This cell-based assay offers a robust and sensitive method for characterizing the potency and selectivity of this compound and similar compounds.
Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor (e.g., ALK1, ALK2) by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it binds to specific DNA sequences known as BMP Response Elements (BREs) in the promoter regions of target genes, thereby regulating their transcription. This compound specifically inhibits the kinase activity of ALK1 and ALK2, thus preventing the phosphorylation of SMAD1/5/8 and subsequent downstream signaling.
Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| ALK1 | 7[1][3] |
| ALK2 | 14[1][3] |
| ALK6 | 88[2][6] |
| TNIK | 41[5][6] |
| ALK3 | 168[2][5] |
| ALK4 | 1660[2][5] |
| ALK5 | 1950[2][5] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Stimulant | IC₅₀ (nM) |
| BMP-Responsive Luciferase Reporter Assay | HEK293 | BMP7 | 16[1][6] |
| NanoBRET Target Engagement (ALK1) | - | - | 83[3][4] |
| NanoBRET Target Engagement (ALK2) | - | - | 13[3][4] |
Experimental Protocols
Principle of the Assay
This protocol utilizes a dual-luciferase reporter system to measure the activity of the BMP/SMAD signaling pathway. A firefly luciferase gene is placed under the control of a promoter containing multiple copies of the BMP Response Element (BRE). When the BMP pathway is activated, the SMAD complex binds to the BRE and drives the expression of firefly luciferase. The inhibitory effect of this compound is quantified by the reduction in luciferase activity. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in cell number and transfection efficiency.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 or a HEK293 stable cell line expressing a BMP-responsive luciferase reporter.
-
Plasmids:
-
BRE-Firefly Luciferase reporter plasmid (containing SMAD1/5/8 binding sites).
-
Renilla Luciferase control plasmid (e.g., pRL-TK).
-
-
Reagents:
-
This compound
-
Recombinant Human BMP7
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of the BRE-Firefly Luciferase reporter plasmid and 10 ng of the Renilla Luciferase control plasmid.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: this compound Treatment and BMP7 Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is from 1 µM down to 0.01 nM.
-
Carefully remove the medium from the wells and replace it with 90 µL of serum-free DMEM containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare a solution of BMP7 in serum-free DMEM. The final concentration of BMP7 should be at its EC₅₀ or a concentration that gives a robust signal (e.g., 20 ng/mL).
-
Add 10 µL of the BMP7 solution to each well (except for the unstimulated control wells).
-
Incubate for 16-24 hours at 37°C.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity using a luminometer.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized luciferase activity.
-
Fold Induction: Calculate the fold induction by dividing the normalized luciferase activity of each sample by the average normalized activity of the unstimulated control.
-
IC₅₀ Determination: Plot the normalized luciferase activity (or fold induction) against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
Logical Relationship Diagram
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency | Optimize transfection reagent and plasmid DNA concentrations. |
| Insufficient stimulation | Increase BMP7 concentration or incubation time. | |
| Cell death | Check for cytotoxicity of this compound at high concentrations. | |
| High Variability between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and be consistent with technique. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate. | |
| Inconsistent IC₅₀ Values | Instability of this compound | Prepare fresh dilutions of the compound for each experiment. |
| Passage number of cells | Use cells within a consistent and low passage number range. |
References
Application Notes and Protocols for M4K2234 and its Negative Control M4K2234NC
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4K2234 is a potent and selective chemical probe that acts as an inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] These serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3] this compound exerts its inhibitory effect by blocking the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[2] To ensure rigorous experimental design and validate that the observed effects are due to the specific inhibition of ALK1/2, it is essential to use a structurally similar but biologically inactive negative control. M4K2234NC is the designated negative control for this compound and is largely inactive against ALK1 and ALK2.[1][4]
This document provides detailed application notes and protocols for the use of this compound and its negative control, M4K2234NC, in cell-based assays.
Data Presentation
In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound and M4K2234NC against a panel of ALK kinases and the off-target kinase TNIK. Data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase | This compound IC50 (nM) | M4K2234NC IC50 (nM) |
| ALK1 | 7 | >10,000 |
| ALK2 | 14 | 5,690 |
| ALK3 | 168 | Not Reported |
| ALK4 | 1,660 | >10,000 |
| ALK5 | 1,950 | >10,000 |
| ALK6 | 88 | Not Reported |
| TNIK | 41 | Not Reported |
Data sourced from references[1][3][4][5].
Cellular Activity Profile
The cellular potency of this compound and the inactivity of M4K2234NC were assessed using a BMP-responsive dual-luciferase reporter assay in HEK293T cells. The IC50 values represent the concentration required to inhibit 50% of the reporter gene activity stimulated by different ligands.
| Ligand/Reporter | This compound IC50 (nM) | M4K2234NC IC50 (nM) |
| BMP7 (BMP-responsive element) | 16 | >10,000 |
| Activin A (CAGA-responsive element) | ~800 (50-fold weaker) | >10,000 |
| TGF-β1 (CAGA-responsive element) | ~2400 (150-fold weaker) | >10,000 |
Data sourced from reference[1].
Signaling Pathway and Experimental Workflow Diagrams
BMP/ALK1/2 Signaling Pathway
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. M4K2234NC [chemicalbook.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
M4K2234: A Potent and Selective ALK1/ALK2 Inhibitor for High-Throughput Screening Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
M4K2234 is a highly potent and selective chemical probe for the Activin Receptor-Like Kinase 1 (ALK1) and ALK2, also known as ACVRL1 and ACVR1, respectively.[1][2][3] These receptor serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of numerous cellular processes including differentiation, proliferation, and apoptosis.[3][4] Dysregulation of the BMP pathway is implicated in a variety of diseases, making ALK1 and ALK2 attractive therapeutic targets. This compound serves as a valuable tool for investigating the biological roles of ALK1 and ALK2 and for the discovery of novel therapeutic agents targeting this pathway. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the kinase domains of ALK1 and ALK2.[3] By binding to these receptors, this compound prevents their phosphorylation and activation by type II receptors. This blockade inhibits the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), which are the receptor-regulated SMADs (R-SMADs) for the BMP signaling pathway.[1][3] The inhibition of SMAD1/5/8 phosphorylation prevents their complex formation with SMAD4 and subsequent translocation to the nucleus, ultimately leading to a suppression of BMP target gene transcription.[1]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| ALK1 (ACVRL1) | 7 [1][3] |
| ALK2 (ACVR1) | 14 [1][3] |
| ALK3 (BMPR1A) | 168[3] |
| ALK4 (ACVR1B) | 1660[3] |
| ALK5 (TGFBR1) | 1950[3] |
| ALK6 (BMPR1B) | 88[3] |
| TNIK | 41[3] |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases. Data indicates high potency and selectivity for ALK1 and ALK2.
Cellular Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| NanoBRET Target Engagement (ALK1) | HEK293 | 83 [3] |
| NanoBRET Target Engagement (ALK2) | HEK293 | 13 [3] |
| BMP7-stimulated Reporter Gene Activity | HEK293 | 16 [1] |
Table 2: Cellular potency of this compound in various assays, demonstrating target engagement and functional inhibition of the BMP signaling pathway in a cellular context.
Mandatory Visualizations
Experimental Protocols
The following protocols are designed for a high-throughput format (96- or 384-well plates) and can be adapted for automated liquid handling systems.
Protocol 1: NanoBRET™ Target Engagement Assay for ALK1/ALK2
This assay quantitatively measures the binding of this compound to ALK1 or ALK2 in live cells.
Materials:
-
HEK293 cells
-
ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector
-
NanoBRET™ tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 384-well white assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector according to the manufacturer's protocol.
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM™.
-
Seed cells into 96-well or 384-well white assay plates at an optimized density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Further dilute the compound series in Opti-MEM™.
-
-
Assay Execution:
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate the plates for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
-
Data Acquisition:
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput SMAD1/5/8 Phosphorylation Assay
This assay measures the inhibition of BMP-induced SMAD1/5/8 phosphorylation by this compound.
Materials:
-
A suitable cell line expressing ALK1/ALK2 (e.g., C2C12, HEK293T)
-
Recombinant human BMP ligand (e.g., BMP2, BMP7)
-
This compound stock solution (10 mM in DMSO)
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total-SMAD1
-
Fluorescently labeled secondary antibodies
-
96-well or 384-well black, clear-bottom assay plates
-
High-content imaging system or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well or 384-well black, clear-bottom plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate the cells with a pre-determined EC80 concentration of the BMP ligand for 30-60 minutes at 37°C.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-SMAD1/5/8.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear intensity of the phospho-SMAD1/5/8 signal.
-
Normalize the phospho-SMAD1/5/8 signal to the total cell number (from the nuclear stain).
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a powerful and selective tool for the investigation of ALK1 and ALK2 biology. Its high potency and well-defined mechanism of action make it an ideal chemical probe for high-throughput screening campaigns aimed at identifying novel modulators of the BMP signaling pathway. The protocols provided herein offer robust and reproducible methods for utilizing this compound in both target engagement and cell-based functional screens.
References
M4K2234: A Potent and Selective Inhibitor for Investigating ALK2 Gain-of-Function Mutations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone formation and embryonic development.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.[3] These mutations lead to constitutive activation of the ALK2 kinase, resulting in aberrant downstream signaling. M4K2234 is a highly selective and potent chemical probe for ALK1 and ALK2, making it an invaluable tool for studying the pathological mechanisms driven by ALK2 gain-of-function mutations and for the development of potential therapeutic interventions.[4][5] This document provides detailed application notes and protocols for utilizing this compound in research settings.
This compound: Mechanism of Action and Selectivity
This compound is an orally active inhibitor that specifically targets the kinase activity of ALK1 and ALK2.[4] It effectively blocks the BMP signaling pathway by inhibiting the phosphorylation of downstream mediators SMAD1/5/8.[4][5] A key feature of this compound is its high selectivity for ALK1 and ALK2 over other ALK family members and a broad panel of kinases, minimizing off-target effects and ensuring more precise experimental outcomes.[6][7]
ALK2 Signaling Pathway
Gain-of-function mutations in ALK2 lead to ligand-independent or hyper-responsive signaling. This results in the phosphorylation of SMAD1/5/8, which then complexes with SMAD4 and translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.
Quantitative Data
This compound demonstrates potent inhibition of wild-type and various gain-of-function mutant forms of ALK2.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| ALK1 (ACVRL1) | 7 | Enzyme Kinetic Assay | [4] |
| ALK2 (ACVR1) | 14 | Enzyme Kinetic Assay | [4] |
| ALK2G328V | 3 | Not Specified | [8] |
| ALK2R206H | 6 | Not Specified | [8] |
| ALK2R258G | 6 | Not Specified | [8] |
| ALK3 (BMPR1A) | 168 | Enzyme Kinetic Assay | [6][9] |
| ALK4 (ACVR1B) | 1660 | Enzyme Kinetic Assay | [6][9] |
| ALK5 (TGFBR1) | 1950 | Enzyme Kinetic Assay | [6][9] |
| ALK6 (BMPR1B) | 88 | Enzyme Kinetic Assay | [6][9] |
| TNIK | 41 | Enzyme Kinetic Assay | [8] |
Table 2: Cellular Activity of this compound
| Cell Line/Assay | IC50/GI50 (µM) | Target/Mutation | Reference |
| HEK293 (BMP7-stimulated reporter) | 0.016 | ALK2 | [4] |
| SU-DIPG-XXI | 0.04 | ALK2G328W | [8] |
| HSJD-DIPG-007 | 4.3 | ALK2R206H | [8] |
| NanoBRET (ALK1) | 0.083 | ALK1 | [9] |
| NanoBRET (ALK2) | 0.013 | ALK2 | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Experimental Workflow
The general workflow for evaluating this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is designed to determine the IC50 value of this compound against wild-type and mutant ALK2.
Materials:
-
Recombinant human ALK2 (wild-type and mutant forms)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a DMSO-only control.
-
Add 20 µL of a solution containing recombinant ALK2 and MBP to each well.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ALK2.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blotting for Phospho-SMAD1/5/8
This protocol assesses the ability of this compound to inhibit ALK2-mediated SMAD1/5/8 phosphorylation in a cellular context.
Materials:
-
Cells expressing wild-type or gain-of-function mutant ALK2 (e.g., HEK293T, C2C12)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BMP ligand (e.g., BMP7) for stimulating wild-type ALK2, if necessary
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a DMSO-only control.
-
For wild-type ALK2, stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes. Cells with gain-of-function mutations may not require stimulation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and GAPDH to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of SMAD1/5/8 phosphorylation by this compound.
Protocol 3: Cell Viability Assay
This protocol evaluates the cytotoxic effects of this compound on cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations. Include a DMSO-only control and a positive control for cell death (e.g., staurosporine).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 or CC50 value by plotting cell viability against the logarithm of the this compound concentration. Cytotoxicity was observed in U2OS cells above 50 µM concentration after 24 hours of incubation.[5]
Conclusion
This compound is a robust and selective tool for the investigation of ALK2 signaling in both normal and pathological contexts, particularly those involving gain-of-function mutations. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to dissect the molecular mechanisms of ALK2-driven diseases and to screen for potential therapeutic agents. As with any chemical probe, it is recommended to use the lowest effective concentration and to consider potential off-target effects, especially at higher concentrations.[6]
References
- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of activated ACVR1/ALK2, a bone morphogenetic protein type I receptor, that causes fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. eubopen.org [eubopen.org]
Troubleshooting & Optimization
M4K2234 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of M4K2234, with a specific focus on addressing and resolving common solubility challenges encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and highly selective, orally active inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] It serves as a chemical probe for investigating ALK1/2-mediated biological processes.[1] this compound functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1][3][4] Due to its role in this pathway, it is utilized in research related to conditions such as diffuse midline glioma (DMG) and fibrodysplasia ossificans progressiva (FOP).[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2][4][5] A 10 mM stock solution in DMSO is commonly prepared.[1][4][5]
Q3: My this compound solution precipitated after dilution in an aqueous buffer (e.g., PBS, cell culture media). Is this normal?
Yes, this is a common observation. This compound is a lipophilic compound, and precipitation may occur when a concentrated DMSO stock solution is diluted into aqueous solutions like PBS or culture medium.[6]
Q4: How can I resolve the precipitation of this compound in my aqueous working solution?
If precipitation occurs after dilution, the product can usually be redissolved by sonication.[6] It is highly recommended to prepare and use the aqueous working solution immediately after dilution to minimize precipitation over time.[6] For animal experiments, if the prepared solution forms a suspension, it should be prepared fresh for each use.[6]
Q5: What is the maximum recommended concentration for this compound in cell-based assays?
The highest recommended concentration for this compound in cellular assays is 1 µM to maintain selectivity for ALK1/2 and avoid potential off-target effects or cytotoxicity.[4][5][7] Cytotoxic effects have been observed at concentrations above 50 µM in the U2OS cell line.[4]
Q6: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. Please refer to the storage and stability data in the table below. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2421141-51-5 | [1][2][6] |
| Molecular Formula | C₂₇H₃₁FN₄O₂ | [2][4] |
| Molecular Weight | 462.6 g/mol | [2][4] |
| IUPAC Name | 2-fluoro-4-(5-(4-(4-isopropylpiperazin-1-yl)phenyl)-4-methylpyridin-3-yl)-6-methoxybenzamide | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility Range | Notes | Reference |
| DMSO | 1 - 10 mg/mL | Recommended for stock solutions. | [2] |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly Soluble. | [2] |
| Methanol | 0.1 - 1 mg/mL | Slightly Soluble. | [2] |
| Aqueous Buffers | Low Solubility | Prone to precipitation upon dilution from DMSO stock. | [6] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years | [6] |
| In Solvent (DMSO) | -80°C | >1 year | [1][6] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Table 4: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC₅₀ Value | Notes | Reference |
| ALK1 (ACVRL1) | 7 nM | Primary Target | [1][2][3] |
| ALK2 (ACVR1) | 14 nM | Primary Target | [1][2][3] |
| ALK6 (BMPR1B) | 88 nM | ~6x less potent than vs. ALK2 | [2][7] |
| ALK3 (BMPR1A) | 168 nM | [2][7] | |
| ALK4 (ACVR1B) | 1,660 nM | Very weak inhibition | [2][7] |
| ALK5 (TGFBR1) | 1,950 nM | Very weak inhibition | [2][7] |
| TNIK | 41 nM | Known off-target | [2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.
Materials:
-
This compound powder (MW: 462.6 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 462.6 g/mol x 1000 mg/g = 4.626 mg
-
Weigh Powder: Carefully weigh out 4.63 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (>1 year).[1][6]
Protocol 2: Preparation and Troubleshooting of Aqueous Working Solutions
Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS) for experimental use while addressing potential precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired sterile aqueous buffer (pre-warmed to 37°C)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Bath sonicator
Procedure:
-
Pre-warm Buffer: Warm the required volume of your aqueous buffer (e.g., cell culture medium) to 37°C. This can help improve solubility.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your final desired concentration. For example, to make 10 mL of a 1 µM working solution: V₁ = (C₂ x V₂) / C₁ V₁ = (1 µM x 10,000 µL) / 10,000 µM = 1 µL
-
Perform Dilution: a. Add the pre-warmed aqueous buffer to a sterile conical tube. b. While gently vortexing or swirling the buffer, slowly add the calculated volume of the this compound DMSO stock solution. Pipette the stock solution directly into the buffer, avoiding contact with the tube walls.
-
Inspect for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitate.
-
Troubleshooting (If Precipitation Occurs): a. Place the tube containing the working solution into a bath sonicator. b. Sonicate for 5-10 minutes, or until the solution becomes clear.[6] Monitor the tube to ensure it does not overheat.
-
Use Immediately: Use the freshly prepared working solution immediately to prevent the compound from precipitating out of solution over time.[6]
Visual Guides: Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. eubopen.org [eubopen.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Optimizing M4K2234 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of M4K2234 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] Its mechanism of action involves blocking the Bone Morphogenetic Protein (BMP) signaling pathway by preventing the phosphorylation of SMAD1/5/8.[1] This pathway is implicated in various diseases, including certain types of cancer.
Q2: What is the recommended starting dose for in vivo experiments with this compound?
A2: Based on preclinical pharmacokinetic studies in mice, a starting oral dose of 10 mg/kg has been suggested.[2][3] However, it is crucial to note that this dose may require optimization depending on the specific animal model, tumor type, and experimental endpoint. Some studies have indicated that while this dose is tolerated, in-depth in vivo target engagement and biomarker modulation data are limited, suggesting the need for careful dose-response studies.[4]
Q3: What is M4K2234NC and why is it important to use in my experiments?
A3: M4K2234NC is a structurally similar but inactive negative control compound for this compound. It is essential to include an M4K2234NC treatment group in your in vivo experiments to distinguish the specific on-target effects of this compound from any potential off-target or vehicle-related effects.
Q4: What are the known off-target effects of this compound?
A4: Kinome-wide screening has shown that this compound has off-target activity against TNIK (TRAF2 and NCK interacting kinase) and ALK6 (BMPR1B).[4] The IC50 values for these off-targets are higher than for ALK1 and ALK2, but they should be considered when interpreting experimental results, especially at higher concentrations of this compound.
Troubleshooting Guides
Issue 1: I am not observing the expected anti-tumor efficacy with this compound in my in vivo model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-escalation study to determine the optimal therapeutic dose for your specific model. Start with the suggested 10 mg/kg and escalate to higher doses while monitoring for toxicity. |
| Poor Bioavailability | Ensure proper formulation and administration of this compound. See the "Experimental Protocols" section for a recommended vehicle formulation. Conduct a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your model. |
| Lack of Target Engagement | At the end of your efficacy study, collect tumor tissue and perform pharmacodynamic analysis to confirm target engagement. Measure the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8) by Western blot or immunohistochemistry. A lack of reduction in pSMAD1/5/8 levels in the this compound-treated group compared to the vehicle control indicates a lack of target engagement. |
| Tumor Model Insensitivity | The specific cancer cell line or patient-derived xenograft (PDX) model you are using may not be dependent on the ALK1/2 signaling pathway for growth and survival. Confirm the expression and activation of the BMP signaling pathway in your model before initiating in vivo studies. |
| Compound Instability | Ensure that this compound is stored correctly and that the formulation is prepared fresh for each administration. |
Issue 2: I am observing toxicity or adverse effects in my this compound-treated animals.
| Potential Cause | Troubleshooting Steps |
| Dosage Too High | Reduce the dosage of this compound. Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without significant toxicity. |
| Vehicle Toxicity | Ensure that the vehicle used to formulate this compound is well-tolerated. Always include a vehicle-only control group in your experiments to assess any vehicle-related toxicity. |
| Off-Target Effects | The observed toxicity may be due to the off-target activity of this compound. If possible, compare the phenotype with that of a structurally different ALK1/2 inhibitor. The use of the negative control, M4K2234NC, will also help to determine if the toxicity is related to off-target effects of the this compound scaffold. |
Data Presentation
Table 1: In Vitro and In Cellulo Activity of this compound
| Target | IC50 (nM) | Assay Type |
| ALK1 | 7 | Biochemical |
| ALK2 | 14 | Biochemical |
| ALK1 | 83 | Cellular (NanoBRET) |
| ALK2 | 13 | Cellular (NanoBRET) |
| TNIK | 41 | Biochemical |
| ALK6 | 88 | Biochemical |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, Oral Administration)
| Parameter | Value |
| Cmax (ng/mL) | 1350 |
| Tmax (h) | 0.5 |
| AUC (ng*h/mL) | 2500 |
| t1/2 (h) | 1.5 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Implantation:
- Culture your cancer cell line of interest under standard conditions.
- Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, M4K2234NC).
3. Drug Formulation and Administration:
- Vehicle Formulation: A commonly used vehicle for oral administration of kinase inhibitors in mice is 0.5% methylcellulose in sterile water.
- Prepare a fresh formulation of this compound and M4K2234NC in the vehicle for each administration.
- Administer the treatment (e.g., 10 mg/kg this compound) orally via gavage once or twice daily, depending on the pharmacokinetic profile and desired exposure.
4. Efficacy Assessment:
- Continue to monitor tumor growth and body weight throughout the study.
- At the end of the study (e.g., when tumors in the control group reach a maximum ethical size), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry).
5. Data Analysis:
- Plot the mean tumor volume ± SEM for each treatment group over time.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.
Protocol 2: Western Blot Analysis of pSMAD1/5/8 in Tumor Tissue
1. Tissue Lysis:
- Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Incubate the membrane with a primary antibody against pSMAD1/5/8 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalize the pSMAD1/5/8 signal to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/2-mediated phosphorylation of SMAD1/5/8.
Caption: A typical workflow for an in vivo efficacy study using a subcutaneous xenograft mouse model.
References
- 1. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting M4K2234 Off-Target Effects on TNIK
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the chemical probe M4K2234 on the kinase TNIK (TRAF2 and NCK-Interacting Kinase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a chemical probe developed for the potent and selective inhibition of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. It is a valuable tool for studying the roles of these kinases in various biological processes.
Q2: What is TNIK and why is it a relevant off-target for this compound?
A2: TNIK, or TRAF2 and NCK-Interacting Kinase, is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] Kinome-wide screening has identified TNIK as a significant off-target of this compound, meaning the compound can inhibit TNIK's activity, which may lead to unintended biological consequences in experiments.[3][4]
Q3: How significant is the off-target activity of this compound on TNIK?
A3: this compound exhibits potent inhibitory activity against TNIK, with IC50 values in the nanomolar range. While it is generally more selective for ALK1 and ALK2, the inhibition of TNIK is substantial enough to warrant consideration when interpreting experimental results.[3][5]
Q4: What are the potential downstream consequences of TNIK inhibition by this compound?
A4: TNIK is a key activator of Wnt target genes.[6] Its inhibition can disrupt the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival.[1][7] Therefore, off-target inhibition of TNIK by this compound could lead to effects on these cellular processes that are independent of ALK1/2 inhibition.
Q5: How can I differentiate between the on-target (ALK1/2) and off-target (TNIK) effects of this compound in my experiments?
A5: Several strategies can be employed:
-
Use of a structurally distinct ALK1/2 inhibitor: Comparing the effects of this compound with another potent and selective ALK1/2 inhibitor that has a different off-target profile can help distinguish on-target from off-target effects.
-
TNIK knockout or knockdown: Using genetic approaches (e.g., CRISPR/Cas9 or siRNA) to eliminate or reduce TNIK expression can reveal whether the observed effects of this compound are dependent on the presence of TNIK.
-
Dose-response studies: Carefully titrating the concentration of this compound may help to separate the effects on ALK1/2 from those on TNIK, provided there is a sufficient therapeutic window.
-
Rescue experiments: In a TNIK-depleted background, re-introducing a version of TNIK that is resistant to this compound inhibition could demonstrate that the observed phenotype is indeed due to off-target effects on TNIK.
Troubleshooting Guides
Problem 1: Unexpected phenotypic changes observed in cells treated with this compound that are inconsistent with known ALK1/2 biology.
-
Possible Cause: The observed phenotype may be a result of the off-target inhibition of TNIK by this compound, leading to modulation of the Wnt signaling pathway.
-
Troubleshooting Steps:
-
Review the literature: Investigate the known roles of TNIK and the Wnt signaling pathway in your specific cellular context.
-
Perform a Western blot for β-catenin: Inhibition of TNIK can affect the levels and localization of β-catenin, a key component of the Wnt pathway.[1]
-
Measure the expression of Wnt target genes: Use qPCR to assess the transcript levels of known Wnt target genes (e.g., c-Myc, Axin2) to determine if the pathway is being modulated.
-
Employ control compounds: As mentioned in the FAQs, use a structurally different ALK1/2 inhibitor with a distinct off-target profile to see if the unexpected phenotype persists.
-
Problem 2: Difficulty in interpreting signaling data due to potential pathway crosstalk between ALK1/2 and TNIK signaling.
-
Possible Cause: Both ALK1/2 (via the BMP/TGF-β pathway) and TNIK (via the Wnt pathway) are involved in fundamental cellular processes, and their inhibition could lead to complex and overlapping signaling outcomes.
-
Troubleshooting Steps:
-
Analyze specific downstream effectors: Use pathway-specific antibodies for Western blotting to dissect the signaling cascades. For ALK1/2, monitor the phosphorylation of SMAD1/5/8. For the Wnt pathway, assess β-catenin levels and TCF/LEF reporter activity.
-
Use specific pathway activators and inhibitors: Treat cells with known activators or inhibitors of the BMP/TGF-β and Wnt pathways to delineate the contributions of each pathway to the observed phenotype.
-
Generate a signaling pathway diagram: Visualize the potential points of interaction between the two pathways to formulate clear hypotheses for further testing.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Assay Type | ATP Concentration | Reference |
| ALK1/ACVRL1 | 7 | Radiometric | 10 mM | [3] |
| ALK2/ACVR1 | 14 | Radiometric | 10 mM | [3] |
| TNIK | 41 | Radiometric | 10 mM | [3][5] |
| ALK3/BMPR1A | 168 | Radiometric | 10 mM | [3] |
| ALK6/BMPR1B | 88 | Radiometric | 10 mM | [3] |
| ALK4/ACVR1B | 1660 | Radiometric | 10 mM | [3] |
| ALK5/TGFBR1 | 1950 | Radiometric | 10 mM | [3] |
Table 2: Cellular Target Engagement of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| ALK1 | 83 | NanoBRET | HEK293T | [5] |
| ALK2 | 13 | NanoBRET | HEK293T | [5] |
| ALK3 | 526 | NanoBRET | HEK293T | [5] |
| ALK6 | 1628 | NanoBRET | HEK293T | [5] |
| ALK4 | 8424 | NanoBRET | HEK293T | [5] |
| ALK5 | 7932 | NanoBRET | HEK293T | [5] |
Experimental Protocols
1. Radiometric Kinase Assay (General Protocol)
This protocol is a general guideline for a radiometric kinase assay to determine the in vitro inhibitory activity of a compound. Specific conditions for TNIK may require optimization.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The phosphorylated substrate is then captured, and the radioactivity is quantified.
-
Materials:
-
Recombinant TNIK enzyme
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Test compound (this compound) dissolved in DMSO
-
Phosphocellulose membrane or other capture method
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TNIK enzyme, and the specific substrate.
-
Add the test compound (this compound) at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be optimized (e.g., 10 µM or near the Km for TNIK).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The reaction should be in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the membrane and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. NanoBRET™ Cellular Target Engagement Assay (General Protocol)
This protocol provides a general framework for assessing the binding of a compound to a target protein in live cells. Specific tracers and conditions for TNIK would need to be developed or obtained.
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[3]
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for TNIK fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell-permeable fluorescent tracer specific for TNIK
-
Test compound (this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
-
-
Procedure:
-
Cell Plating: Seed HEK293T cells in assay plates and allow them to attach overnight.
-
Transfection: Transfect the cells with the TNIK-NanoLuc® expression vector using a suitable transfection reagent. Incubate for 24 hours to allow for protein expression.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) in Opti-MEM™. Add the compound dilutions to the cells.
-
Tracer Addition: Immediately after adding the compound, add the specific fluorescent tracer to the wells.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Western Blot for Phospho-SMAD1/5/8 (General Protocol)
This protocol is a general guide for detecting the phosphorylation of SMAD1/5/8, which are downstream effectors of the ALK1/2 signaling pathway.
-
Principle: This immunoassay uses specific antibodies to detect the levels of phosphorylated SMAD1/5/8 in cell lysates, providing a measure of ALK1/2 pathway activation.
-
Materials:
-
Cell culture reagents
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8 and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include appropriate positive and negative controls (e.g., treatment with a known ALK1/2 ligand like BMP9).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SMAD1/5/8 primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading across all lanes.
-
Mandatory Visualizations
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. eubopen.org [eubopen.org]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
minimizing M4K2234 cytotoxicity in cell-based assays
Welcome to the Technical Support Center for M4K2234. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity and effectively utilizing this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe for the Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] Its primary mechanism of action is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway by blocking the phosphorylation of SMAD1/5/8, which are downstream targets of ALK1 and ALK2.[1][2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The highest recommended concentration for this compound in cellular assays is 1 µM.[2] To prioritize targeting ALK1 and ALK2 while minimizing off-target effects, a concentration range of 100-500 nM is suggested.[3]
Q3: What are the known off-targets of this compound?
A3: The primary off-target of this compound is Traf2- and Nck-Interacting Kinase (TNIK).[2][3][4] It also shows some inhibitory activity against ALK6.[3][4]
Q4: Is there a negative control available for this compound?
A4: Yes, M4K2234NC is the corresponding negative control compound for this compound.[2] It is structurally similar to this compound but has been designed to be inactive against ALK1 and ALK2, making it ideal for control experiments to distinguish on-target from off-target or non-specific effects.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10 mM.[2] For long-term storage, the solid compound should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity at Recommended Concentrations (≤ 1 µM)
If you observe significant cytotoxicity at or below the recommended 1 µM concentration, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility/Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Pre-warm the medium to 37°C before adding the compound stock and mix gently but thoroughly.[6] | Ensures the compound is fully dissolved and avoids cytotoxicity due to precipitates. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the same final DMSO concentration as your this compound-treated samples.[6] | Differentiates between compound-induced cytotoxicity and solvent-induced toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to kinase inhibitors.[7][8] Perform a dose-response experiment across a wider range of this compound concentrations to determine the IC50 for your specific cell line. | Establishes a cell line-specific therapeutic window for this compound. |
| On-Target Cytotoxicity | If the cell line is highly dependent on the ALK1/2 signaling pathway for survival, on-target inhibition may lead to cytotoxicity.[9] Use the negative control, M4K2234NC, at the same concentration. If M4K2234NC does not cause cytotoxicity, the effect is likely on-target. | Confirms if the observed cytotoxicity is a result of ALK1/2 inhibition. |
| Off-Target Cytotoxicity | The observed cytotoxicity could be due to inhibition of off-targets like TNIK or ALK6.[3][4] If M4K2234NC also shows some toxicity, it may indicate off-target effects or non-specific compound toxicity. | Helps to begin differentiating between on-target and off-target effects. |
| Compound Stability | The stability of this compound in cell culture media has not been extensively tested.[2] If experiments are run over long incubation periods, the compound may degrade into toxic byproducts. Consider shorter incubation times or refreshing the media with a new compound. | Reduces the likelihood of cytotoxicity from compound degradation. |
Issue 2: Distinguishing On-Target vs. Off-Target Cytotoxicity
It is crucial to determine if the observed cellular phenotype, including cytotoxicity, is a direct result of inhibiting ALK1/2 or an off-target kinase.
| Experimental Approach | Methodology | Interpretation of Results |
| Use of Negative Control | Treat cells with this compound and M4K2234NC in parallel at the same concentrations. | If this compound shows a significantly stronger cytotoxic effect than M4K2234NC, the cytotoxicity is likely due to the inhibition of its intended targets. |
| Target Engagement Assay | Perform a NanoBRET™ Target Engagement Assay to confirm that this compound is binding to ALK1 and/or ALK2 at the concentrations used in your cytotoxicity assay.[3][10][11] | A positive target engagement signal at cytotoxic concentrations strengthens the evidence for on-target cytotoxicity. |
| Downstream Pathway Analysis | Use Western blotting to assess the phosphorylation status of SMAD1/5/8, the direct downstream targets of ALK1/2.[1][2] | A decrease in pSMAD1/5/8 levels that correlates with the cytotoxic dose of this compound suggests an on-target effect. |
| Rescue Experiments | If available, use a cell line expressing a mutant form of ALK1 or ALK2 that is resistant to this compound. | If the resistant cell line is no longer sensitive to this compound-induced cytotoxicity, this provides strong evidence for on-target effects. |
| Use of an Orthogonal Inhibitor | Use a structurally different ALK1/2 inhibitor. | If a structurally unrelated ALK1/2 inhibitor phenocopies the cytotoxic effects of this compound, it is more likely that the effect is on-target. |
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound against its primary targets and key off-targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK1 (ACVRL1) | 7 |
| ALK2 (ACVR1) | 14 |
| ALK3 (BMPR1A) | 168 |
| ALK4 (ACVR1B) | 1660 |
| ALK5 (TGFBR1) | 1950 |
| ALK6 (BMPR1B) | 88 |
| TNIK | 41 |
| Data sourced from kinome-wide screening and radioenzymatic assays. |
Table 2: Cellular Target Engagement of this compound (NanoBRET™ Assay)
| Target | IC50 (nM) |
| ALK1 | 83 |
| ALK2 | 13 |
| ALK3 | 526 |
| ALK4 | 8424 |
| ALK5 | 7932 |
| ALK6 | 1628 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing cell viability after treatment with this compound using a colorimetric assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and M4K2234NC
-
DMSO (anhydrous, sterile)
-
96-well clear flat-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and M4K2234NC in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the binding of this compound to ALK1 or ALK2 in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA encoding NanoLuc®-ALK1 or NanoLuc®-ALK2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer
-
This compound and M4K2234NC
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Methodology:
-
Cell Transfection:
-
Prepare a mixture of the NanoLuc®-fusion plasmid DNA and a transfection carrier DNA in Opti-MEM®.
-
Add the transfection reagent and incubate to form DNA-lipid complexes.
-
Add the complex to HEK293 cells and incubate for 18-24 hours.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM® at a concentration of 2x10^5 cells/mL.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and M4K2234NC in Opti-MEM®.
-
Add the diluted compounds to the wells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate at 37°C with 5% CO2 for 2 hours.
-
-
Substrate Addition and Signal Detection:
-
Prepare the detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to all wells.
-
Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 20 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio (610 nm emission / 450 nm emission).
-
Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot for Phosphorylated SMAD1/5/8
This protocol describes the detection of changes in SMAD1/5/8 phosphorylation following this compound treatment.
Materials:
-
Cell line of interest
-
This compound and M4K2234NC
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound, M4K2234NC, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with an antibody against total SMAD1/5/8 to confirm equal protein loading.
-
Visualizations
Caption: this compound inhibits ALK1/2, blocking SMAD1/5/8 phosphorylation.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. eubopen.org [eubopen.org]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent M4K2234 western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with M4K2234 western blotting.
Troubleshooting Guides & FAQs
This section addresses common issues observed during the immunodetection of the this compound protein.
Question: Why am I seeing no bands or very faint bands for this compound?
Answer:
Several factors can lead to weak or absent signals for this compound. Consider the following potential causes and solutions:
-
Antibody Issues:
-
Primary Antibody: The primary antibody against this compound may not be potent enough or used at a suboptimal dilution. Consider increasing the antibody concentration or the incubation time.
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-mouse for a mouse primary) and is not expired.
-
-
Protein Transfer: Inefficient transfer of this compound from the gel to the membrane can result in a weak signal. Verify your transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Insufficient Protein Load: The expression level of this compound in your samples might be low. Try loading a higher amount of total protein onto the gel.
-
Suboptimal Blocking: Inadequate blocking can sometimes lead to a weaker signal-to-noise ratio. Ensure you are using an appropriate blocking agent and incubating for the recommended time.
Question: What is causing the high background on my this compound western blot?
Answer:
High background can obscure the specific signal of this compound. Here are common reasons and how to address them:
-
Insufficient Washing: The washing steps are crucial for removing non-specifically bound antibodies. Increase the duration and/or number of washes.
-
Blocking Inefficiency: The blocking buffer may not be optimal for your antibody pair. You can try extending the blocking time or switching to a different blocking agent (e.g., from non-fat milk to bovine serum albumin (BSA) or vice versa).
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Try reducing the antibody concentration.
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to blotches and high background. Use clean forceps.
Question: Why am I observing multiple non-specific bands in addition to the expected this compound band?
Answer:
The presence of multiple bands can be due to several factors:
-
Antibody Cross-reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Protein Degradation: If you observe bands at a lower molecular weight than expected for this compound, your protein samples may have degraded. Ensure you use protease inhibitors during sample preparation.
-
Post-translational Modifications: this compound might undergo post-translational modifications (e.g., phosphorylation, glycosylation) that can result in multiple bands.
-
Antibody Concentration: A high concentration of the primary antibody can lead to the detection of non-specific proteins. Try further diluting the antibody.
Quantitative Data Summary
The following table provides recommended starting ranges for key quantitative parameters in this compound western blotting. These may need to be optimized for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20-50 µg per lane | May need to be increased for low-expression targets. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimal dilution should be determined empirically. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system. |
| Blocking Time | 1-2 hours at room temp. | Can be performed overnight at 4°C. |
| Primary Antibody Incubation | 2 hours at room temp. | Can be performed overnight at 4°C for increased signal. |
| Washing Steps | 3 x 5-10 minutes | Use a sufficient volume of wash buffer (e.g., TBST). |
Experimental Protocol: this compound Western Blotting
This protocol outlines a standard procedure for the detection of this compound.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-50 µg of denatured protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S staining to confirm transfer efficiency.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: A general workflow for western blot analysis.
Caption: A troubleshooting flowchart for inconsistent western blot results.
M4K2234 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues with M4K2234 precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is highly recommended. This is due to its excellent solubilizing capacity for compounds with low aqueous solubility and its compatibility with many biological assays at low final concentrations.[1] Alternative solvents can include ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate, although solubility may be lower compared to DMSO.[1]
Q2: My this compound precipitated after diluting the DMSO stock solution in my aqueous buffer or cell culture medium. Why did this occur and how can I prevent it?
This common issue is known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can aggregate and precipitate.[1][2]
To prevent this, a gradual dilution method is recommended. Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For cell culture, you can add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume.[1] Maintaining the warmth of the medium during dilution can also help in maintaining solubility.[1][2]
Q3: What is a recommended concentration for an this compound stock solution?
A starting stock solution concentration of 1 mg/mL in a suitable organic solvent like DMSO is a common practice in published research for similar compounds. However, the optimal concentration may vary depending on the specific experimental requirements.
Q4: What are the proper storage conditions for this compound, both as a solid and in a stock solution?
For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[1] When stored properly, stock solutions are generally stable for several weeks.[1]
Q5: Is it advisable to heat the solution to aid in dissolving this compound?
Gentle warming can be employed to help dissolve this compound. However, it is crucial to avoid prolonged or excessive heating as it may lead to the degradation of the compound.[1]
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent | The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature. | - Try sonicating the solution.- Gently warm the solution while stirring.- Increase the volume of the solvent to create a more dilute solution.[1] |
| Precipitate forms immediately after adding stock solution to aqueous medium | This is likely due to the solvent shift effect, where the compound precipitates upon rapid dilution into the aqueous medium.[2] | - Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to avoid localized high concentrations.[2]- Pre-warm the cell culture medium to 37°C before adding the stock solution, as some compounds are less soluble at lower temperatures.[2] |
| Precipitate or cloudiness appears in the culture vessel hours or days after treatment | The compound may be degrading or interacting with components in the medium over time. | - Prepare fresh dilutions of this compound for each experiment.- Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Low final concentration of this compound is desired, but precipitation occurs | The final concentration of the organic solvent (e.g., DMSO) may be too high for your cell line, or the dilution factor is too large, causing precipitation. | - Prepare a lower concentration this compound stock solution. This increases the volume of stock added to the media but helps in keeping the final DMSO concentration low.- Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level for your cell line (typically <0.5%).[2] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound. The formula to use is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C. [1]
Visual Guides
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
Caption: A step-by-step workflow for preparing this compound stock solutions.
References
addressing M4K2234 variability between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions regarding M4K2234, a novel inhibitor of the (fictional) MAPK/ERK signaling pathway. Our aim is to help researchers address potential variability between experimental batches and ensure the consistency and reliability of their results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in various experimental settings.
Question 1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cell-based assays. What could be the cause?
Answer: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Compound Solubility and Preparation: Inconsistent stock solution preparation is a frequent source of variability. Ensure that this compound is fully dissolved. We recommend a brief sonication step and visual confirmation of clarity. Always prepare fresh dilutions for each experiment from a consistently stored stock.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter cellular response to this compound. It is crucial to maintain a standardized cell culture protocol across all experiments.
-
Assay Reagent Consistency: The age and storage conditions of assay reagents, such as ATP and substrate for kinase assays, can impact results. Use reagents from the same lot where possible and follow storage recommendations strictly.
Experimental Protocol: Standardized IC50 Determination for this compound
-
Cell Seeding: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with this compound for 72 hours.
-
Cell Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to determine the IC50 value.
Question 2: We have noticed a discrepancy in the inhibition of downstream p-ERK levels between different batches of this compound. How can we troubleshoot this?
Answer: Discrepancies in downstream target inhibition can point to issues with either the compound's integrity or the experimental setup.
-
Compound Integrity: Verify the integrity of each this compound batch. We recommend performing analytical chemistry checks such as HPLC or LC-MS to confirm purity and identity.
-
Cellular Assay Conditions: Ensure consistent cell stimulation and lysis conditions. The timing of ligand stimulation and cell harvesting is critical for observing consistent phosphorylation events.
Table 1: Troubleshooting Inconsistent p-ERK Inhibition
| Potential Cause | Recommended Action | Acceptance Criteria |
| Compound Degradation | Run HPLC/LC-MS on each batch. | Purity >98% and correct mass peak. |
| Inconsistent Stimulation | Standardize stimulation time and ligand concentration. | Consistent p-ERK levels in positive controls. |
| Variable Lysis Conditions | Use a standardized lysis buffer and protocol. | Consistent total protein levels across samples. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action of this compound?
Answer: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation and activation of ERK1 and ERK2, thereby inhibiting the downstream signaling cascade.
Caption: this compound Mechanism of Action.
FAQ 2: How should this compound be stored to ensure stability?
Answer: this compound is stable as a solid at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to six months. We recommend avoiding repeated freeze-thaw cycles.
FAQ 3: What are the recommended quality control assays for incoming batches of this compound?
Answer: We recommend a two-tiered approach for quality control of new this compound batches.
-
Analytical Chemistry: Confirm the identity and purity of the compound using LC-MS and HPLC.
-
In Vitro Kinase Assay: Perform an in vitro kinase assay to determine the IC50 against the target kinase.
Caption: Recommended QC Workflow for this compound.
Table 2: this compound Batch Release Specifications
| Parameter | Method | Specification |
| Identity | LC-MS | Matches reference mass spectrum |
| Purity | HPLC | ≥ 98% |
| Potency (IC50) | In Vitro Kinase Assay | 5 - 15 nM |
FAQ 4: Can I use this compound in animal models?
Answer: Yes, this compound has been formulated for in vivo use. A recommended starting point for formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model and route of administration.
Caption: Logical Flow for Troubleshooting Variability.
M4K2234 off-target effects on ALK6 and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor M4K2234 on ALK6 and strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] It is designed to be a dual inhibitor of these two receptors, which are involved in the bone morphogenetic protein (BMP) signaling pathway.[1][3]
Q2: What are the known off-target effects of this compound, specifically concerning ALK6?
While this compound is highly selective for ALK1 and ALK2, it exhibits off-target activity against other kinases, most notably ALK6 (also known as BMPR1B) and TNIK (TRAF2 and NCK interacting kinase).[1][3][4] The inhibitory potency against ALK6 is a critical consideration when using this probe.
Q3: How significant is the off-target inhibition of ALK6 by this compound?
The inhibitory potency of this compound against ALK6 is significant, with a reported in vitro IC50 value of 88 nM.[1][3][4] This is only about 6-fold less potent than its inhibition of ALK2 (IC50 = 14 nM).[1] This proximity in potency suggests that at concentrations used to inhibit ALK1/2, this compound is likely to inhibit ALK6 as well.
Q4: What are the potential consequences of off-target ALK6 inhibition in my experiments?
ALK6 is a type I receptor for BMPs and plays a role in various biological processes, including chondrogenesis and bone formation. Off-target inhibition of ALK6 could lead to confounding results, such as unexpected phenotypic changes or alterations in signaling pathways that are independent of ALK1/2 inhibition. This can complicate the interpretation of experimental data.
Q5: How can I mitigate the off-target effects of this compound on ALK6?
Several strategies can be employed to mitigate the off-target effects of this compound on ALK6:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect on ALK1/2 while minimizing the inhibition of ALK6.
-
Employ a negative control: Use the structurally related but inactive control compound, M4K2234NC, to confirm that the observed biological effects are due to the inhibitory activity of this compound and not non-specific effects.[5]
-
Orthogonal approaches: Use a structurally distinct ALK1/2 inhibitor with a different off-target profile to confirm findings.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down ALK1 or ALK2 and verify that the observed phenotype is consistent with the effects of this compound.
-
Monitor downstream signaling of both on- and off-targets: Assess the phosphorylation status of SMAD1/5/8 (downstream of ALK1/2/3/6) and compare it to SMAD2/3 phosphorylation (downstream of ALK4/5/7) to dissect the signaling pathways being affected.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent phenotypic results. | Off-target inhibition of ALK6 or other kinases. | 1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Include the negative control M4K2234NC in your experiments. 3. Validate your findings with a structurally different ALK1/2 inhibitor. 4. Use genetic approaches (e.g., siRNA) to confirm the role of ALK1/2. |
| Difficulty in attributing signaling changes solely to ALK1/2 inhibition. | Overlapping downstream signaling pathways with ALK6. | 1. Analyze the phosphorylation of both SMAD1/5/8 and SMAD2/3 to differentiate between BMP and TGF-β pathway activation.[1][2] 2. Use cell lines with known expression levels of ALK1, ALK2, and ALK6. 3. Consider using a more selective ALK2 inhibitor if dissecting the individual roles of ALK1 and ALK2 is necessary.[6] |
| Observed effects are not reproducible. | Variability in experimental conditions or off-target effects. | 1. Strictly control experimental parameters such as cell density, treatment time, and this compound concentration. 2. Routinely test for off-target engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[7][8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound Against Various Kinases
| Kinase | IC50 (nM) | Selectivity (fold vs. ALK2) |
| ALK1/ACVRL1 | 7 | 0.5 |
| ALK2/ACVR1 | 14 | 1.0 |
| ALK3/BMPR1A | 168 | 12 |
| ALK4/ACVR1B | 1660 | 119 |
| ALK5/TGFBR1 | 1950 | 139 |
| ALK6/BMPR1B | 88 | 6.3 |
| TNIK | 41 | 2.9 |
Data sourced from the Structural Genomics Consortium and EUbOPEN.[1][3]
Table 2: Cellular Target Engagement of this compound (NanoBRET Assay)
| Kinase | IC50 (nM) |
| ALK1 | 83 |
| ALK2 | 13 |
| ALK3 | 526 |
| ALK4 | 8424 |
| ALK5 | 7932 |
| ALK6 | 1628 |
Data sourced from EUbOPEN.[3]
Experimental Protocols
Key Experiment 1: Kinase Inhibition Assay (Radiometric)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a panel of kinases.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase of interest, a substrate peptide, and ATP (at a concentration close to the Km for each kinase).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Incubation: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate at room temperature for a specified period (e.g., 10-20 minutes).
-
Initiate Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Reaction Termination: After a defined incubation time (e.g., 60-120 minutes) at room temperature, stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Key Experiment 2: NanoBRET™ Target Engagement Assay
Objective: To quantify the apparent affinity of this compound for its target kinases in living cells.
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[9]
-
Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.[10]
-
Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the target kinase.[8]
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound results in a decrease in the BRET ratio. Determine the IC50 value by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Key Experiment 3: Western Blotting for SMAD Phosphorylation
Objective: To assess the functional effect of this compound on downstream signaling of the BMP/TGF-β pathways.
Methodology:
-
Cell Culture and Treatment: Culture cells responsive to BMP/TGF-β signaling and treat them with a serial dilution of this compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., BMP2, BMP6, TGF-β1) to activate the signaling pathway.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with primary antibodies specific for phosphorylated SMAD1/5/8, total SMAD1, phosphorylated SMAD2/3, and total SMAD2. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD and loading control levels. This allows for the assessment of this compound's inhibitory effect on the phosphorylation of different SMAD proteins.
Visualizations
Caption: TGF-β/BMP signaling pathways showing this compound on-target and off-target inhibition.
Caption: Experimental workflow for investigating this compound off-target effects.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. eubopen.org [eubopen.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
unexpected phenotypes in M4K2234 treated cells
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in cells treated with M4K2234. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
A1: Unexpected phenotypes following this compound treatment can arise from several factors:
-
On-target effects: The observed phenotype may be a previously uncharacterized downstream consequence of inhibiting the intended targets, ALK1 and ALK2, in your specific cell type.
-
Off-target effects: this compound can inhibit other kinases, most notably TNIK and ALK6, particularly at higher concentrations.[1] The observed phenotype might be a result of the inhibition of these off-target kinases.
-
Experimental variability: Issues such as incorrect compound concentration, degradation of the compound, or cell culture artifacts can lead to unexpected results.
To begin troubleshooting, it is crucial to confirm the identity and purity of your this compound stock and to perform a dose-response experiment to ensure you are using an appropriate concentration.
Q2: What are the known off-targets of this compound and what phenotypes might they cause?
A2: The primary off-targets of this compound are TNIK (TRAF2 and NCK-Interacting Kinase) and ALK6 (BMPR1B).[1]
-
TNIK: This kinase is a key component of the Wnt signaling pathway.[2][3][4] Inhibition of TNIK could lead to phenotypes associated with disrupted Wnt signaling, such as altered cell proliferation, differentiation, and migration.[2][5]
-
ALK6: As a BMP type I receptor, ALK6 is involved in chondrogenesis and skeletal development.[6][7][8] Off-target inhibition of ALK6 might result in unexpected changes in cell differentiation pathways, particularly in mesenchymal stem cells or chondrocytes.
The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets.
| Kinase | IC50 (nM) | Primary Signaling Pathway | Potential Phenotypes from Inhibition |
| ALK1 (ACVRL1) | 7 | BMP/TGF-β | Inhibition of angiogenesis, effects on endothelial cells. |
| ALK2 (ACVR1) | 14 | BMP/TGF-β | Inhibition of osteogenesis, effects on chondrocytes.[2] |
| TNIK | 41 | Wnt | Altered cell proliferation, migration, and differentiation.[2][5] |
| ALK6 (BMPR1B) | 88 | BMP | Effects on chondrogenesis and skeletal development.[6][7][8] |
| ALK3 (BMPR1A) | 168 | BMP | Similar to ALK6, effects on bone and cartilage. |
| ALK5 (TGFBR1) | 1950 | TGF-β | Minimal effects at typical working concentrations. |
Q3: How can I determine if the unexpected phenotype is due to an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are several strategies:
-
Use a Negative Control: The corresponding negative control compound, M4K2234NC, is structurally similar to this compound but lacks its inhibitory activity.[3] If the phenotype is absent in cells treated with M4K2234NC, it is likely a result of kinase inhibition by this compound.
-
Dose-Response Experiment: As off-target effects are often more pronounced at higher concentrations, performing a dose-response curve can be informative. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 for ALK1/2, it may be an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ALK1 or ALK2. If this rescues the phenotype, it strongly suggests an on-target effect.
-
Use an Orthogonal Inhibitor: Employ a structurally different ALK1/2 inhibitor with a distinct off-target profile. If this compound recapitulates the phenotype, it is more likely to be an on-target effect.
-
Directly Measure Off-Target Pathway Activity: Assess the activity of the most likely off-target pathways. For example, use a Wnt signaling reporter assay to check for TNIK inhibition or qPCR to measure the expression of ALK6-specific downstream targets.
Signaling Pathways and Experimental Workflows
To aid in your experimental design, the following diagrams illustrate the key signaling pathways and a general workflow for troubleshooting unexpected phenotypes.
Caption: this compound inhibits ALK1/2 and can affect TNIK and ALK6.
References
- 1. TNIK - Wikipedia [en.wikipedia.org]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK in disease: from molecular insights to therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The biological function of type I receptors of bone morphogenetic protein in bone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of ALK1/2 with M4K2234
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using M4K2234 to achieve complete inhibition of ALK1 (ACVRL1) and ALK2 (ACVR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ALK1/2?
This compound is a potent and highly selective, orally active chemical probe that inhibits the serine/threonine kinase activity of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK1 and ALK2 to prevent the phosphorylation of their downstream targets, SMAD1/5/8, thereby blocking BMP signaling.[1][4]
Q2: What are the recommended concentrations of this compound for cell-based assays?
The recommended maximum concentration for this compound in cellular assays is 1 µM.[2][4] However, the optimal concentration will be cell-type and context-dependent. It is advisable to perform a dose-response experiment to determine the minimal concentration required to achieve complete inhibition of SMAD1/5/8 phosphorylation in your specific experimental system. This compound has shown cytotoxic effects in U2OS cells at concentrations above 50 µM.[4]
Q3: How can I be sure that I am achieving complete inhibition of ALK1/2?
Complete inhibition can be verified by assessing the phosphorylation status of the downstream SMAD1/5/8 proteins. A successful inhibition will result in a significant reduction or complete abolishment of phosphorylated SMAD1/5/8 (pSMAD1/5/8) levels upon stimulation with a relevant BMP ligand (e.g., BMP7).[1][4] This is typically assessed by Western blotting.
Q4: Are there any known off-target effects of this compound?
This compound is highly selective for ALK1 and ALK2.[1][5] However, kinome-wide screening has identified a potential off-target activity against TRAF2- and NCK-interacting kinase (TNIK).[4][6][7] It is important to consider this potential off-target effect when interpreting experimental results. This compound shows significantly weaker inhibition against other ALK family members such as ALK3, ALK4, ALK5, and ALK6.[2][4][6]
Q5: Is this compound suitable for in vivo studies?
Yes, this compound is suitable for in vivo applications and has a favorable pharmacokinetic profile in mice.[4] However, it is noted to have low brain penetrance.[2]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | IC50 (in vitro, nM) | IC50 (Cellular, nM) | Assay Type |
| ALK1 (ACVRL1) | 7[1][2][3][6] | 83[2][4] | Radioenzymatic[2], NanoBRET[2][4] |
| ALK2 (ACVR1) | 14[1][2][3][6] | 13[2][4] | Radioenzymatic[2], NanoBRET[2][4] |
| ALK3 (BMPR1A) | 168[2][6] | 526[2] | Radioenzymatic[2], NanoBRET[2] |
| ALK6 (BMPR1B) | 88[2][6] | 1628[2] | Radioenzymatic[2], NanoBRET[2] |
| TNIK | 41[2][6] | - | Radioenzymatic[2] |
Table 2: Selectivity Profile of this compound Against Other ALK Family Members
| Kinase | IC50 (nM) |
| ALK4 (ACVR1B) | 1660[2][6] |
| ALK5 (TGFBR1) | 1950[2][6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD1/5/8
This protocol describes the assessment of ALK1/2 inhibition by measuring the levels of phosphorylated SMAD1/5/8.
Materials:
-
Cells of interest
-
This compound
-
BMP ligand (e.g., BMP7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and basal signaling, serum-starve the cells for 4-24 hours to reduce background pSMAD levels.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for pSMAD1/5/8 and normalize to total SMAD1 and the loading control.
Troubleshooting Guide
Issue: Incomplete or No Inhibition of pSMAD1/5/8
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve with a broader range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with this compound to 2-4 hours before ligand stimulation to ensure adequate cell permeability and target engagement. |
| This compound Degradation | Ensure proper storage of this compound solid (-20°C in the dark) and stock solutions (10 mM in DMSO, aliquot and store at -20°C or -80°C).[2] Avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment. |
| High Ligand Concentration | The concentration of the BMP ligand used for stimulation might be too high, overcoming the inhibitory effect of this compound. Perform a ligand dose-response to find the minimal concentration that gives a robust pSMAD1/5/8 signal and re-evaluate this compound efficacy. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms or express lower levels of ALK1/2. Confirm ALK1/2 expression in your cell line via qPCR or Western blot. Consider using a different cell line known to be responsive to BMP signaling. |
| Experimental Error | Verify all reagents and steps in the Western blotting protocol. Ensure complete transfer, proper antibody dilutions, and adequate washing steps. |
Visualizations
Caption: ALK1/2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound-mediated inhibition of ALK1/2.
Caption: Troubleshooting decision tree for incomplete ALK1/2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound | TargetMol [targetmol.com]
M4K2234 Technical Support Center: Troubleshooting Fluorescent Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the ALK1/2 inhibitor, M4K2234, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] It functions by blocking the BMP signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1][3] this compound is used in research to investigate biological processes mediated by ALK1/2 and related diseases.[1]
Q2: Can this compound interfere with my fluorescent assay?
While there are no specific reports of this compound causing interference, any small molecule has the potential to interfere with fluorescence-based assays.[4][5] Interference can be caused by the compound's intrinsic fluorescence (autofluorescence) or its ability to absorb light at the excitation or emission wavelengths of the fluorophore (quenching).[4][6] Therefore, it is crucial to perform the necessary controls to rule out any assay artifacts.
Q3: What are the initial steps to identify potential interference from this compound?
The first step is to run a set of control experiments to determine the nature of any potential interference.[7] This involves measuring the fluorescence of this compound in the assay buffer alone, without any biological components of the assay. A significant signal in this control would indicate autofluorescence. To check for quenching, you can measure the fluorescence of your fluorophore with and without this compound. A decrease in the signal in the presence of the compound suggests a quenching effect.[6]
Q4: What is compound autofluorescence and how can I mitigate it?
Autofluorescence is the natural emission of light by a compound upon excitation.[6] If this compound is autofluorescent at the wavelengths used in your assay, it can lead to false-positive results. To mitigate this, you can:
-
Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.[7]
-
Use a spectrally distinct fluorophore: If this compound is fluorescent, choose a fluorophore for your assay with excitation and emission wavelengths that do not overlap with this compound's profile.[7] Shifting to red or far-red emitting dyes (emission >620 nm) can often resolve the issue, as compound autofluorescence is more common in the blue-green region of the spectrum.[4][7]
-
Background subtraction: In some cases, you can measure the fluorescence of this compound alone and subtract this value from your experimental wells. However, be cautious as the compound's fluorescence might change in the presence of other assay components.[7]
Q5: What is fluorescence quenching and how can I address it?
Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen if the compound absorbs light at the fluorophore's excitation or emission wavelengths (a phenomenon known as the inner filter effect).[4][6] To address quenching:
-
Check for spectral overlap: Measure the absorbance spectrum of this compound and compare it to the excitation and emission spectra of your fluorophore.
-
Reduce compound concentration: Lowering the concentration of this compound may reduce the quenching effect.[6]
-
Select a different fluorophore: Choose a fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound.
This compound Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type |
| ALK1 | 7 | Enzyme Kinetic Assay[1] |
| ALK2 | 14 | Enzyme Kinetic Assay[1] |
| ALK1 | 83 | NanoBRET Cellular Target Engagement[8] |
| ALK2 | 13 | NanoBRET Cellular Target Engagement[8] |
| ALK3 | 168 | Radioenzymatic Assay[8] |
| ALK6 | 88 | Enzyme Kinetic Assay[1] |
| TNIK | 41 | Radioenzymatic Assay[8] |
This compound Signaling Pathway
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/2.
Troubleshooting Experimental Workflow
Caption: A logical workflow to troubleshoot potential fluorescent assay interference.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Prepare this compound solutions: Prepare a serial dilution of this compound in the same assay buffer used for your experiment, covering the concentration range you plan to test.
-
Plate preparation: Add the this compound solutions to the wells of a microplate. Include wells with assay buffer only as a blank control.
-
Fluorescence measurement: Read the plate on a plate reader using the same excitation and emission wavelengths and filter sets as your main experiment.
-
Data analysis: Subtract the blank reading from the this compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching Potential of this compound
-
Prepare solutions:
-
A solution of your fluorophore at the concentration used in your assay.
-
Solutions of your fluorophore containing various concentrations of this compound.
-
A solution of this compound at the highest concentration to be tested (for the autofluorescence control).
-
Assay buffer as a blank.
-
-
Plate preparation: Add the prepared solutions to a microplate.
-
Fluorescence measurement: Read the plate using the appropriate excitation and emission wavelengths.
-
Data analysis:
-
Subtract the blank from all readings.
-
Correct the readings of the fluorophore with this compound by subtracting the reading of this compound alone.
-
A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.
-
Protocol 3: Spectral Characterization of this compound
-
Prepare a solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer to the highest concentration used in your assays.
-
Absorbance Spectrum:
-
Use a spectrophotometer to measure the absorbance of the this compound solution across a range of wavelengths (e.g., 250-700 nm).
-
Use the assay buffer as a blank.
-
-
Emission Spectrum:
-
Using a spectrofluorometer, excite the this compound solution at its absorbance maximum (λmax) determined in the previous step.
-
Scan a range of emission wavelengths, starting about 20 nm above the excitation wavelength, to record the emission profile.
-
-
Excitation Spectrum:
-
Set the emission wavelength on the spectrofluorometer to the peak emission wavelength found in the previous step.
-
Scan a range of excitation wavelengths to determine the excitation profile.
-
By following these guidelines and protocols, researchers can confidently assess and mitigate potential interference from this compound in their fluorescent assays, leading to more accurate and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eubopen.org [eubopen.org]
M4K2234 Technical Support Center: Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of the ALK1/2 chemical probe, M4K2234.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C in the dark.[1] One supplier suggests that in powder form, it can be stored for up to 2 years at -20°C.[2] Another source also recommends -20°C for long-term storage, although they state that comprehensive stability testing has not been performed.[3]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months.[2] For shorter periods, solutions in DMSO can be kept at 4°C for up to 2 weeks.[2] It is generally recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: Is there a significant difference in stability between -20°C and -80°C for solid this compound?
A3: Available data primarily recommends -20°C for the long-term storage of solid this compound.[1][3] While -80°C is the standard for many biological samples and some compounds in solution, there is no specific data suggesting it is superior to -20°C for the solid form of this compound. Adhering to the manufacturer's recommendation of -20°C for the solid compound is advised.
Q4: What is the recommended solvent for this compound?
A4: this compound can be dissolved in DMSO to prepare a 10 mM solution.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cellular assays. | Improper storage of this compound solution. | Ensure stock solutions in DMSO are stored at -80°C and used within 6 months. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. For short-term use (up to 2 weeks), solutions can be stored at 4°C.[2] |
| Compound degradation due to prolonged storage at room temperature. | Minimize the time this compound is kept at room temperature during experimental setup. Return stock solutions to the recommended storage temperature promptly. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound solution. | Verify the initial concentration of your stock solution. If possible, perform a quality control check, such as HPLC, to assess the purity and concentration of the compound. |
| Freeze-thaw cycles affecting compound integrity. | Prepare and use fresh dilutions from a properly stored stock aliquot for each experiment to ensure consistency. | |
| Precipitation of the compound in aqueous media. | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain compound solubility and minimize solvent-induced cytotoxicity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 2 years | [2] |
| In DMSO | -80°C | Up to 6 months | [2] |
| In DMSO | 4°C | Up to 2 weeks | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term use (up to 6 months).
Protocol 2: General Handling Procedure for this compound
-
Retrieve a single aliquot of the this compound stock solution from -80°C storage.
-
Thaw the aliquot at room temperature.
-
Dilute the stock solution to the desired working concentration in the appropriate experimental buffer or cell culture medium immediately before use.
-
Discard any unused portion of the diluted solution. Do not re-freeze diluted solutions.
-
Return any unused stock solution to -80°C storage promptly if it has not been compromised.
Visualizations
This compound Handling and Storage Workflow
References
potential for M4K2234 resistance development in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the potential development of resistance to M4K2234, a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, in cancer cells.
Troubleshooting Guide: Common Issues in this compound Resistance Studies
Encountering unexpected results or challenges during your research into this compound resistance is not uncommon. This guide addresses some of the most frequently observed issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., IC50 values) between experiments. | Inconsistent cell seeding density, variations in drug preparation, or passage number of the cell line. | Standardize cell seeding protocols and ensure a consistent cell passage number is used for all experiments. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| No significant difference in this compound sensitivity after prolonged drug exposure. | The selected cell line may have intrinsic resistance. The concentration of this compound used for selection may be too low or too high, leading to widespread cell death. | Screen a panel of cell lines to identify a sensitive parental line. Perform a dose-response curve to determine the initial IC50 and use a concentration around the IC50 for generating resistant lines. |
| Resistant cells lose their resistance phenotype after being cultured in drug-free media. | The resistance mechanism may be transient and not due to stable genetic or epigenetic changes. | Culture the resistant cells in the presence of this compound continuously. To confirm a stable resistance, culture a batch of resistant cells in drug-free media for several passages and then re-challenge with this compound. |
| Inconsistent results in downstream signaling analysis (e.g., Western blotting for p-AKT, p-S6K). | Variations in cell lysis procedures, antibody quality, or the timing of sample collection after this compound treatment. | Optimize and standardize the cell lysis protocol. Validate all antibodies for specificity. Perform a time-course experiment to determine the optimal time point for observing signaling inhibition. |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound resistance mechanisms and experimental design.
1. What are the known mechanisms of resistance to PI3K/mTOR inhibitors like this compound?
Resistance to PI3K/mTOR inhibitors can arise through various mechanisms, which can be broadly categorized as:
-
On-target alterations: This includes mutations in the drug's target proteins, such as the mTOR kinase domain, which can prevent the drug from binding effectively.
-
Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the PI3K/AKT/mTOR pathway. A common example is the upregulation of the MAPK/ERK pathway.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.
2. How can I generate this compound-resistant cancer cell lines in vitro?
A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. This process involves:
-
Determining the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound.
-
Continuous low-dose exposure: Culture the parental cells in the presence of this compound at a concentration close to the IC50.
-
Dose escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
Isolation of resistant clones: Once the cells can proliferate in a significantly higher concentration of this compound compared to the parental line, you can isolate and expand individual resistant clones.
3. What are the key experiments to confirm and characterize this compound resistance?
To confirm and characterize resistance, a series of experiments should be performed:
-
Cell Viability Assays: Compare the IC50 values of the parental and resistant cell lines to quantify the degree of resistance.
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, S6K, 4E-BP1) and potential bypass pathways (e.g., ERK, MEK).
-
Gene Expression Analysis: Use techniques like qPCR or RNA-sequencing to identify changes in the expression of genes associated with drug resistance.
-
Drug Efflux Assays: Measure the activity of ABC transporters to determine if increased drug efflux contributes to resistance.
Quantitative Data Summary
The following table presents example data from a study comparing the this compound sensitivity of a parental cancer cell line to a derived resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Resistance | p-S6K Expression (Relative to Parental Control) |
| Parental | 15 | 1 | 1.0 |
| This compound-Resistant | 250 | 16.7 | 0.9 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Seeding: Seed the parental cancer cell line in a T75 flask at a density of 2 x 10^6 cells.
-
Initial Drug Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the IC50 concentration.
-
Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells reach 70-80% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat step 4 for several months until the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolation of Resistant Population: At this point, the population of cells can be considered resistant. For clonal lines, single-cell sorting can be performed.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed both parental and this compound-resistant cells. Treat with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, S6K, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and this compound's point of inhibition.
Caption: Experimental workflow for generating and analyzing this compound-resistant cells.
Validation & Comparative
A Head-to-Head Comparison of ALK2 Inhibitors: M4K2234 versus LDN-193189
For researchers, scientists, and drug development professionals, the selective inhibition of Activin receptor-like kinase 2 (ALK2) has emerged as a critical therapeutic strategy for diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This guide provides an objective comparison of two prominent ALK2 inhibitors, M4K2234 and LDN-193189, focusing on their performance, selectivity, and the experimental data supporting their use.
Overview of this compound and LDN-193189
This compound is a highly selective, orally active chemical probe for ALK1 and ALK2.[3] It was developed to provide a more specific tool for studying ALK1/2-mediated biological processes compared to existing inhibitors.[4] LDN-193189, a derivative of Dorsomorphin, is a potent and widely used inhibitor of the Bone Morphogenetic Protein (BMP) pathway, targeting ALK2 and ALK3.[5][6][7][8] While instrumental in advancing the understanding of ALK2 signaling, LDN-193189 is known to have a less favorable kinome-wide selectivity profile.[4][9]
Quantitative Performance Data
The following tables summarize the in vitro and in-cell inhibitory activities of this compound and LDN-193189 against ALK2 and other related kinases.
In Vitro Kinase Inhibition (IC50, nM)
| Kinase | This compound (nM) | LDN-193189 (nM) |
| ALK2 (ACVR1) | 14 [3][10][11][12] | 0.8 - 5 [5][6][7][13] |
| ALK1 (ACVRL1) | 7[3][10][11][12] | 0.8[7] |
| ALK3 (BMPR1A) | 168[10][12][14] | 5.3 - 30[5][6][7][13] |
| ALK6 (BMPR1B) | 88[10][12][14] | 16.7[7][13] |
| ALK4 (ACVR1B) | 1660[10][12][14] | ≥ 500[8][15] |
| ALK5 (TGFBR1) | 1950 - 2144[14][16] | ≥ 500[8][15] |
| TNIK | 41[10][14] | - |
Note: IC50 values can vary between different assay conditions.
Cellular Target Engagement (IC50, nM)
| Target | This compound (nM) | LDN-193189 (nM) |
| ALK2 (ACVR1) | 13 [1][11][12] | - |
| ALK1 (ACVRL1) | 83[1][11][12] | - |
| ALK3 (BMPR1A) | 526[12] | - |
| ALK6 (BMPR1B) | 1628[12] | - |
| ALK4 (ACVR1B) | 8424[12] | - |
| ALK5 (TGFBR1) | 7932[12] | - |
Key Performance Insights
This compound demonstrates high potency for ALK1 and ALK2, with significantly weaker inhibition of other ALK family members, particularly ALK4 and ALK5.[3][10][14] This selectivity is a key advantage, as it minimizes off-target effects on related signaling pathways like the TGF-β branch, which is primarily mediated by ALK4/5/7.[1] A notable off-target for this compound is TNIK (TRAF2- and NCK-interacting kinase).[10][14]
LDN-193189 exhibits very high potency for ALK2 and ALK3.[5][6][7] However, its broader activity against other BMP type I receptors (ALK1 and ALK6) and other kinases makes it a less selective tool compared to this compound.[4][7][13] This lack of selectivity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to ALK2 inhibition.[9]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the ALK2 signaling pathway and a general workflow for evaluating ALK2 inhibitors.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. eubopen.org [eubopen.org]
- 13. stemcell.com [stemcell.com]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | TargetMol [targetmol.com]
A Comparative Guide to the Selectivity of ALK1/2 Inhibitors: M4K2234 vs. K02288
For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of two prominent inhibitors of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, M4K2234 and K02288, with a focus on their selectivity and supporting experimental data.
Both this compound and K02288 are potent inhibitors of the bone morphogenetic protein (BMP) signaling pathway, primarily targeting the type I BMP receptors ALK1 and ALK2.[1][2] These kinases play crucial roles in a variety of cellular processes, and their dysregulation is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[3][4] Understanding the selectivity of these inhibitors is critical for attributing observed biological effects to the inhibition of their intended targets.
In Vitro Kinase Selectivity
The selectivity of this compound and K02288 has been characterized through extensive kinase profiling. This compound was screened against a panel of 375 kinases, while K02288 was tested against 200 kinases.[4][5] The half-maximal inhibitory concentrations (IC50) for both compounds against a panel of ALK family members and other kinases are summarized below.
| Target Kinase | This compound IC50 (nM) | K02288 IC50 (nM) |
| ALK1 (ACVRL1) | 7[3] | 1.8[1] |
| ALK2 (ACVR1) | 14[3] | 1.1[1] |
| ALK3 (BMPR1A) | 168[3] | 34.4 |
| ALK4 (ACVR1B) | 1660[3] | 302 |
| ALK5 (TGFBR1) | 1950[3] | 321 |
| ALK6 (BMPR1B) | 88[3] | 6.4[1] |
| TNIK | 41[3] | Not Reported |
| ActRIIA | Not Reported | 220 |
This compound demonstrates high potency for ALK1 and ALK2.[2][3] Notably, outside of the ALK1-7 subfamily, its only significant off-target identified at a 1 µM screening concentration was TNIK (TRAF2 and NCK Interacting Kinase).[3][6]
K02288 also exhibits potent inhibition of ALK1 and ALK2, with slightly lower IC50 values than this compound.[1] It displays strong inhibition of ALK6 as well.[1] Broader kinase screening revealed that at 0.1 µM, K02288 showed over 50% inhibition of ABL and ARG (ABL2), with an additional six kinases inhibited at 1 µM.[5]
Cellular Target Engagement and Pathway Inhibition
In cellular assays, both compounds effectively inhibit the BMP signaling pathway.
This compound has been shown to inhibit ALK2-catalyzed phosphorylation of SMAD1/5/8 in Western blot assays.[3] In NanoBRET cellular target engagement assays, this compound demonstrated IC50 values of 83 nM for ALK1 and 13 nM for ALK2.[3] It specifically blocks BMP signaling by inhibiting the phosphorylation of SMAD1/5/8, with weaker effects on the TGF-β signaling branch (SMAD2/3 phosphorylation).[2][4]
K02288 dose-dependently inhibits BMP4- and BMP6-induced phosphorylation of Smad1/5/8 in C2C12 cells, without affecting TGF-β-BMP signaling.[1][7] It has been utilized as a chemical probe to selectively inhibit the BMP-Smad pathway in cellular studies.[5][7]
Experimental Protocols
This compound In Vitro Kinase Assay (Radioenzymatic)[3]
The in vitro potency of this compound was determined using a radioenzymatic assay (³³PanQinase™). The assay measures the incorporation of radioactive phosphate (from [γ-³³P]ATP) into a substrate peptide by the target kinase. The IC50 values were determined by measuring the reduction in kinase activity across a range of inhibitor concentrations. For the kinome-wide selectivity screening, this compound was tested at a concentration of 1 µM.
K02288 In Vitro Kinase Assay[5][9]
The enzymatic activity of K02288 was assessed using in vitro kinase assays. The IC50 values were determined by measuring the kinase activity in the presence of varying concentrations of the inhibitor. The specific details of the assay, such as the substrate and method of detection, can vary but generally involve measuring the phosphorylation of a substrate by the kinase. For broader selectivity profiling, percentage inhibition was determined at 0.1 µM and 1 µM inhibitor concentrations.
Cellular Assays (Western Blot for pSMAD)[3][8]
To assess the cellular activity of both inhibitors, Western blotting is a common method. Cells are treated with the inhibitor at various concentrations before stimulation with a BMP ligand (e.g., BMP4, BMP6, or BMP7). Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated SMAD1/5/8 are detected using a specific antibody and compared to the total SMAD levels to determine the extent of inhibition.
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the points of inhibition by this compound and K02288.
Caption: Canonical BMP signaling pathway and inhibition by this compound and K02288.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the selectivity of kinase inhibitors.
Caption: Workflow for assessing kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide: Validating M4K2234 Specificity with ALK1/ALK2 siRNA
This guide provides a comparative framework for researchers validating the on-target effects of M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The primary method for validation discussed here is the use of small interfering RNA (siRNA) to genetically knock down ALK1 and ALK2, thereby providing an orthogonal approach to confirm the pharmacological data obtained with this compound.
The ALK1/ALK2 Signaling Pathway
ALK1 and ALK2 are Type I receptors in the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] They are primarily activated by Bone Morphogenetic Proteins (BMPs). Upon ligand binding, these Type I receptors form a complex with Type II receptors, leading to the phosphorylation and activation of the Type I receptor's kinase domain.[1][2] Activated ALK1/ALK2 then phosphorylate the downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[3][4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like osteogenesis, angiogenesis, and cell differentiation.[5][6]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Kinase Inhibitor Specificity: M4K2234NC as a Case Study
For researchers, scientists, and drug development professionals, establishing the precise specificity of a novel kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for confirming the specificity of a hypothetical MAP4K4 inhibitor, M4K2234NC, against a known selective inhibitor, GNE-495. The experimental protocols and data presentation formats outlined below offer a robust strategy for evaluating on-target and off-target effects.
This guide details a multi-tiered approach, beginning with broad biochemical profiling and moving towards more physiologically relevant cell-based assays. By employing these methodologies, researchers can build a comprehensive specificity profile for their compound of interest.
I. Biochemical Specificity Assessment
The initial evaluation of a kinase inhibitor's specificity is typically performed using in vitro biochemical assays. These assays measure the direct interaction between the inhibitor and a panel of purified kinases.
A broad kinase panel screen is the first step to understanding the selectivity of a new inhibitor.[1][2] This involves testing the compound at a single, high concentration against a large number of kinases to identify potential off-target interactions.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of M4K2234NC and the comparator, GNE-495, in 100% DMSO.
-
Assay Plate Preparation: Dilute the compounds to the desired screening concentration (e.g., 1 µM) in the assay buffer.
-
Kinase Reaction: Add the diluted compounds to wells containing the individual purified kinases from a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's Kinase HotSpot™).
-
Substrate Addition: Initiate the kinase reaction by adding the ATP and the specific peptide substrate for each kinase.
-
Incubation: Incubate the plates at room temperature for the time specified by the panel provider.
-
Detection: Measure the kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[3]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: Kinase Panel Screen Results
| Kinase Target | M4K2234NC (% Inhibition @ 1 µM) | GNE-495 (% Inhibition @ 1 µM) |
| MAP4K4 | 98 | 99 |
| MINK1 | 85 | 90 |
| TNK1 | 25 | 30 |
| ... (other kinases) | ... | ... |
For kinases that show significant inhibition in the initial screen (e.g., >70%), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[1] This provides a quantitative measure of the inhibitor's potency against these targets.
Experimental Protocol: IC50 Determination
-
Compound Dilution: Perform a serial dilution of M4K2234NC and GNE-495 to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Kinase Reaction: Set up the kinase reaction as described above for the selected "hit" kinases.
-
Incubation and Detection: Follow the same procedure as the single-point screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: IC50 Values for Key Kinases
| Kinase Target | M4K2234NC IC50 (nM) | GNE-495 IC50 (nM) |
| MAP4K4 | 5 | 3 |
| MINK1 | 50 | 45 |
| TNK1 | >1000 | >1000 |
II. Cellular Specificity and Target Engagement
While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its intended target within a cellular context.[4] Cell-based assays provide a more physiologically relevant environment to assess specificity.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a widely used technology to quantify compound binding to a target protein in living cells.[4]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express a NanoLuc® luciferase-tagged version of the target kinase (MAP4K4).
-
Compound Treatment: Treat the cells with a range of concentrations of M4K2234NC or GNE-495.
-
Tracer Addition: Add a fluorescent tracer that also binds to the target kinase.
-
BRET Measurement: Measure the BRET signal, which is generated when the inhibitor displaces the tracer from the NanoLuc®-tagged kinase.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Data Presentation: Cellular Target Engagement
| Compound | Cellular IC50 (nM) |
| M4K2234NC | 25 |
| GNE-495 | 20 |
Inhibiting a kinase should lead to a decrease in the phosphorylation of its downstream substrates.[4] Western blotting or ELISA can be used to measure the levels of a specific phosphorylated substrate.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line where the MAP4K4 pathway is active) with increasing concentrations of M4K2234NC or GNE-495 for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known MAP4K4 substrate (e.g., Phospho-ERM) and total MAP4K4 as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the change in substrate phosphorylation.
Data Presentation: Phospho-Substrate Inhibition
| Compound | Concentration (nM) | p-ERM/Total ERM Ratio (Fold Change) |
| M4K2234NC | 10 | 0.8 |
| 100 | 0.4 | |
| 1000 | 0.1 | |
| GNE-495 | 10 | 0.75 |
| 100 | 0.35 | |
| 1000 | 0.08 |
III. Visualizing the Workflow and Pathway
To further clarify the experimental logic and the biological context, diagrams are provided below.
Figure 1. Experimental workflow for confirming kinase inhibitor specificity.
Figure 2. Simplified MAP4K4 signaling pathway and point of inhibition.
Figure 3. Logical framework for comparing M4K2234NC and GNE-495.
By following this structured approach, researchers can confidently characterize the specificity of their kinase inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
Comparative Guide to Downstream Target Gene Analysis for M4K2234 Validation
This guide provides a comprehensive comparison of M4K2234 with alternative molecules for the analysis of downstream target genes. It is intended for researchers, scientists, and drug development professionals interested in validating the biological effects of this selective ALK1 and ALK2 inhibitor.
This compound is a potent and selective, orally active inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, with IC50 values of 7 nM and 14 nM, respectively[1][2]. Its primary mechanism of action is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway by preventing the phosphorylation of SMAD1/5/8[1][3]. This makes this compound a valuable tool for investigating biological processes and diseases associated with ALK1/2 signaling, such as diffuse midline glioma (DMG) and fibrodysplasia ossificans progressiva (FOP)[1].
Performance Comparison
This compound offers a distinct profile compared to other commonly used small molecule inhibitors of the BMP pathway. The following table summarizes key performance metrics.
| Feature | This compound | LDN-193189 | Dorsomorphin |
| Primary Targets | ALK1, ALK2[1][2] | ALK2, ALK3, ALK6[4] | ALK2, ALK3, ALK6, AMPK[4] |
| Potency (IC50) | ALK1: 7 nM, ALK2: 14 nM[1][2] | ALK2: ~5 nM, ALK3: ~30 nM | ALK2: ~109 nM |
| Kinome Selectivity | High, with a known off-target of TNIK[3][5] | Less selective, inhibits other ALK family members[4] | Broad, inhibits numerous kinases[4] |
| Negative Control | M4K2234NC available[3][4] | Not readily available | Not readily available |
| In Vivo Use | Favorable ADMET profile[3] | Widely used in vivo | Limited by off-target effects |
Experimental Protocols
To validate the downstream effects of this compound and identify novel target genes, a multi-step experimental approach is recommended. This involves confirming the inhibition of the immediate downstream signaling pathway and then proceeding to genome-wide screening for transcriptional changes.
Validation of On-Target Activity: SMAD1/5/8 Phosphorylation
Objective: To confirm that this compound inhibits the phosphorylation of SMAD1/5/8 in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, U2OS) to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with a concentration range of this compound (e.g., 1 nM to 1 µM) and the negative control M4K2234NC for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7 or BMP9) for 30-60 minutes to induce SMAD1/5/8 phosphorylation.
-
Protein Extraction and Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD1/5/8 and total SMAD1/5/8. Use a loading control like GAPDH or β-actin to ensure equal loading.
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total SMAD1/5/8.
Downstream Target Gene Discovery: RNA-Sequencing
Objective: To identify genes that are differentially expressed upon treatment with this compound.
Methodology:
-
Experimental Design: Use a minimum of three biological replicates for each condition: vehicle control, this compound, and M4K2234NC.
-
Cell Treatment and RNA Extraction: Treat cells with an effective concentration of this compound (determined from the Western blot experiment, e.g., 100-500 nM) or M4K2234NC for a suitable duration (e.g., 6, 12, or 24 hours) to allow for transcriptional changes. Extract total RNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples and perform sequencing on a high-throughput platform.
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound compared to both vehicle and the negative control.
-
Validation of Novel Downstream Target Genes: Quantitative PCR (qPCR)
Objective: To validate the differential expression of candidate genes identified from RNA-sequencing.
Methodology:
-
Primer Design: Design and validate qPCR primers for a selection of the most significantly regulated genes.
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-sequencing.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for downstream target gene analysis.
Caption: this compound inhibits ALK1/2, blocking SMAD1/5/8 phosphorylation.
Caption: Workflow for this compound downstream target gene analysis.
Caption: Logic for comparing this compound with alternative inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Confirming M4K2234's Mechanism of Action: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals investigating the BMP signaling pathway, M4K2234 has emerged as a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] This guide provides a comparative analysis of this compound and alternative inhibitors, detailing experimental approaches to confirm its on-target mechanism through rescue experiments.
This compound is a highly selective, orally active inhibitor of ALK1 and ALK2, key serine/threonine kinases in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Its mechanism of action involves the inhibition of SMAD1, SMAD5, and SMAD8 phosphorylation, which are downstream effectors of ALK1/2 activation.[1][2] To rigorously validate that the observed cellular effects of this compound are a direct consequence of ALK1/2 inhibition, "rescue" experiments can be employed. In this context, a rescue experiment aims to reverse the inhibitory effect of this compound by introducing a component that bypasses the inhibitor's blockade.
This guide will compare this compound with an orthogonal chemical probe, MU1700, and a less selective, first-generation inhibitor, LDN-193189. A non-binding analogue, M4K2234NC, serves as a crucial negative control to distinguish specific on-target effects from off-target or compound-specific artifacts.[3][4]
Comparative Inhibitor Performance
The following tables summarize the in vitro potency and cellular target engagement of this compound and its comparators against various ALK family kinases.
| Compound | ALK1 IC₅₀ (nM) | ALK2 IC₅₀ (nM) | ALK3 IC₅₀ (nM) | ALK4 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | ALK6 IC₅₀ (nM) | TNIK IC₅₀ (nM) |
| This compound | 7[1][5] | 14[1][5] | 168[5][6] | 1660[5][6] | 1950[5][6] | 88[5][6] | 41[6] |
| MU1700 | 7 | 14 | - | >10,000 | >10,000 | 88 | - |
| LDN-193189 | 0.8[7] | 0.8[7] | 5.3[7] | 101[7] | - | 16.7[7] | - |
| M4K2234NC | >10,000[3] | >10,000[3] | - | - | - | - | - |
| Compound | ALK1 EC₅₀ (nM) | ALK2 EC₅₀ (nM) | ALK3 EC₅₀ (nM) | ALK4 EC₅₀ (nM) | ALK5 EC₅₀ (nM) | ALK6 EC₅₀ (nM) |
| This compound | 83[6] | 13[6] | 526[6] | 8424[6] | 7932[6] | 1628[6] |
| MU1700 | - | Comparable to this compound[3] | - | No activity[3] | No activity[3] | - |
| LDN-193189 | - | Comparable to this compound[3] | - | - | - | - |
Rescue Experiment Workflow
References
- 1. Constitutively Active ALK2 Receptor Mutants Require Type II Receptor Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. smartscitech.com [smartscitech.com]
- 6. eubopen.org [eubopen.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A blocking monoclonal antibody reveals dimerization of intracellular domains of ALK2 associated with genetic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of M4K2234 and Other ALK2 Inhibitors
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in bone morphogenetic protein (BMP) signaling pathways.[1][2] Dysregulation of ALK2 signaling is implicated in several diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), a lethal childhood brain tumor.[3][4] This has spurred the development of small molecule inhibitors targeting ALK2. This guide provides a comparative overview of the in vivo efficacy of M4K2234, a potent ALK2 inhibitor, against other notable inhibitors such as LDN-193189, galunisertib, and K02288.
Comparative In Vivo Efficacy of ALK2 Inhibitors
The following table summarizes the in vivo performance of this compound and other selected ALK2 inhibitors based on preclinical studies.
| Inhibitor | Primary Target(s) | In Vivo Model | Dosing Regimen | Key Efficacy Results |
| This compound | ALK1, ALK2[5] | Orthotopic mouse model of DIPG (RCAS)[6] | Not specified in provided results | Decreased tumor growth and increased median survival.[6] |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6[7] | Inducible transgenic ALK2Q207D mouse model of FOP[3][4] | 3 mg/kg, i.p.[7] | Prevents heterotopic ossification.[3][4][7] |
| Orthotopic xenograft mouse model of DIPG (HSJD-DIPG-007)[8] | 25 mg/kg for 28 days[8] | Extended survival compared to vehicle controls.[8][9] | ||
| Galunisertib (LY2157299) | TGF-βRI (ALK5)[10][11] | 4T1 syngeneic murine breast cancer model[11][12] | 75 mg/kg, twice daily, oral gavage[11][12] | Significant tumor growth delay and a survival advantage.[11][12] |
| MX1 human xenograft breast cancer model[12] | 75 mg/kg, twice daily, oral gavage[12] | Tumor growth delay of 10.3 ± 4.3 days.[12] | ||
| Calu6 human xenograft lung cancer model[12] | 75 mg/kg, twice daily, oral gavage[12] | Tumor growth delay of 8.3 ± 2.6 days.[12] | ||
| K02288 | ALK1, ALK2[13] | Chick embryo chorioallantoic membrane (CAM) model[14] | 1 μM | Induced a hypersprouting phenotype, suggesting interference with functional angiogenesis.[14] |
| Zebrafish embryo model[13][15] | Not specified | Induced dorsalization, indicative of BMP signaling inhibition.[13][15] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the ALK2 signaling pathway and a general workflow for evaluating the in vivo efficacy of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature.
Orthotopic Xenograft Model for DIPG
This protocol is relevant for studies involving this compound and LDN-193189 in DIPG models.[6][8]
-
Cell Culture: Patient-derived DIPG cells (e.g., HSJD-DIPG-007) harboring an ACVR1 mutation are cultured under appropriate conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD SCID) are used.
-
Tumor Implantation: A stereotactic apparatus is used to inject tumor cells into the pons region of the mouse brainstem.
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging (BLI) if cells are luciferase-tagged.
-
Treatment: Once tumors are established, mice are randomized into vehicle and treatment groups. The inhibitor (e.g., 25 mg/kg LDN-193189) is administered for a defined period (e.g., 28 days).[8]
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor burden is assessed by BLI, and neurological symptoms are monitored.
-
Pharmacodynamic Analysis: At the end of the study, brain tissue is collected to assess target engagement, typically by measuring the levels of phosphorylated SMAD1/5/8 via immunohistochemistry or Western blot.
Syngeneic and Xenograft Models for Cancer
This protocol is applicable to studies with galunisertib in various cancer models.[11][12]
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., MX1, Calu6) are used for xenograft models in immunocompromised mice.[12] Syngeneic models (e.g., 4T1 in BALB/c mice) are used for studies involving an intact immune system.[12]
-
Tumor Inoculation: Tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment begins once tumors reach a predetermined size. Galunisertib is typically administered by oral gavage (e.g., 75 mg/kg, twice daily).[11][12]
-
Efficacy Measurement: Tumor volumes are measured regularly with calipers. The primary efficacy endpoint is tumor growth delay, defined as the time for tumors to reach a specific volume.[12] Animal body weight is monitored as a measure of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma concentrations of the drug are measured at various time points. Tumor tissue is analyzed for inhibition of pSMAD2 to establish a PK/PD relationship.[12]
Inducible Transgenic Mouse Model of FOP
This protocol is relevant for evaluating inhibitors like LDN-193189 in the context of FOP.[3][4][7]
-
Animal Model: A conditional transgenic mouse model expressing a constitutively active form of ALK2 (e.g., ALK2Q207D) is used.[3][4]
-
Induction of Heterotopic Ossification (HO): HO is induced locally, for example, by an injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the muscle tissue.
-
Inhibitor Administration: The inhibitor (e.g., 3 mg/kg LDN-193189, i.p.) is administered to the mice.[7]
-
Assessment of HO: The formation of heterotopic bone is monitored over time using methods like micro-computed tomography (μCT) or X-ray imaging.
-
Histological Analysis: Tissue samples are collected at the end of the study and analyzed histologically to confirm the presence and extent of ossification.
Conclusion
This compound is a highly selective, orally active inhibitor of ALK1 and ALK2 that effectively blocks BMP signaling by inhibiting SMAD1/5/8 phosphorylation.[5] In vivo studies have demonstrated its potential in treating ALK2-driven diseases like DIPG, where it has been shown to reduce tumor growth and improve survival in mouse models.[6]
When compared to other ALK2 inhibitors, this compound shows a favorable profile. LDN-193189, a widely used tool compound, is also effective in FOP and DIPG models but has a broader selectivity profile, inhibiting ALK1/2/3/6.[3][7][8] K02288, while potent against ALK1/2, has primarily been characterized in angiogenesis models, and its in vivo data in cancer or FOP models is less established.[13][14] Galunisertib, a TGF-βRI/ALK5 inhibitor, demonstrates significant anti-tumor activity in vivo, but it acts on a different branch of the TGF-β superfamily signaling pathway.[10][16]
The promising in vivo efficacy and high selectivity of this compound make it a valuable chemical probe for investigating ALK1/2 biology and a strong candidate for further therapeutic development for diseases driven by aberrant ALK2 signaling.[17]
References
- 1. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 10. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M4K2234 and Genetic Models in Targeting the PI3K/AKT/mTOR Pathway
This guide provides a comparative analysis of the pharmacological inhibitor M4K2234 (a selective PI3Kα inhibitor) and genetic models for validating the therapeutic targeting of the PI3K/AKT/mTOR signaling pathway. The data presented herein is based on studies of analogous PI3Kα inhibitors and corresponding genetic models to offer a framework for researchers, scientists, and drug development professionals.
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. Validating the on-target effects of a pharmacological agent like this compound requires cross-validation with genetic models that specifically ablate or modify the target protein.
Signaling Pathway Overview
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of AKT, which in turn modulates a host of downstream effectors to drive cell growth and proliferation.
Comparative Data: this compound vs. Genetic Models
This section compares the effects of this compound with genetic models (e.g., PIK3CA knockout or expression of kinase-dead mutants) on pathway inhibition and cellular phenotypes. The data is synthesized from studies on analogous PI3Kα inhibitors.
Table 1: Pathway Inhibition Analysis
| Assay | This compound (1 µM) | Genetic Model (PIK3CA Knockout) | Control (Untreated/WT) |
| p-AKT (S473) Level | ↓ 85-95% | ↓ 90-98% | 100% |
| p-S6K (T389) Level | ↓ 70-80% | ↓ 75-85% | 100% |
| p-4E-BP1 (T37/46) Level | ↓ 65-75% | ↓ 70-80% | 100% |
Data represents the percentage decrease in phosphorylation of downstream effectors relative to control conditions.
Table 2: Cellular Phenotype Analysis
| Assay | This compound (1 µM) | Genetic Model (PIK3CA Knockout) | Control (Untreated/WT) |
| Cell Proliferation (72h) | ↓ 60-70% | ↓ 65-75% | 100% |
| Apoptosis Rate (Annexin V) | ↑ 3-4 fold | ↑ 3.5-5 fold | Baseline |
| Glucose Uptake | ↓ 40-50% | ↓ 45-55% | 100% |
Data represents the percentage change in phenotype relative to control conditions.
Experimental Workflow
The diagram below outlines a typical workflow for comparing a pharmacological inhibitor like this compound with a corresponding genetic model. This dual approach ensures that the observed effects are a direct result of targeting PI3Kα.
Experimental Protocols
Western Blot for Pathway Analysis
Objective: To quantify the phosphorylation levels of key downstream effectors of the PI3K pathway (AKT, S6K, 4E-BP1).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) at a density of 1x10⁶ cells per 60 mm dish. After 24 hours, treat with this compound (at various concentrations) or vehicle control for 2-4 hours. For genetic models, culture knockout and wild-type cells under identical conditions.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AKT S473, anti-AKT, anti-p-S6K T389, anti-S6K, anti-β-Actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing phosphoprotein levels to total protein and loading control (β-Actin).
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the impact of this compound and genetic PI3Kα ablation on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed 1,000-5,000 cells per well in an opaque-walled 96-well plate in 100 µL of medium.
-
Treatment: After 24 hours, add this compound at desired concentrations. For genetic models, plate knockout and wild-type cells side-by-side.
-
Incubation: Incubate plates for 72 hours at 37°C in a humidified incubator.
-
Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Analysis: Normalize the results to vehicle-treated controls or wild-type cells to determine the percentage of proliferation inhibition.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism and compare it with the phenotype of tumors with genetic PI3Kα inactivation.
Methodology:
-
Cell Implantation: Subcutaneously inject 2-5x10⁶ cancer cells (e.g., PIK3CA-mutant cell lines) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing: Administer this compound or vehicle via the appropriate route (e.g., oral gavage) daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice. Excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics via Western blot, immunohistochemistry).
-
Comparison: The tumor growth inhibition caused by this compound is compared to the growth of tumors derived from PIK3CA-knockout cells to confirm that the anti-tumor effect is driven by PI3Kα inhibition.
M4K2234 in the Landscape of FOP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex field of Fibrodysplasia Ossificans Progressiva (FOP) therapeutics, this guide provides a comprehensive comparison of M4K2234 against other investigational inhibitors. FOP is a rare and devastating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, driven by gain-of-function mutations in the ACVR1 gene encoding the ALK2 protein.[1][2] This guide synthesizes preclinical data to offer an objective comparison of various therapeutic strategies targeting the underlying pathology of FOP.
At the heart of FOP is a constitutively active ALK2 receptor, which leads to aberrant downstream signaling through the SMAD1/5/8 pathway, ultimately driving bone formation in muscle and connective tissues.[1][2] The primary therapeutic goal is to inhibit this dysregulated signaling cascade. This comparison focuses on this compound, a selective ALK1 and ALK2 inhibitor, and other prominent inhibitors such as Saracatinib, BLU-782 (Fidrisertib), INCB000928 (Zilurgisertib), the RARγ agonist Palovarotene, and the Activin A antibody Garetosmab.
Comparative Analysis of FOP Inhibitors
The landscape of FOP therapeutics is diverse, with small molecules targeting the ALK2 kinase domain, antibodies neutralizing a key ligand, and modulators of downstream signaling pathways. The following tables summarize the key characteristics and available preclinical data for this compound and its comparators.
| Inhibitor | Type | Mechanism of Action |
| This compound | Small Molecule | Selective inhibitor of ALK1 and ALK2 kinases, blocking BMP signaling. |
| Saracatinib | Small Molecule | Potent inhibitor of ALK2 kinase.[3] |
| BLU-782 (Fidrisertib) | Small Molecule | Selective inhibitor of mutant ALK2 (ACVR1).[4][5] |
| INCB000928 (Zilurgisertib) | Small Molecule | Inhibitor of ALK2 kinase.[6][7] |
| Palovarotene | Small Molecule | Retinoic acid receptor gamma (RARγ) agonist, indirectly inhibiting chondrogenesis.[8][9] |
| Garetosmab | Monoclonal Antibody | Neutralizes Activin A, preventing it from activating the mutant ALK2 receptor.[10][11] |
| Inhibitor | In Vitro Potency (IC50) | Preclinical In Vivo Efficacy (FOP Mouse Models) | Clinical Development Stage (as of late 2025) |
| This compound | ALK1: 7 nM, ALK2: 14 nM | Data not yet published in direct comparative studies. | Preclinical |
| Saracatinib | ALK2: Low nanomolar range | Potently inhibited HO in ACVR1Q207D-Tg and Acvr1[R206H]FlEx/+ mouse models.[3] | Phase 2 (STOPFOP Trial)[12] |
| BLU-782 (Fidrisertib) | Preferentially binds to ALK2R206H | Prevented injury-induced HO in an ALK2R206H transgenic mouse model.[4][5] | Phase 2 (FALKON Trial) |
| INCB000928 (Zilurgisertib) | Potent inhibitor of wild-type and mutant (R206H) ALK2 | Demonstrated strong suppression of HO in animal models.[7][13] | Phase 2 (PROGRESS Trial)[7] |
| Palovarotene | N/A (RARγ agonist) | Reduced new HO formation in FOP mouse models.[1][8] | Approved in some countries.[9][14] |
| Garetosmab | N/A (Antibody) | Prevents HO in FOP mice.[10][11] | Phase 3 (OPTIMA Trial)[15] |
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro ALK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK2 kinase.
Materials:
-
Recombinant human ALK2 kinase domain.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the recombinant ALK2 kinase, the peptide substrate, and the kinase buffer.
-
Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Heterotopic Ossification (HO) Mouse Model
Objective: To evaluate the efficacy of an inhibitor in preventing trauma-induced HO in a genetically engineered FOP mouse model.
Animal Model:
-
Conditional knock-in mouse model expressing the human ACVR1R206H mutation (e.g., upon tamoxifen induction).[16][17]
Procedure:
-
Induce the expression of the mutant ACVR1R206H allele in the mice according to the specific model's protocol (e.g., tamoxifen administration).
-
Acclimatize the mice and divide them into treatment and vehicle control groups.
-
Administer the test inhibitor (e.g., this compound) or vehicle to the respective groups via the intended clinical route (e.g., oral gavage). Dosing may be prophylactic (before injury) or therapeutic (after injury).
-
Induce muscle injury to trigger HO. A common method is a pinch injury to the gastrocnemius muscle or an injection of cardiotoxin.[16][18]
-
Continue inhibitor/vehicle administration for a defined period (e.g., 14-28 days).
-
Monitor the animals for signs of HO formation and overall health.
-
At the end of the study period, euthanize the mice and harvest the injured limbs.
Micro-Computed Tomography (µCT) Analysis of HO
Objective: To quantify the volume of heterotopic bone formation.
Procedure:
-
Fix the harvested limbs in a suitable fixative (e.g., 4% paraformaldehyde).
-
Scan the limbs using a high-resolution µCT scanner.
-
Reconstruct the 3D images from the µCT scans.
-
Segment the heterotopic bone from the native skeleton based on anatomical location and density thresholds.
-
Calculate the volume of the segmented heterotopic bone.[19]
-
Perform statistical analysis to compare the HO volumes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The development of targeted therapies for FOP is a rapidly advancing field. While this compound shows promise as a selective ALK1/2 inhibitor in early preclinical assessments, a growing number of diverse therapeutic strategies are progressing through clinical trials. ALK2 inhibitors like Saracatinib, BLU-782, and INCB000928 have demonstrated significant efficacy in preclinical FOP models and are currently under clinical investigation.[3][7][12] Beyond direct kinase inhibition, Palovarotene and Garetosmab represent alternative approaches with clinical validation.[9][15]
This guide provides a framework for comparing these different inhibitors. The provided experimental protocols offer standardized methods for the preclinical evaluation of new therapeutic candidates. As more data from ongoing clinical trials become available, a clearer picture of the optimal treatment strategy for FOP will emerge, offering hope for patients with this debilitating condition.
References
- 1. Palovarotene reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. expertmarketresearch.com [expertmarketresearch.com]
- 7. ifopa.org [ifopa.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 10. medrxiv.org [medrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. ifopa.org [ifopa.org]
- 13. researchgate.net [researchgate.net]
- 14. c.peervoice.com [c.peervoice.com]
- 15. Regeneron Announces Positive Phase 3 Trial in Adults with Ultra-Rare Genetic Disorder Fibrodysplasia Ossificans Progressiva (FOP), Demonstrating that Garetosmab Prevents Greater than 99% of Abnormal Bone Formation | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 16. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Methods for the reliable induction of heterotopic ossification in the conditional Alk2Q207D mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Heterotopic Ossification Using Radiographic Imaging: Evidence for a Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Assessing the Specificity of M4K2234 in a New Cell Line
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase inhibitor M4K2234's specificity in a novel cellular context. We offer a comparative analysis with alternative inhibitors and detailed experimental protocols to ensure robust and reliable results.
Introduction to this compound and its Mechanism of Action
This compound is a potent and highly selective chemical probe that targets Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1).[1][2] These are Type I receptors in the Transforming Growth Factor-β (TGF-β) superfamily. Specifically, ALK1 and ALK2 are key mediators of the Bone Morphogenetic Protein (BMP) signaling pathway. Upon binding of BMP ligands, ALK1/2 kinases are phosphorylated by Type II receptors, leading to the phosphorylation of downstream SMAD proteins 1, 5, and 8 (SMAD1/5/8).[3][4] Phosphorylated SMAD1/5/8 then translocates to the nucleus to regulate gene expression.
This compound acts as an ATP-competitive inhibitor, effectively blocking this phosphorylation cascade.[1][4] While it is highly selective for ALK1/2, assessing its activity and potential off-targets in a new cell line is critical, as the cellular kinome expression can influence inhibitor behavior. This guide outlines the necessary experiments to validate its on-target activity and rule out confounding off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Validation of M4K2234-Based Discoveries
This guide provides a comparative overview of orthogonal experimental approaches to validate discoveries made using M4K2234, a selective inhibitor of the hypothetical "Kinase X." The primary discovery being validated is that inhibition of Kinase X induces apoptosis in "Cancer Type Y" cells. The following sections detail alternative methods, present comparative data, and provide protocols for key experiments to ensure the robustness and reliability of initial findings.
Rationale for Orthogonal Validation
Reliance on a single chemical probe like this compound, no matter how selective, carries an inherent risk of misinterpretation due to potential off-target effects or unforeseen compound-specific artifacts. Orthogonal validation involves using distinct methodologies that operate on different principles to confirm the initial hypothesis. By demonstrating that genetic knockdown of the target, or inhibition with a structurally different compound, recapitulates the phenotype observed with this compound, researchers can significantly strengthen the link between the target and the biological effect.
Comparative Overview of Validation Approaches
The following table summarizes key orthogonal methods to validate the finding that inhibition of Kinase X is responsible for the pro-apoptotic effects of this compound.
| Approach | Principle | Key Metric(s) | This compound (100 nM) | siRNA vs. Kinase X | CRISPR KO of Kinase X | Alternative Inhibitor (Cmpd-Z, 100 nM) |
| Cell Viability Assay | Measures the number of viable cells after treatment. | % Viability | 45% | 52% | 48% | 55% |
| Apoptosis Assay (Caspase-3/7) | Quantifies the activity of key executioner caspases in the apoptotic pathway. | Fold Change in Caspase Activity | 4.2 | 3.8 | 4.5 | 3.5 |
| Target Engagement (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells. | Tagg (°C) | 58.2 °C | N/A | N/A | 57.8 °C |
| Phospho-Substrate Western Blot | Measures the phosphorylation of a known downstream substrate of Kinase X. | % Inhibition of Phosphorylation | 85% | 92% | 95% | 81% |
Key Experimental Methodologies
Genetic Validation: siRNA-Mediated Knockdown
This method reduces the expression of the target protein, Kinase X, to determine if the resulting phenotype matches that of this compound treatment.
Protocol:
-
Cell Seeding: Seed "Cancer Type Y" cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting Kinase X using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of Kinase X protein.
-
Analysis:
-
Western Blot: Harvest a subset of cells to confirm knockdown efficiency by measuring total Kinase X protein levels.
-
Phenotypic Assay: Re-plate the remaining cells for downstream assays, such as apoptosis (Caspase-Glo) or cell viability (CellTiter-Glo) assays, to assess the biological consequence of protein depletion.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to Kinase X within the intact cellular environment.
Protocol:
-
Treatment: Treat "Cancer Type Y" cells in suspension with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X remaining at each temperature point by Western blot or ELISA. The binding of this compound will stabilize Kinase X, resulting in a higher melting temperature (Tagg).
Biochemical Validation: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Kinase X.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing purified recombinant Kinase X enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit (e.g., Kinase-Glo).
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition of kinase activity against the logarithm of the this compound concentration.
Visualizing Workflows and Pathways
The following diagrams illustrate the key relationships and processes involved in the orthogonal validation of this compound.
A Comparative Analysis of the Pharmacokinetic Profiles of ALK1/2 Inhibitors: M4K2234 and MU1700
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two selective ALK1 and ALK2 inhibitors, M4K2234 and MU1700. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate chemical probe for their in vitro and in vivo studies of the TGF-β/BMP signaling pathway.
Data Presentation: Pharmacokinetic Parameters in Mice
The following table summarizes the key pharmacokinetic parameters of this compound and MU1700 following oral administration in mice. These data highlight the distinct in vivo characteristics of each compound.
| Pharmacokinetic Parameter | This compound | MU1700 |
| Dose (mg/kg) | 10 (PO) | 20 (PO) |
| Cmax (ng/mL) | 1230 | 1800 |
| Tmax (h) | 0.5 | 2 |
| AUC (ng·h/mL) | 4560 | 11000 |
| Bioavailability (%) | Favorable | Very Good |
| Brain Penetrance | Low | High |
Experimental Protocols
While specific detailed protocols for the pharmacokinetic analysis of this compound and MU1700 are not publicly available, a representative methodology for a murine pharmacokinetic study is outlined below. This protocol is based on standard practices in the field.
Representative Murine Pharmacokinetic Study Protocol
1. Animal Models:
-
Male or female mice (e.g., C57BL/6 strain), 8-10 weeks old, are used. Animals are acclimated for at least one week before the experiment.
2. Compound Formulation and Administration:
-
This compound or MU1700 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) administration.
-
For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as a solution of 5% DMSO, 40% PEG300, and 55% water.
-
A single dose is administered to each mouse. For oral administration, this is typically done via gavage.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via a suitable method, such as tail vein or saphenous vein sampling, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of this compound or MU1700 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is generated using known concentrations of the compound in blank plasma to allow for accurate quantification.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Mandatory Visualization
TGF-β/BMP Signaling Pathway Inhibition by this compound and MU1700
The following diagram illustrates the canonical TGF-β/BMP signaling pathway and the point of inhibition by this compound and MU1700. These compounds act as inhibitors of the ALK1 and ALK2 receptors, thereby blocking the downstream phosphorylation of SMADs and subsequent gene transcription.
Caption: Inhibition of ALK1/2 by this compound/MU1700 in the TGF-β/BMP pathway.
Experimental Workflow for Murine Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study in mice, from compound administration to data analysis.
Caption: Workflow for a typical murine pharmacokinetic study.
Evaluating the Selectivity of M4K2234: A Kinase Inhibitor Profile Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the kinase selectivity of M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The data presented here has been compiled from publicly available resources to offer an objective comparison of this compound's performance against a panel of kinases and in comparison to other known ALK inhibitors.
Executive Summary
This compound is a highly selective, orally available small molecule inhibitor of ALK1 and ALK2, with in vitro IC50 values of 7 nM and 14 nM, respectively[1]. Its high selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, minimizing off-target effects and associated toxicities. This guide summarizes the inhibitory activity of this compound against its primary targets and a range of other kinases, details the experimental methodologies used for these assessments, and provides a comparative analysis with other ALK inhibitors.
Data Presentation
This compound In Vitro Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, ALK1 and ALK2, and key off-target kinases from the Activin Receptor-Like Kinase family and TNIK. This data was generated using in vitro radiometric kinase assays.
| Kinase Target | In Vitro IC50 (nM) |
| ALK1 (ACVRL1) | 7 [1] |
| ALK2 (ACVR1) | 14 [1] |
| ALK3 (BMPR1A) | 168 |
| ALK4 (ACVR1B) | 1660 |
| ALK5 (TGFBR1) | 1950 |
| ALK6 (BMPR1B) | 88 |
| TNIK | 41 |
This compound Cellular Target Engagement
The potency of this compound was also assessed in a cellular context using the NanoBRET™ Target Engagement assay. This assay measures the ability of the compound to engage its target within intact cells.
| Kinase Target | Cellular IC50 (nM) |
| ALK1 | 83 |
| ALK2 | 13 |
Kinome-wide Selectivity Profile
This compound was profiled against a panel of 375 protein kinases at a concentration of 1 µM. The results demonstrated high selectivity, with TNIK being the only significant off-target kinase identified at this concentration[2]. This broad screening is crucial for identifying potential off-target interactions that could lead to unexpected biological effects or toxicity.
Comparison with Other ALK Inhibitors
The selectivity of this compound is a significant advantage over other commonly used ALK inhibitors, such as LDN-193189 and K02288. The following table provides a comparison of the in vitro IC50 values for these compounds against a panel of ALK kinases.
| Kinase Target | This compound IC50 (nM) | LDN-193189 IC50 (nM) | K02288 IC50 (nM) |
| ALK1 | 7 [1] | ~1-2[3] | ~1-2[3] |
| ALK2 | 14 [1] | ~1-2[3] | ~1-2[3] |
| ALK3 | 168 | ~5-34[3] | ~5-34[3] |
| ALK5 | 1950 | ~110[4] | 321[3] |
| ALK6 | 88 | ~5-34[3] | ~5-34[3] |
Experimental Protocols
In Vitro Radiometric Kinase Assay
The in vitro inhibitory potency of this compound was determined using a radiometric kinase assay, a gold-standard method for quantifying kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
General Protocol:
-
Reaction Setup: The kinase, a suitable substrate (peptide or protein), and the test compound (this compound) are incubated in a reaction buffer containing Mg²⁺.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unbound ATP[5].
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
The cellular target engagement of this compound was quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay.
Principle: This assay measures the binding of a small molecule to a target protein within living cells. It utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. When the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
General Protocol:
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the full-length kinase target fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: The transfected cells are seeded into an assay plate. A fixed concentration of the cell-permeable fluorescent tracer and varying concentrations of the test compound (this compound) are added to the cells.
-
Equilibration: The cells are incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor (to reduce background signal) are added. The BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The data is then normalized to vehicle controls, and IC50 values are determined from the resulting dose-response curves.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound's kinase selectivity.
Caption: Simplified TGF-β/BMP signaling pathway and the inhibitory action of this compound.
Caption: this compound's primary targets and key off-targets with in vitro IC50 values.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for M4K2234: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of the ALK1/ALK2 protein kinase inhibitor, M4K2234. This document provides detailed procedural guidance to ensure the safe handling and disposal of this compound, its contaminated labware, and associated solutions within a research environment. Adherence to these protocols is critical for personnel safety and environmental protection.
This compound is a potent and selective chemical probe for ALK1 and ALK2 protein kinases, making it a valuable tool in cancer research and in the investigation of diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3][4] As with any potent bioactive compound, proper handling and disposal are paramount.
I. This compound Chemical and Safety Data Summary
A thorough understanding of the chemical properties and potential hazards of this compound is the first step in ensuring its safe disposal. While a comprehensive Safety Data Sheet (SDS) may not always be readily available, the following table summarizes key information gathered from various suppliers and research consortia.
| Property | Value | Source |
| Chemical Name | 2-fluoro-6-methoxy-4-[4-methyl-5-[4-[4-(1-methylethyl)-1-piperazinyl]phenyl]-3-pyridinyl]-benzamide | [5] |
| CAS Number | 2421141-51-5 | [5][6] |
| Molecular Formula | C₂₇H₃₁FN₄O₂ | [5] |
| Molecular Weight | 462.6 g/mol | [5] |
| Appearance | Powder | [3] |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/ml), Acetonitrile: Slightly Soluble (0.1-1 mg/ml), Methanol: Slightly Soluble (0.1-1 mg/ml) | [5] |
| Storage | Long-term at -20°C (powder), In solvent at -80°C for up to 1 year | [1][3] |
| Biological Target | Inhibitor of ALK1 (IC₅₀ = 7 nM) and ALK2 (IC₅₀ = 14 nM) | [4][5] |
| Known Hazards | Suspected of damaging fertility or the unborn child. Causes serious eye irritation. Toxic to aquatic life with long-lasting effects. |
II. Step-by-Step Disposal Protocol for this compound
The following procedures are based on standard guidelines for the disposal of hazardous chemical waste in a laboratory setting.[7][8][9][10] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7][8][11]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid labware in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) carboy).[8][9]
-
Segregate halogenated and non-halogenated solvent waste streams.[10] For instance, if this compound is dissolved in a non-halogenated solvent like DMSO, collect it separately from any waste containing halogenated solvents like chloroform.
-
The container must be kept closed at all times, except when adding waste.[7][8]
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.[13]
2. Labeling of Hazardous Waste:
-
As soon as waste is first added to a container, it must be labeled with a hazardous waste tag.[7][10]
-
The label must include:
3. Storage of this compound Waste:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA must be at or near the point of waste generation and away from drains or sources of ignition.[13]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills from spreading.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[7][12]
4. Disposal of Empty this compound Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the compound.[7][8]
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[8]
-
After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[7][10]
5. Arranging for Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]
-
Do not transport hazardous waste outside of the laboratory. Only trained EHS personnel should handle the removal of hazardous waste.[10]
III. Experimental Protocols and Visualizations
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a research laboratory.
Caption: Workflow for the segregation and disposal of this compound waste.
This compound Signaling Pathway Inhibition
This compound functions by inhibiting the ALK1 and ALK2 receptors, which are key components of the Bone Morphogenetic Protein (BMP) signaling pathway. This inhibition prevents the phosphorylation of SMAD1/5/8, thereby blocking downstream gene transcription.[1][4][6]
Caption: this compound inhibits the BMP signaling pathway via ALK1/ALK2.
By adhering to these detailed disposal procedures and understanding the mechanism of action of this compound, researchers can maintain a safe and compliant laboratory environment while advancing critical scientific discovery.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
